Wye-687
Beschreibung
Eigenschaften
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCQQKGPJENHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649396 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062161-90-3 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Wye-687: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-687 is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3][4] As a critical regulator of cell growth, proliferation, and survival, mTOR is a highly sought-after target in cancer therapy.[5][6] this compound distinguishes itself by effectively inhibiting both mTOR complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling and demonstrating significant anti-neoplastic activity in a variety of preclinical models.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its biological effects through direct, ATP-competitive inhibition of the mTOR kinase domain.[1][4][5] This binding prevents the phosphorylation of downstream mTOR substrates, thereby disrupting the signaling cascades of both mTORC1 and mTORC2.[2][7]
Inhibition of mTORC1 Signaling
The inhibition of mTORC1 by this compound leads to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in a global reduction in protein synthesis, a critical driver of cell growth and proliferation.[2]
Inhibition of mTORC2 Signaling
Concurrently, this compound's inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473).[2][7] This disrupts a crucial survival signal, leading to the induction of apoptosis in cancer cells.[4][7] The inhibition of mTORC2 also impacts the phosphorylation of other substrates like serum/glucocorticoid-regulated kinase (SGK).[4]
Quantitative Data
The inhibitory activity of this compound against mTOR and its selectivity over other kinases have been quantified in various assays. The following tables summarize the key quantitative data.
| Target | IC50 | Assay Type | Reference |
| mTOR | 7 nM | Kinase Assay (DELFIA) | [1][2] |
| PI3Kα | 81 nM | Kinase Assay | [1] |
| PI3Kγ | 3.11 µM | Kinase Assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. The table displays the half-maximal inhibitory concentration (IC50) of this compound against mTOR and PI3K isoforms.
| Cell Line | Effect | Concentration Range | Reference |
| HL-60 (AML) | Inhibition of cell survival | 33-1000 nM | [1] |
| U937 (AML) | Inhibition of cell survival and proliferation | Not specified | |
| 786-O (Renal) | Cytotoxicity and anti-proliferative | 1-1000 nM | [7] |
| A498 (Renal) | Cytotoxicity and anti-proliferative | Not specified | [7] |
| MDA361 (Breast) | Inhibition of protein synthesis, G1 arrest | Not specified | [2][3] |
| HCT116 (Colon) | G1 cell cycle arrest | Not specified | [3] |
| U87MG (Glioblastoma) | Downregulation of VEGF and HIF-1α | Not specified | [2][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines. This table summarizes the observed effects of this compound on various cancer cell lines.
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| SCID Mice | U937 Xenograft | 5 or 25 mg/kg, daily, oral | Dose-dependent tumor growth inhibition (50% and 75% reduction at day 15) | [1] |
| Nude Mice | 786-O Xenograft | 25 mg/kg, daily, oral gavage | Potent suppression of tumor growth | [7] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound. This table presents the results of in vivo studies of this compound in mouse xenograft models.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the mTOR signaling pathway.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro mTOR Kinase Assay (DELFIA)
This assay quantifies the inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Purified FLAG-tagged mTOR
-
His6-tagged S6K1 (substrate)
-
Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA)
-
ATP
-
This compound
-
Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)
-
Europium-labeled anti-phospho-S6K1(T389) antibody
-
DELFIA Enhancement Solution
Procedure:
-
Dilute purified FLAG-mTOR in Kinase Assay Buffer.
-
In a 96-well plate, mix the diluted enzyme with varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and His6-S6K1 to a final concentration of 100 µM and 1.25 µM, respectively.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding Stop Buffer.
-
Transfer the reaction mixture to a MaxiSorp plate and incubate for 2 hours to allow His6-S6K1 to attach.
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).
-
Add the Europium-labeled anti-phospho-S6K1(T389) antibody and incubate for 1 hour.
-
Wash the wells four times with PBST.
-
Add DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence in a plate reader to determine the extent of S6K1 phosphorylation.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 33-1000 nM) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (T389), anti-phospho-S6, anti-phospho-Akt (S473), and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., U937 or 786-O)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 5% ethanol, 2% Tween 80, 5% PEG-400)
-
Calipers for tumor measurement
Procedure:
-
Inoculate mice subcutaneously with cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel).
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 25 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume (Volume = (width)² x length / 2) with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, excise and weigh the tumors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anti-tumor activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Wye-687: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-687 is a potent, ATP-competitive, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibitory action prevents the feedback activation of Akt signaling often observed with rapalog-based therapies, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[3] This guide provides an in-depth technical overview of this compound, including its biochemical and cellular activities, experimental protocols, and the signaling pathways it modulates.
Biochemical Profile and Potency
This compound is a pyrazolopyrimidine derivative that exhibits high potency against mTOR kinase.[1] The inhibitory activity and selectivity of this compound have been characterized in various biochemical assays.
| Target | IC50 | Selectivity vs. mTOR | Reference |
| mTOR | 7 nM | - | [1][2] |
| PI3Kα | 81 nM | >100-fold | [4] |
| PI3Kγ | 3.11 µM | >500-fold | [4] |
| 24 Other Kinases | - | Highly selective | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain. This mode of action directly prevents the phosphorylation of mTOR substrates, leading to the inhibition of both mTORC1 and mTORC2 signaling cascades.
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both mTORC1 and mTORC2 kinase activity.
Cellular and In Vivo Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. It effectively induces a G1 cell cycle arrest and apoptosis.[1][2] In vivo studies have shown that oral administration of this compound can potently inhibit tumor growth in xenograft models.[4][5][6]
| Cell Line | Cancer Type | Effect | Reference |
| MDA361 | Breast Cancer | G1 arrest, inhibition of protein synthesis | [2] |
| HCT116 | Colon Cancer | G1 arrest | [1] |
| U87MG | Glioblastoma | Reduction of HIF-1α expression | [1] |
| LNCaP | Prostate Cancer | Reduction of HIF-1α expression | [1] |
| HL-60 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, apoptosis | [4][5] |
| U937 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, apoptosis | [4][5] |
| 786-O | Renal Cell Carcinoma | Cytotoxic, anti-proliferative, apoptosis | [6] |
| A498 | Renal Cell Carcinoma | Cytotoxic, anti-proliferative, apoptosis | [6] |
Experimental Protocols
mTOR Kinase Assay (DELFIA Format)
This protocol is adapted from methodologies used to assess the enzymatic activity of mTOR in the presence of inhibitors.[2][4]
Materials:
-
Purified FLAG-tagged mTOR
-
His6-tagged S6K1 (substrate)
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA
-
This compound stock solution (in DMSO)
-
ATP solution
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA
-
Europium-labeled anti-phospho-S6K1 (Thr389) antibody
-
DELFIA Enhancement Solution
-
96-well plates (MaxiSorp for detection)
Workflow:
Caption: Workflow for the mTOR DELFIA kinase assay.
Procedure:
-
Dilute the purified FLAG-mTOR enzyme in kinase assay buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 0.5 µL of this compound at various concentrations or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His6-S6K in kinase assay buffer. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[2]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer.
-
Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.
-
Allow the His6-S6K to attach to the plate for 2 hours at room temperature.
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing 40 ng/mL of Europium-labeled anti-phospho-S6K1 (Thr389) antibody.
-
Incubate for 1 hour with gentle agitation.
-
Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence using a suitable plate reader.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.[6][7]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or DMSO for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[8][9]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the roles of mTORC1 and mTORC2 in cellular processes and disease models. Its ATP-competitive mechanism and dual inhibitory profile offer a more complete suppression of the mTOR signaling pathway compared to allosteric inhibitors like rapamycin. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent and selective mTOR inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 9. physiology.elte.hu [physiology.elte.hu]
Wye-687: An In-Depth Technical Guide to a Potent and Selective ATP-Competitive mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-687 is a potent, ATP-competitive, and highly selective pyrazolopyrimidine inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), this compound directly inhibits the kinase activity of mTOR, leading to a more comprehensive blockade of downstream signaling pathways. This technical guide provides a detailed overview of this compound, including its biochemical and cellular activities, comprehensive data on its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the kinase domain of mTOR.[1][2] This direct inhibition prevents the phosphorylation of key downstream substrates of both mTORC1 and mTORC2.[3]
Inhibition of mTORC1: this compound blocks the phosphorylation of p70 S6 kinase (S6K) at threonine 389 (T389) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), crucial for protein synthesis and cell growth.[1][4]
Inhibition of mTORC2: The inhibitor also prevents mTORC2-mediated phosphorylation of Akt (also known as protein kinase B) at serine 473 (S473), a critical step for full Akt activation and cell survival.[1][3] Notably, this compound does not significantly affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1]
This dual inhibition of mTORC1 and mTORC2 results in a robust anti-proliferative effect, induction of G1 cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1][2] Furthermore, this compound has been shown to down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[1][5]
Caption: this compound inhibits mTORC1 and mTORC2 kinase activity.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates potent inhibition of mTOR kinase and significant selectivity over other related kinases, particularly within the PI3K family.[1][2][4]
| Target | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | 7 | - | [1][2][4] |
| PI3Kα | 81 | >11-fold | [4] |
| PI3Kγ | 3110 | >444-fold | [4] |
Note: this compound was also profiled against a panel of 24 other protein kinases and showed high selectivity.[2][6]
Cellular Activity
This compound exhibits potent anti-proliferative and cytotoxic effects across a range of human cancer cell lines.
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| 786-O | Renal Cell Carcinoma | Cytotoxicity (viability reduction of ~55%) | 50 nM | [6] |
| A498 | Renal Cell Carcinoma | Cytotoxicity and anti-proliferative | Not specified | [6] |
| Primary human RCC cells | Renal Cell Carcinoma | Cytotoxicity and anti-proliferative | Not specified | [6] |
| MDA-361 | Breast Cancer | G1 cell cycle arrest, inhibition of protein synthesis | Sub-micromolar | [1][2] |
| HCT116 | Colon Cancer | G1 cell cycle arrest | Not specified | [2] |
| U87MG | Glioblastoma | Down-regulation of HIF-1α and VEGF | Not specified | [1][2] |
| LNCaP | Prostate Cancer | Down-regulation of HIF-1α and VEGF | Not specified | [1][2] |
| HL-60, U937, THP-1, AML-193 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, induction of apoptosis | 33-1000 nM | [4][7] |
| Primary human AML progenitor cells | Acute Myeloid Leukemia | Inhibition of survival and proliferation, induction of apoptosis | Not specified | [7] |
In Vivo Activity
Oral administration of this compound has demonstrated significant anti-tumor efficacy in mouse xenograft models.
| Xenograft Model | This compound Dose | Efficacy | Reference |
| 786-O (RCC) | 25 mg/kg, oral gavage, daily | Potent suppression of tumor growth | [6] |
| U937 (AML) | 5 mg/kg and 25 mg/kg, daily | Dose-dependent inhibition of tumor growth (50% and 75% reduction, respectively) | [4] |
Experimental Protocols
DELFIA mTOR Kinase Assay
This protocol describes a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure the kinase activity of purified FLAG-tagged mTOR and its inhibition by this compound.
Materials:
-
Purified FLAG-mTOR enzyme
-
His6-S6K substrate
-
Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA)
-
This compound or other test inhibitors in DMSO
-
ATP
-
Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)
-
MaxiSorp plates
-
Europium-labeled anti-phospho-S6K(T389) antibody
-
DELFIA Wash Buffer (PBS with 0.05% Tween 20)
-
DELFIA Enhancement Solution
-
Plate reader
Procedure:
-
Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound (or DMSO vehicle control).
-
Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[1]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.[1]
-
Terminate the reaction by adding 25 µL of Stop Buffer.[1]
-
Transfer 45 µL of the terminated reaction to a MaxiSorp plate containing 55 µL of PBS.
-
Allow the His6-S6K to bind to the plate for 2 hours at room temperature.
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K(T389) antibody (e.g., 40 ng/mL).
-
Incubate for 1 hour with gentle agitation.
-
Aspirate the wells and wash four times with DELFIA Wash Buffer.
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence in a compatible plate reader.
-
Calculate enzyme activity and inhibition based on the fluorescence signal.[1]
Cell Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., 786-O, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 or 48 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C overnight.[1]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle profile using a flow cytometer, acquiring at least 5,000 events per sample.[1]
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blotting
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K(T389), anti-S6K, anti-p-Akt(S473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of an mTOR inhibitor like this compound.
Caption: Preclinical evaluation workflow for an mTOR inhibitor.
Conclusion
This compound is a valuable research tool for investigating the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a distinct advantage over first-generation allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology and other disease areas.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Wye-687 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Wye-687 signaling pathway, its mechanism of action, and its effects on cellular processes. This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] Notably, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), giving it a distinct advantage over earlier generations of mTOR inhibitors.[2]
Core Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the mTOR kinase domain.[3] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling.[4] The dual inhibitory action is critical, as it circumvents the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency and selectivity.
| Target | IC50 Value | Selectivity | Reference |
| mTOR | 7 nM | - | [4][5] |
| PI3Kα | 81 nM | >100-fold vs. mTOR | [4][5] |
| PI3Kγ | 3.11 µM | >500-fold vs. mTOR | [4][5] |
Table 1: In vitro inhibitory activity of this compound against mTOR and PI3K isoforms.
| Cell Line | Effect | Concentration Range | Reference |
| HL-60 (AML) | Inhibition of cell survival | 33-1000 nM | [5] |
| U937 (AML) | Inhibition of cell survival | Not specified | [6] |
| THP-1 (AML) | Inhibition of cell survival | Not specified | [6] |
| AML-193 | Inhibition of cell survival | Not specified | [6] |
| MDA361 (Breast Cancer) | G1 cell cycle arrest | Not specified | [7] |
| HCT116 (Colon Cancer) | G1 cell cycle arrest | Not specified | [7] |
| 786-O (Renal Cancer) | Cytotoxic | Not specified | [8] |
| A498 (Renal Cancer) | Cytotoxic | Not specified | [8] |
Table 2: Cellular effects of this compound in various cancer cell lines.
| In Vivo Model | Treatment | Result | Reference |
| U937 Xenograft (SCID mice) | 5 mg/kg, daily | 50% tumor growth inhibition | [5] |
| U937 Xenograft (SCID mice) | 25 mg/kg, daily | 75% tumor growth inhibition | [5] |
| 786-O Xenograft (Nude mice) | 25 mg/kg, daily | Significant tumor growth inhibition | [8] |
Table 3: In vivo efficacy of this compound in preclinical models.
Signaling Pathway Diagram
The following diagram illustrates the central role of this compound in inhibiting the mTOR signaling pathway.
This compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the inhibitory effect of this compound on mTOR kinase activity.
Protocol:
-
Enzyme Preparation: Dilute purified FLAG-tagged mTOR in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[4]
-
Compound Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound or DMSO vehicle control.[4]
-
Kinase Reaction Initiation: Add 12.5 µL of kinase assay buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations are 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[4]
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.[4]
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).[4]
-
Detection (DELFIA):
-
Add 100 µL of DELFIA buffer with 40 ng/mL Europium-labeled anti-phospho-(Thr389)-S6K antibody.[4]
-
Incubate for 1 hour with gentle agitation.[4]
-
Wash the wells four times with PBS containing 0.05% Tween 20.[4]
-
Add 100 µL of DELFIA Enhancement solution to each well.[4]
-
Read the time-resolved fluorescence in a plate reader.[4]
-
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
[³H] Thymidine Incorporation Assay Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Radiolabeling: Add [³H] Thymidine to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells and lyse them to release the DNA.
-
Scintillation Counting: Measure the amount of incorporated [³H] Thymidine using a scintillation counter to quantify DNA synthesis and, by extension, cell proliferation.[5]
In Vivo Xenograft Tumor Growth Study
This experimental model evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Inoculation: Inoculate U937 or 786-O cancer cells into the flanks of immunodeficient mice (e.g., SCID or nude mice).[5][8]
-
Tumor Growth: Allow the tumors to reach a palpable volume (e.g., around 100 mm³).[5]
-
Treatment Administration: Orally administer this compound (e.g., 5 or 25 mg/kg) or a vehicle control daily.[5][8]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel mTOR inhibitor like this compound.
A standard workflow for preclinical evaluation of mTOR inhibitors.
Conclusion
This compound is a potent dual mTORC1/mTORC2 inhibitor with significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.[4][6] Its ability to comprehensively block the mTOR signaling pathway, coupled with its in vivo efficacy, underscores its potential as a therapeutic agent in oncology.[5][8] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other similar targeted therapies.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Wye-687: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wye-687 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a key target in cancer therapy. This compound distinguishes itself by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more comprehensive blockade of the mTOR signaling pathway compared to earlier generation inhibitors like rapamycin. This dual inhibitory action translates to broad antiproliferative activity across a range of cancer cell lines, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the kinase domain of mTOR in an ATP-competitive manner. This binding prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, effectively shutting down mTOR-mediated signaling.
Key Features of this compound's Mechanism of Action:
-
Dual mTORC1/mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, this compound inhibits both complexes. This is significant because mTORC2 is a key activator of Akt, a central node in cell survival pathways. By inhibiting mTORC2, this compound prevents the feedback activation of Akt that can occur with mTORC1-selective inhibitors.
-
ATP-Competitive Inhibition: this compound competes with ATP for binding to the mTOR kinase domain, leading to a direct and potent inhibition of its catalytic activity.
-
Selectivity: this compound demonstrates significant selectivity for mTOR over other kinases in the phosphoinositide 3-kinase (PI3K) family, with over 100-fold selectivity for mTOR compared to PI3Kα and over 500-fold for PI3Kγ.[1]
The downstream consequences of this compound's inhibition of mTOR signaling are multifaceted and contribute to its antitumor activity:
-
Inhibition of Protein Synthesis: By blocking mTORC1, this compound inhibits the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a profound suppression of cap-dependent mRNA translation and overall protein synthesis.[1]
-
Cell Cycle Arrest: this compound induces a strong G1 cell cycle arrest in cancer cells.[2]
-
Induction of Apoptosis: The compound promotes programmed cell death in various cancer cell lines.[1][3]
-
Anti-Angiogenic Effects: this compound has been shown to downregulate the expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α).[1][2]
Quantitative Data
Enzymatic and Kinase Inhibition
The inhibitory potency of this compound against mTOR and other related kinases has been quantified in various enzymatic assays.
| Target | IC50 (nM) | Notes |
| mTOR | 7 | ATP-competitive inhibition.[1][3] |
| PI3Kα | 81 | Greater than 100-fold selectivity for mTOR.[1] |
| PI3Kγ | 3110 | Greater than 500-fold selectivity for mTOR.[1] |
Antiproliferative Activity in Cancer Cell Lines
This compound has demonstrated potent antiproliferative effects across a diverse panel of human cancer cell lines.
| Cell Line | Cancer Type | Antiproliferative IC50 (nM) |
| 786-O | Renal Cell Carcinoma | 23.21 ± 2.25 |
| A498 | Renal Cell Carcinoma | Data not explicitly quantified, but shown to be effective.[3] |
| HL-60 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |
| U937 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |
| AML-193 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |
| THP-1 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |
| MDA-MB-361 | Breast Cancer | Potent inhibition of protein synthesis and cell growth.[1][2] |
| HCT116 | Colon Cancer | Induces strong G1 arrest.[2] |
| U87MG | Glioblastoma | Downregulates HIF-1α.[1][2] |
| LNCaP | Prostate Cancer | Downregulates HIF-1α.[1][2] |
Experimental Protocols
Western Blotting for mTOR Signaling Pathway Analysis
This protocol outlines the methodology for assessing the phosphorylation status of key mTOR signaling proteins following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle (Propidium Iodide Staining) Analysis
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound Inhibition of the mTOR Signaling Pathway
Caption: this compound dually inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Workflow for Assessing this compound's Antiproliferative Activity
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship of this compound's Dual Inhibition and Cellular Effects
Caption: Logical flow from this compound's dual inhibition to its anticancer effects.
Conclusion
This compound is a valuable tool for cancer research, offering a potent and selective means of inhibiting the mTOR signaling pathway. Its dual targeting of mTORC1 and mTORC2 provides a more complete pathway blockade than first-generation mTOR inhibitors, making it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate the effective utilization of this compound in studies aimed at elucidating the role of mTOR signaling in cancer and developing novel therapeutic strategies.
References
Wye-687 for Acute Myeloid Leukemia Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Wye-687, a potent and selective ATP-competitive mTOR kinase inhibitor, for the treatment of Acute Myeloid Leukemia (AML). This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited research.
Core Concepts: this compound as a Dual mTORC1/mTORC2 Inhibitor in AML
This compound is a pyrazolopyrimidine that acts as a catalytic inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in AML, contributing to leukemic cell proliferation, survival, and resistance to chemotherapy.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily allosterically inhibit mTOR Complex 1 (mTORC1), this compound targets the ATP-binding site of the mTOR kinase domain, leading to the concurrent inhibition of both mTORC1 and mTORC2.[3][4][5] This dual inhibition is critical for a more potent anti-leukemic effect, as it circumvents the feedback activation of Akt, a pro-survival kinase, which is often observed with mTORC1-selective inhibitors.[5][6]
The profound anti-leukemic activity of this compound in AML is attributed to its ability to simultaneously block the downstream signaling of both mTORC1 and mTORC2.[3] Inhibition of mTORC1 leads to the dephosphorylation of key effectors like p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest.[3][6] Concurrently, mTORC2 inhibition prevents the phosphorylation and activation of Akt at Ser473, as well as other substrates like FoxO1/3a, ultimately promoting apoptosis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in AML.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| mTOR | Recombinant Enzyme Assay | 7 nM | [4] |
| PI3Kα | Kinase Assay | 81 nM | [4] |
| PI3Kγ | Kinase Assay | 3.11 µM | [4] |
Table 2: Anti-proliferative and Cytotoxic Effects of this compound on AML Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| HL-60 | MTT Assay | 33-1000 nM | Potent, dose-dependent inhibition of cell survival | [4] |
| U937 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |
| THP-1 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |
| AML-193 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |
| HL-60 | [H3] Thymidine Incorporation | 100-1000 nM | Significant inhibition of proliferation | [4] |
Table 3: In Vivo Efficacy of this compound in a U937 Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (Day 15) | Reference |
| This compound | 5 mg/kg | Daily, Oral | 50% smaller than vehicle control | [4] |
| This compound | 25 mg/kg | Daily, Oral | 75% smaller than vehicle control | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro assessment of this compound in AML cell lines.
Experimental Workflow: In Vivo Evaluation of this compound
Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.
Detailed Experimental Protocols
Cell Lines and Culture
AML cell lines (HL-60, U937, THP-1, AML-193) and primary human AML progenitor cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 33-1000 nM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay ([H3] Thymidine Incorporation)
-
Seed AML cells in a 48-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 100-1000 nM) or vehicle control.
-
Add 1 µCi/mL of [H3] thymidine to each well.
-
Incubate for 24 hours at 37°C.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [H3] thymidine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Express the results as counts per minute (CPM) and normalize to the vehicle-treated control.
Apoptosis Assay (Caspase Activity)
-
Treat AML cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Use a commercially available caspase-3, -8, or -9 colorimetric or fluorometric assay kit.
-
Follow the manufacturer's instructions to measure caspase activity.
-
To confirm the role of caspases, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound.[3]
Western Blot Analysis
-
Treat AML cells with this compound for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p70S6K, phospho-S6, phospho-Akt (Ser473), total Akt, Bcl-xL, HIF-1α, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Use immunodeficient mice (e.g., SCID mice).
-
Subcutaneously inject approximately 5 x 10^6 U937 cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, 5 mg/kg this compound, 25 mg/kg this compound).
-
Administer this compound or vehicle orally once daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
After a predetermined period (e.g., 15 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target proteins).[4]
Conclusion
This compound demonstrates significant preclinical anti-leukemic activity in AML models through its potent dual inhibition of mTORC1 and mTORC2. Its ability to induce apoptosis and inhibit proliferation in AML cells, coupled with its in vivo efficacy and acceptable toxicity profile, positions this compound as a promising therapeutic agent for further investigation in the treatment of acute myeloid leukemia. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these important findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. U937-SCID mouse xenografts: a new model for acute in vivo HIV-1 infection suitable to test antiviral strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced chemosensitivity in acute myeloid leukemia by hematopoietic growth factors: a comparison of the MTT assay with a clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Wye-687 in Renal Cell Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Wye-687, a potent and selective mTOR kinase inhibitor, in the context of renal cell carcinoma (RCC). The document synthesizes key findings on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes and workflows involved.
Introduction to this compound and its Target in RCC
Renal cell carcinoma (RCC) is a prevalent renal malignancy where the mammalian target of rapamycin (mTOR) signaling pathway is often hyperactivated, making it a critical therapeutic target.[1] While first-generation mTOR inhibitors (rapalogs) like everolimus and temsirolimus have shown clinical benefits, they only target the mTORC1 complex.[2][3][4] This limitation can lead to feedback activation of pro-survival pathways and incomplete suppression of tumor growth.[5]
This compound is a novel, ATP-competitive mTOR kinase inhibitor that distinguishes itself by concurrently blocking both mTORC1 and mTORC2 complexes.[1][2][6] This dual inhibition offers a more comprehensive blockade of the mTOR pathway, suggesting a potential for superior anti-tumor efficacy compared to rapalogs in RCC.[1][2] Preclinical studies demonstrate that this compound is cytotoxic and anti-proliferative against RCC cells, inducing caspase-dependent apoptosis and potently suppressing tumor growth in vivo.[1][2]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound functions by directly inhibiting the kinase activity of mTOR, thereby preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2][6]
-
mTORC1 Inhibition: By blocking mTORC1, this compound prevents the phosphorylation of S6 kinase 1 (S6K1) and S6 ribosomal protein. This action disrupts protein synthesis and cell growth.[1][2] A key consequence in RCC is the significant downregulation of hypoxia-inducible factor (HIF)-1α, a critical factor in tumor metabolism and angiogenesis, which is primarily regulated by mTORC1.[1][2]
-
mTORC2 Inhibition: Concurrent inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (Ser473), a crucial step for its full activation.[1][2][6] In RCC, mTORC2 is a key regulator of HIF-2α translation.[1][2] Therefore, this compound's action on mTORC2 leads to the depletion of HIF-2α, a major oncogenic driver in clear cell RCC.[1][2]
This simultaneous suppression of both HIF-1α and HIF-2α is a significant advantage of dual mTOR kinase inhibitors like this compound.[1][2]
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified through various in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound in RCC Cell Lines
| Parameter | Cell Line | Value/Effect | Concentration | Citation |
| IC50 | 786-O | 23.21 ± 2.25 nM | N/A | [1][2] |
| Cytotoxicity | 786-O, A498, Primary RCC | Dose-dependent reduction in survival | 10-1000 nM | [1][2] |
| Apoptosis | 786-O, A498, Primary RCC | Profound induction of apoptosis | 100 nM | [1][2] |
| Proliferation | 786-O, A498, Primary RCC | Significant inhibition | 10-1000 nM | [2] |
| Selectivity | HK-2 (Normal Kidney Cells) | Non-cytotoxic, no significant apoptosis | Up to 1000 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in 786-O Xenograft Model
| Parameter | Treatment Group | Value | Citation |
| Dosage | This compound | 25 mg/kg body weight, daily | [1][2] |
| Administration | This compound | Oral gavage | [1][2] |
| Treatment Duration | This compound | 15 days | [1][2] |
| Outcome | This compound | Potent suppression of tumor growth | [1][2][7] |
| Molecular Effect | This compound | Downregulation of mTORC1/2 activation and HIF-1α/2α expression in tumor tissues | [1][2] |
Experimental Protocols
The following protocols are based on methodologies described in the preclinical evaluation of this compound in RCC.[2]
In Vitro Experimental Protocols
Cell Culture:
-
Cell Lines: Human RCC cell lines 786-O and A498, primary human RCC cells, and HK-2 normal tubular epithelial cells were used.
-
Media: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Environment: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration that inhibits 50% of cell survival.[2]
Colony Formation Assay:
-
Seed a low density of cells (e.g., 1,000 cells/well) in 6-well plates.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control every two days for a total of 10 days.[2]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Manually count the number of viable colonies.[2]
Apoptosis (Annexin V) Assay:
-
Treat cells with this compound (e.g., 100 nM) for the specified time (e.g., 36 hours).
-
For caspase inhibition experiments, pre-treat cells for 1 hour with a caspase-3 inhibitor (Ac-DEVD-cho, 50 µM) or a pan-caspase inhibitor (Ac-VAD-cho, 50 µM).[2][8]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Western Blot Analysis:
-
Treat cells with this compound (e.g., 100 nM) for the desired time (e.g., 12 hours).[2]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-S6K1, p-S6, p-Akt (Ser473), total Akt, HIF-1α, HIF-2α, and a loading control (e.g., GAPDH or β-actin).[2][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[9]
In Vivo Xenograft Protocol
Protocol Steps:
-
Animal Model: Female nude/beige mice (4-5 weeks old) are used.[1]
-
Tumor Inoculation: A significant number of 786-O RCC cells are subcutaneously inoculated into the flanks of the mice.
-
Tumor Growth: Mice are monitored until xenograft tumors are established, reaching an average volume of approximately 100 mm³. This typically takes about three weeks.[1][2]
-
Randomization and Treatment: Mice are randomized into a treatment group and a vehicle control group.
-
Monitoring: Tumor volume and mouse body weight are measured and recorded regularly (e.g., every 5 days) to assess treatment efficacy and toxicity.[7][10]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as Western blotting and immunohistochemistry (IHC), to confirm the inhibition of mTOR signaling and downregulation of HIF-1α/2α in the tumor tissue.[1][2][7]
Logical Framework and Conclusion
The research on this compound in RCC follows a clear logical progression, establishing a strong preclinical rationale for its potential clinical application.
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. mTOR Inhibitors in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - this compound induces apoptosis in cultured human RCC cells. - Public Library of Science - Figshare [plos.figshare.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Wye-687: A Technical Guide to a Potent and Selective Pyrazolopyrimidine mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-687 is a potent, ATP-competitive, and highly selective inhibitor belonging to the pyrazolopyrimidine class of compounds that target the mammalian target of rapamycin (mTOR). mTOR is a crucial serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[3][4] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, this compound and other second-generation mTOR kinase inhibitors directly target the ATP-binding site of the mTOR kinase domain.[5][6] This mechanism allows for the concurrent inhibition of both mTORC1 and mTORC2, offering a more comprehensive blockade of mTOR signaling and potentially overcoming resistance mechanisms associated with rapalogs.[2][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of mTOR, directly binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[7] This competitive inhibition effectively blocks the activity of both mTORC1 and mTORC2 complexes.[8][9]
The inhibition of mTORC1 by this compound leads to the dephosphorylation of key substrates involved in protein synthesis and cell growth, including:
-
p70 S6 Kinase (S6K): A critical regulator of ribosome biogenesis and translation.
-
eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): A repressor of cap-dependent translation.
By inhibiting mTORC1, this compound profoundly suppresses cap-dependent translation, a critical process for the synthesis of many proteins involved in cell proliferation and survival.[8]
The inhibition of mTORC2 by this compound results in the decreased phosphorylation of its substrates, most notably:
-
Akt (Protein Kinase B) at Serine 473: Full activation of Akt requires phosphorylation at both Threonine 308 (by PDK1) and Serine 473 (by mTORC2). By blocking the latter, this compound curtails the full activation of Akt, a key pro-survival kinase.[8][10]
This dual inhibition of mTORC1 and mTORC2 by this compound results in a potent anti-proliferative and pro-apoptotic effect in various cancer cell lines.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Target | IC50 (nM) | Assay Type | Reference |
| mTOR | 7 | Recombinant mTOR enzyme assay (DELFIA) | [7][8][9] |
| PI3Kα | 81 | Kinase Assay | [9] |
| PI3Kγ | 3110 | Kinase Assay | [9] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| 786-O (Renal Carcinoma) | IC50 for cell survival reduction | 23.21 ± 2.25 nM | [10] |
| HL-60 (AML) | Potent inhibition of cell survival | 33-1000 nM | [9] |
| MDA361, HCT116 | G1 cell cycle arrest | Not specified | [7] |
| U87MG, MDA361, LNCap | Downregulation of HIF-1α | Not specified | [7] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
mTOR Kinase Assay (DELFIA Format)
This assay quantifies the in vitro inhibitory activity of this compound against recombinant mTOR.
Materials:
-
Recombinant FLAG-tagged mTOR (FLAG-TOR)
-
His6-tagged S6K1 (His6-S6K) as substrate
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA.
-
This compound (or other test inhibitors) dissolved in DMSO.
-
ATP solution.
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.
-
DELFIA Enhancement solution.
-
96-well plates.
-
Plate reader capable of time-resolved fluorescence.
Protocol:
-
Dilute the FLAG-TOR enzyme in Kinase Assay Buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to achieve a final reaction volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[8]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer.
-
Add 100 µL of DELFIA Enhancement solution to each well.
-
Read the time-resolved fluorescence in a compatible plate reader.
-
Calculate the enzymatic activity and the percentage of inhibition by this compound to determine the IC50 value.[8]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10][12]
-
Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Incubate the plate overnight in the incubator or for a shorter period with shaking to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of mTOR Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway in response to this compound treatment.
Materials:
-
Cell lysates from cells treated with this compound.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against p-mTOR, mTOR, p-Akt (S473), Akt, p-S6K, S6K, p-S6, S6, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in protein lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13][14]
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor implantation (e.g., 786-O or U937).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities.
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 25 mg/kg, daily by oral gavage) and the vehicle control to the respective groups.[9][12]
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting of tumor lysates).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Caption: Experimental workflow for characterizing this compound.
Caption: this compound inhibits cap-dependent translation via mTORC1.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of both mTORC1 and mTORC2. Its ATP-competitive mechanism of action offers a more complete blockade of the mTOR pathway compared to earlier allosteric inhibitors. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other pyrazolopyrimidine mTOR inhibitors. Further investigation into its in vivo efficacy, safety profile, and potential combination therapies will be crucial in realizing its full therapeutic potential in oncology and other diseases driven by aberrant mTOR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Wye-687: A Potent Dual mTORC1/mTORC2 Inhibitor and its Regulatory Role in Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, and survival, and has emerged as a key player in the regulation of angiogenesis. Wye-687, a potent and selective ATP-competitive inhibitor of mTOR kinase, has demonstrated significant anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the regulatory role of this compound in angiogenesis, focusing on its mechanism of action, its impact on key signaling pathways in endothelial cells, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. By inhibiting both complexes, this compound offers a more comprehensive blockade of the mTOR signaling network compared to rapamycin and its analogs, which primarily inhibit mTORC1.
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) |
| mTOR Kinase | 7 |
Mechanism of Action in Angiogenesis Regulation
The anti-angiogenic effects of this compound are primarily attributed to its dual inhibition of mTORC1 and mTORC2, which in turn modulates downstream signaling pathways crucial for endothelial cell function.
Inhibition of mTORC1 Signaling
mTORC1 controls protein synthesis, cell growth, and proliferation by phosphorylating key substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of mTORC1 by this compound leads to:
-
Downregulation of Hypoxia-Inducible Factors (HIFs): In various cancer cell lines, this compound has been shown to downregulate the expression of HIF-1α and HIF-2α. These transcription factors are master regulators of the cellular response to hypoxia and control the expression of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).
-
Reduced VEGF Production: By inhibiting the HIF-1α pathway, this compound can decrease the production and secretion of VEGF by tumor cells, thereby reducing the primary stimulus for angiogenesis.
Inhibition of mTORC2 Signaling
mTORC2 is a key regulator of cell survival and cytoskeletal organization. Its primary substrate is the serine/threonine kinase Akt. Inhibition of mTORC2 by this compound disrupts this critical signaling axis, resulting in:
-
Impaired Endothelial Cell Proliferation and Survival: Akt is a central node in signaling pathways that promote endothelial cell proliferation and survival. By preventing the mTORC2-mediated phosphorylation and activation of Akt, this compound can induce cell cycle arrest and apoptosis in endothelial cells.
-
Disrupted Endothelial Cell Migration and Tube Formation: Akt signaling is also essential for the cytoskeletal rearrangements required for endothelial cell migration and the formation of capillary-like structures (tube formation). Inhibition of this pathway by this compound is expected to impair these crucial steps in angiogenesis.
Signaling Pathways Modulated by this compound in Endothelial Cells
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects.
The Dual mTORC1/2 Inhibitor Wye-687: A Technical Guide to its Impact on HIF-1α Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions. Its overexpression is a hallmark of various solid tumors, promoting angiogenesis, metabolic reprogramming, and cell survival, thus making it a critical target in oncology drug development. Wye-687 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates HIF-1α expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: this compound and the mTOR-HIF-1α Axis
This compound exerts its inhibitory effect on HIF-1α by targeting both mTORC1 and mTORC2. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism, and its activation is intricately linked to HIF-1α expression.
-
mTORC1 and HIF-1α Translation: mTORC1 is considered a major upstream signaling pathway for HIF-1α expression. It promotes the translation of HIF-1α mRNA into protein through the phosphorylation of key downstream effectors, including the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). By inhibiting mTORC1, this compound effectively suppresses the cap-dependent translation of HIF-1α.
-
mTORC2 and HIF-1α Regulation: While mTORC1 is a primary driver, mTORC2 also contributes to the regulation of HIF-1α. mTORC2 phosphorylates and activates Akt, which in turn can influence HIF-1α activity. Studies have shown that HIF-1α expression can be dependent on both mTORC1 and mTORC2.
By concurrently blocking both mTORC1 and mTORC2, this compound provides a comprehensive shutdown of the mTOR signaling cascade, leading to a significant downregulation of HIF-1α protein levels in cancer cells. This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-specific inhibitors, potentially leading to more sustained anti-tumor activity.
Quantitative Data: The Effect of this compound on Cancer Cells
The inhibitory effects of this compound have been quantified in various cancer cell lines, demonstrating its potency in reducing cell viability and downregulating HIF-1α.
| Cell Line | Assay | Parameter | Value | Reference |
| 786-O (Renal Carcinoma) | MTT Assay | IC50 (48h) | 23.21 ± 2.25 nM | [1] |
| A498 (Renal Carcinoma) | MTT Assay | IC50 (48h) | < 50 nM | [1] |
| Primary Human RCC Cells | MTT Assay | IC50 (48h) | < 50 nM | [1] |
| 786-O (Renal Carcinoma) | Western Blot | HIF-1α Expression | Significant downregulation | [1] |
| Primary Human RCC Cells | Western Blot | HIF-1α Expression | Significant downregulation | [1] |
| U87MG (Glioblastoma) | Not Specified | HIF-1α Expression | Downregulation | [2] |
| MDA361 (Breast Cancer) | Not Specified | HIF-1α Expression | Downregulation | [2] |
| LNCap (Prostate Cancer) | Not Specified | HIF-1α Expression | Downregulation | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions discussed, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action on HIF-1α
Caption: this compound inhibits mTORC1/2, leading to decreased HIF-1α translation.
Experimental Workflow for Assessing this compound's Effect on HIF-1α
Caption: Workflow for evaluating this compound's impact on HIF-1α and cell viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the study of this compound and HIF-1α.
Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound in renal cell carcinoma lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., 786-O, A498) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for HIF-1α
This protocol outlines the key steps for detecting HIF-1α protein levels following treatment with this compound.[1]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (and other proteins of interest like p-S6K1, p-Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
HIF-1α Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1α.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing a hypoxia-response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Hypoxia Induction: After transfection, treat the cells with this compound and expose them to hypoxic conditions (e.g., 1% O₂) for the desired duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1α transcriptional activity.
Conclusion
This compound effectively downregulates HIF-1α expression by dually inhibiting mTORC1 and mTORC2. This comprehensive blockade of the mTOR signaling pathway underscores the therapeutic potential of this compound in cancers characterized by HIF-1α overexpression. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers investigating the anti-cancer properties of this compound and the intricate relationship between mTOR signaling and hypoxia.
References
An In-depth Technical Guide on Wye-687 Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Wye-687 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the induction of G1 cell cycle arrest and caspase-dependent apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[1] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound targets the ATP-binding site of the mTOR kinase domain, leading to the concurrent inhibition of both mTORC1 and mTORC2.[2][3]
Key Signaling Events:
-
mTORC1 Inhibition: Prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption leads to the suppression of protein and cap-dependent translation, which is critical for cell growth and proliferation.[3][4]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at the Serine 473 (Ser473) position.[3] The inhibition of Akt, a critical survival kinase, contributes significantly to the pro-apoptotic effects of this compound.
-
Induction of Apoptosis: The dual inhibition of mTORC1 and mTORC2 signaling culminates in G1 cell cycle arrest and the activation of the intrinsic apoptotic cascade.[3] This is evidenced by the cleavage and activation of executioner caspases, such as caspase-3.[5] Studies have shown that the apoptotic effects are caspase-dependent, as they can be attenuated by pan-caspase inhibitors.[6]
-
Downregulation of Survival Factors: this compound treatment has been shown to downregulate the expression of key survival and angiogenesis-related proteins, including Bcl-xL, hypoxia-inducible factor 1α (HIF-1α), and HIF-2α.[6][7]
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 6. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-687 is a potent, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It distinguishes itself by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, supported by experimental protocols and signaling pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound is a pyrazolopyrimidine derivative with the IUPAC name methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | [1] |
| Synonyms | WYE 687 | [2] |
| CAS Number | 1062161-90-3 | [1][3][4] |
| Molecular Formula | C28H32N8O3 | [1][3][4] |
| Molecular Weight | 528.61 g/mol | [1][3] |
| Molecular Weight (dihydrochloride) | 601.53 g/mol | [2] |
| Solubility | Insoluble in water and ethanol; Soluble to 100 mM in DMSO and water (as dihydrochloride salt) | [2][4] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Desiccate at room temperature | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This mechanism of action allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. A key feature of this compound is its ability to inhibit both mTORC1 and mTORC2 complexes.[1][5]
The mTOR signaling pathway is a central regulator of cellular processes. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), as well as SGK and PKCα.
By inhibiting both complexes, this compound leads to a comprehensive shutdown of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors of both mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at S473).[2][3]
Pharmacological Properties
This compound exhibits potent inhibitory activity against mTOR with high selectivity over other kinases, particularly those in the PI3K family.
| Parameter | Value | Reference |
| mTOR IC50 | 7 nM | [2][3][6] |
| PI3Kα IC50 | 81 nM (>100-fold selectivity vs mTOR) | [3][6] |
| PI3Kγ IC50 | 3.11 µM (>500-fold selectivity vs mTOR) | [3][6] |
In Vitro Activity
This compound has demonstrated significant anti-proliferative effects across a variety of cancer cell lines.[3] Its mechanism of action involves the induction of G1 cell cycle arrest and, in some cases, selective apoptosis.[2][3] Furthermore, this compound has been shown to down-regulate the expression of angiogenic factors such as VEGF and HIF-1α in cancer cells.[2][3] Studies in acute myeloid leukemia (AML) cell lines, including HL-60 and U937, have shown that this compound potently inhibits cell survival and proliferation, and induces caspase-dependent apoptotic death.[5][6][7]
In Vivo Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound. In a U937 leukemic xenograft model, oral administration of this compound at doses of 5 or 25 mg/kg daily significantly inhibited tumor growth.[6][7] At day 15, tumor sizes were reduced by 50% and 75% for the 5 mg/kg and 25 mg/kg dose groups, respectively, compared to the vehicle control.[6] These studies also indicated that the treatment was well-tolerated, with no significant toxicities observed.[6][7]
Experimental Protocols
mTOR Kinase Assay (DELFIA Format)
This protocol describes a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) used to measure the inhibitory activity of this compound on purified FLAG-tagged mTOR.
Materials:
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA.[3]
-
Enzyme: Purified FLAG-TOR.[3]
-
Substrate: His6-S6K.[3]
-
ATP.
-
This compound or other test inhibitors dissolved in DMSO.
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[3]
-
Detection Antibody: Europium-labeled monoclonal anti-P(T389)-p70S6K antibody.[3]
-
DELFIA Enhancement Solution.[3]
-
96-well plates (MaxiSorp).
Procedure:
-
Dilute the FLAG-TOR enzyme in the kinase assay buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of the test inhibitor (this compound) or DMSO vehicle control.
-
Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and His6-S6K. The final reaction volume of 25 µL should contain 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[3]
-
Incubate the reaction plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer.
-
Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.
-
Allow the His6-S6K to attach to the plate for 2 hours.
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing 40 ng/mL of the Europium-labeled anti-P(T389)-S6K antibody.
-
Incubate for 1 hour with gentle agitation.
-
Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of DELFIA Enhancement solution to each well.
-
Read the plates in a suitable plate reader (e.g., PerkinElmer Victor).
-
Calculate the enzymatic activity and enzyme inhibition based on the obtained data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Wye-687 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Wye-687 is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for cancer research and drug development.[1][2] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of mTOR with an IC50 of 7 nM.[3][4][5] It inhibits the phosphorylation of downstream targets of both mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at Ser473).[2][3] Its high selectivity for mTOR over other kinases, such as PI3Kα (>100-fold) and PI3Kγ (>500-fold), makes it a specific tool for studying mTOR signaling.[3][4]
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.
Quantitative Data Summary
| Assay Type | Cell Line | Key Parameter | This compound Value | Reference |
| mTOR Kinase Assay | Recombinant mTOR | IC50 | 7 nM | [3][4][5] |
| PI3Kα Kinase Assay | Recombinant PI3Kα | IC50 | 81 nM | [4][5] |
| PI3Kγ Kinase Assay | Recombinant PI3Kγ | IC50 | 3.11 µM | [4][5] |
| Cell Viability (MTT) | 786-O (Renal) | IC50 | 23.21 ± 2.25 nM | [6] |
| Cell Viability (MTT) | HL-60 (AML) | Effective Conc. | 33-1000 nM | [4] |
| Antiproliferative (MTS) | LNCaP (Prostate) | IC50 | 213 nM | [4] |
Experimental Protocols
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the inhibitory effect of this compound on mTOR kinase activity using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).
Experimental Workflow: mTOR Kinase Assay
Caption: Workflow for the in vitro mTOR kinase DELFIA assay.
Materials:
-
Purified FLAG-tagged mTOR enzyme
-
His6-tagged S6K (substrate)
-
This compound
-
Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA)
-
ATP
-
Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)
-
Europium-labeled anti-phospho-S6K (Thr389) antibody
-
DELFIA Enhancement Solution
-
96-well plates (MaxiSorp)
Procedure:
-
Dilute the FLAG-mTOR enzyme in kinase assay buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 0.5 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells and mix briefly.
-
Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP (final concentration 100 µM) and His6-S6K (final concentration 1.25 µM). The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer.
-
Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.
-
Allow the His6-S6K to attach for 2 hours.
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing 40 ng/mL of Europium-labeled anti-phospho-S6K (Thr389) antibody.
-
Incubate for 1 hour with gentle agitation.
-
Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence using a plate reader.
-
Calculate the enzymatic activity and inhibition by this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 786-O, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) or DMSO (vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a cytotoxic agent on cell proliferation and survival.
Materials:
-
Cancer cell lines (e.g., 786-O)
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
6-well plates
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control. For some experimental designs, treatment may occur every 2 days for a total of 10 days.[6]
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS and fix them with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis of mTOR Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., 786-O)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound (e.g., 100 nM) for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
Application Notes and Protocols for Wye-687 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for utilizing Wye-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), in cell culture experiments. This compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for investigating the mTOR signaling pathway and for preclinical evaluation as a potential anti-cancer agent.[1][2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of mTOR with a reported IC50 value of approximately 7 nM in cell-free kinase assays.[4][5][6][7] It demonstrates high selectivity for mTOR over other kinases, including over 100-fold selectivity against PI3Kα and over 500-fold against PI3Kγ.[2][4][6] By inhibiting both mTORC1 and mTORC2, this compound effectively blocks the phosphorylation of key downstream substrates, including S6K1 (a substrate of mTORC1) and Akt at serine 473 (a substrate of mTORC2).[2][4][7] This dual inhibition leads to the suppression of cell growth, proliferation, and survival, often inducing G1 cell cycle arrest and apoptosis in cancer cell lines.[4][6][7]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and cellular effects of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Target | Assay Type | IC50 Value | Reference |
| mTOR | Recombinant Enzyme Kinase Assay | 7 nM | [2][4][5] |
| PI3Kα | Kinase Assay | 81 nM | [5] |
| PI3Kγ | Kinase Assay | 3.11 µM | [5] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| HL-60 (AML) | MTT Cell Survival Assay | 33 - 1000 nM | Dose-dependent inhibition of cell survival. | [5] |
| 786-O (Renal Carcinoma) | MTT Viability Assay | 100 nM | Significant cytotoxicity. | [8] |
| A498 (Renal Carcinoma) | MTT Viability Assay | 100 nM | Significant cytotoxicity. | [8] |
| Primary Human RCC Cells | MTT Viability Assay | 100 nM | Significant cytotoxicity. | [8] |
| 786-O (Renal Carcinoma) | Western Blot | 100 nM | Inhibition of mTORC1 and mTORC2 activation. | [9] |
| MDA361, HCT116 | Cell Growth Assay | Not specified | Suppression of cell growth and G1 arrest. | [6] |
| U87MG, MDA361, LNCaP | Protein Expression | Not specified | Down-regulation of VEGF and HIF-1α. | [4] |
Signaling Pathway Visualization
The following diagram illustrates the mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. tocris.com [tocris.com]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Wye-687 Inhibition of p-AKT and p-S6K
These application notes provide a detailed protocol for utilizing the mTOR inhibitor, Wye-687, to study the phosphorylation of AKT (p-AKT) and S6 Kinase (p-S6K) via Western blot. This guide is intended for researchers, scientists, and drug development professionals investigating the mTOR signaling pathway.
Introduction
This compound is a potent, ATP-competitive, and selective inhibitor of mammalian target of rapamycin (mTOR) with an IC50 of 7 nM.[1][2][3] It effectively blocks both mTORC1 and mTORC2 complexes.[1][2] The inhibition of mTORC1 leads to a decrease in the phosphorylation of its downstream effector S6 Kinase (S6K) at threonine 389 (p-S6K T389).[1] The inhibition of mTORC2 results in reduced phosphorylation of AKT at serine 473 (p-AKT S473).[1][4] This dual inhibitory action makes this compound a valuable tool for dissecting the mTOR signaling cascade in various cellular contexts, including cancer biology.[4][5][6]
Data Presentation
The following table summarizes the quantitative effects of this compound on the phosphorylation of AKT and S6K in different cell lines as determined by Western blot analysis.
| Cell Line | Treatment Concentration | Treatment Time | Target Protein | Observed Effect | Reference |
| 786-O (Renal Carcinoma) | 100 nM | 2 hours | p-AKT (S473) | Almost complete blockage | [5] |
| 786-O (Renal Carcinoma) | 100 nM | 2 hours | p-S6K1 (T389) | Almost complete blockage | [5] |
| 786-O (Renal Carcinoma) | 100 nM | 2 hours | p-S6 (S235/236) | Almost complete blockage | [5] |
| Primary Human RCC Cells | 100 nM | Not Specified | p-AKT (S473) | Blocked activation | [5] |
| Primary Human RCC Cells | 100 nM | Not Specified | p-S6K1 | Blocked activation | [5] |
| Primary Human RCC Cells | 100 nM | Not Specified | p-S6 | Blocked activation | [5] |
| HL-60 & U937 (AML) | Not Specified | Not Specified | p-AKT (S473) | Inhibited activation | [4] |
| HL-60 & U937 (AML) | Not Specified | Not Specified | p-p70S6K1 | Inhibited activation | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for the Western blot protocol.
Caption: mTOR signaling pathway showing inhibition by this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to detect p-AKT and p-S6K following treatment with this compound.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-total AKT
-
Rabbit anti-total p70 S6 Kinase
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 10-1000 nM).[2][5] A vehicle control (DMSO) should be run in parallel.
-
Treat the cells with this compound or vehicle for the desired time (e.g., 2-24 hours).[5]
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[8]
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-AKT, anti-p-S6K, anti-total AKT, and anti-total S6K) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal from the phosphorylated proteins to the corresponding total protein signal to account for loading differences.
-
Important Considerations
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the target proteins.[7]
-
Controls: Always include a vehicle-treated control to compare the effects of this compound. Positive and negative controls for the pathway activation can also be beneficial.
-
Antibody Validation: Ensure the specificity of the phospho-specific antibodies. It is recommended to run parallel blots for total and phosphorylated proteins.[10]
-
Optimization: Optimal antibody concentrations and incubation times may vary and should be determined empirically.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Wye-687 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Wye-687, a potent and selective ATP-competitive mTOR kinase inhibitor, in xenograft models. The provided protocols and data are based on published preclinical studies and are intended to serve as a guide for researchers designing and executing their own in vivo experiments.
Mechanism of Action
This compound is a dual mTORC1 and mTORC2 inhibitor, effectively blocking the phosphorylation of key downstream substrates. By targeting the ATP-binding pocket of mTOR, this compound inhibits both major complexes of the mTOR pathway, leading to the suppression of tumor cell growth, proliferation, and survival.[1] This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-specific inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound in different xenograft models.
Table 1: Efficacy of this compound in a 786-O Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Mean Tumor Volume (Initial) | Mean Tumor Volume (Final) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | Daily for 15 days | ~100 mm³ | - | - | [2][3] |
| This compound | 25 mg/kg | Oral Gavage | Daily for 15 days | ~100 mm³ | Significantly suppressed | Potent | [2][3] |
Note: The vehicle control consisted of 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400.[2]
Table 2: Dose-Dependent Efficacy of this compound in a U937 Acute Myeloid Leukemia Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Tumor Size Reduction vs. Control (Day 15) | Reference |
| Vehicle Control | - | Oral Gavage | Daily | - | [4] |
| This compound | 5 mg/kg | Oral Gavage | Daily | 50% | [4] |
| This compound | 25 mg/kg | Oral Gavage | Daily | 75% | [4] |
Note: The study was conducted in SCID mice.[4][5]
Experimental Protocols
Below are detailed protocols for establishing and treating xenograft models with this compound, based on published literature.
Protocol 1: 786-O Renal Cell Carcinoma Xenograft Model
1. Cell Culture:
-
Culture 786-O human renal cell carcinoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Utilize female nude/beige mice, approximately 4-5 weeks old.
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
3. Tumor Implantation:
-
Resuspend the harvested 786-O cells in a sterile, serum-free medium or a mixture with Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 3-5 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of approximately 100 mm³.
5. This compound Formulation and Administration:
-
Prepare the vehicle solution consisting of 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 in sterile water.
-
Prepare the this compound formulation by dissolving the compound in the vehicle to a final concentration for a 25 mg/kg dosage.
-
Administer the this compound formulation or vehicle control to the respective groups via oral gavage daily for 15 consecutive days.[2][3]
6. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice every 3-5 days throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: U937 Acute Myeloid Leukemia Xenograft Model
1. Cell Culture:
-
Culture U937 human acute myeloid leukemia cells in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
-
Utilize severe combined immunodeficient (SCID) mice.
-
Acclimatize the mice to the facility for at least one week prior to the experiment.
3. Tumor Implantation:
-
Harvest and resuspend U937 cells in a sterile, serum-free medium.
-
Subcutaneously inject the desired number of cells (e.g., as determined by a pilot study to establish a suitable growth rate) into the flank of each SCID mouse.[6]
4. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth as described in Protocol 1.
-
Begin treatment when tumors reach a palpable size.
5. This compound Formulation and Administration:
-
Prepare the this compound formulations for 5 mg/kg and 25 mg/kg dosages in the same vehicle as described in Protocol 1.
-
Administer the different doses of this compound and the vehicle control via oral gavage daily.[4]
6. Efficacy and Toxicity Assessment:
-
Monitor tumor volume and body weight regularly.
-
At the end of the treatment period, collect tumors for analysis to assess the dose-dependent effects of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling.
Experimental Workflow Diagram
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Wye-687: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wye-687 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings, with a focus on its solubility in DMSO and its application in various cell-based assays.
Physicochemical Properties and Solubility
This compound is commercially available as a free base or as a dihydrochloride salt. The solubility of this compound can vary depending on its form and the solvent used. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Table 1: Solubility of this compound
| Compound Form | Solvent | Solubility | Concentration | Notes |
| This compound (Free Base) | DMSO | 0.5 mg/mL | 0.94 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| This compound (Free Base) | DMSO | 25 mg/mL | 47.29 mM | Requires sonication and warming to 60°C to achieve this concentration.[3] |
| This compound dihydrochloride | DMSO | up to 60.15 mg/mL | 100 mM | The dihydrochloride salt exhibits significantly higher solubility.[4][5] |
| This compound dihydrochloride | Water | up to 60.15 mg/mL | 100 mM | The dihydrochloride salt is also water-soluble.[4][5] |
Note on Stock Solutions: It is crucial to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][3] For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the kinase activity of mTOR, a central regulator of cellular metabolism and growth. Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound is an ATP-competitive inhibitor that blocks the activity of both mTORC1 and mTORC2.[1][3][6]
The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-BP1, resulting in the suppression of protein synthesis. The inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), which is a critical step in the PI3K/Akt signaling pathway that promotes cell survival.[1][2][4] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling network.
Quantitative Data
This compound has demonstrated potent inhibitory activity against mTOR and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the assay and cell type.
Table 2: IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| mTOR | Recombinant Enzyme Assay | 7 nM | [1][3] |
| PI3Kα | Kinase Assay | 81 nM | [3] |
| PI3Kγ | Kinase Assay | 3.11 µM | [3] |
| HEK293 cells | DELFIA Assay | 4.6 nM | [1] |
| LNCaP cells | MTS Assay (3 days) | 213 nM | [1] |
| HL-60 cells | MTT Assay | Potent, dose-dependent inhibition (33-1000 nM) | [1] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability/Anti-Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Target cancer cell lines (e.g., HL-60, 786-O, A498)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[3] A suggested concentration range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G1 cell cycle arrest.[1]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for confirming the inhibitory effect of this compound on the mTOR signaling pathway.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) for various time points (e.g., 1, 2, 4, 8 hours) or with different concentrations for a fixed time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000 in blocking buffer.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of S6K and Akt to confirm mTORC1 and mTORC2 inhibition, respectively.
Conclusion
This compound is a valuable research tool for investigating the role of the mTOR signaling pathway in various biological processes, particularly in the context of cancer. Its ability to dually inhibit mTORC1 and mTORC2 provides a more complete shutdown of mTOR-mediated signaling compared to rapalogs. The protocols outlined in this document provide a framework for utilizing this compound in a range of in vitro experiments. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. Proper handling and storage of this compound, especially concerning its solubility in DMSO, are critical for obtaining reliable and reproducible results.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-p70 S6 Kinase (Ser371) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Wye-687 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and storage of stock solutions of Wye-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Physicochemical and Storage Data
Proper preparation of this compound solutions requires accurate information regarding its molecular weight, solubility, and stability. This data is summarized in the table below. Note the important distinctions between the this compound free base and its more water-soluble dihydrochloride salt form.
| Parameter | This compound (Free Base) | This compound (Dihydrochloride Salt) |
| Molecular Weight | 528.6 g/mol [1][2] | 601.53 g/mol [3] |
| Appearance | Crystalline solid[1] | Lyophilized powder |
| Purity | ≥98%[1] | ≥98%[3] |
| Solubility | ||
| DMSO | Soluble[1]. Note: Some suppliers report low solubility (0.5 mg/mL)[4] or insolubility[5]. Always consult the batch-specific datasheet. | Soluble to 100 mM[3] |
| Water | Insoluble[5][6] | Soluble to 100 mM[3] |
| Ethanol | Insoluble[5] | Not specified, likely poor |
| Storage (Solid) | -20°C, desiccated, for ≥ 4 years[1] | Desiccate at room temperature[3] |
| Storage (Stock Solution) | ||
| -20°C | Up to 1 month[6][7] | Up to 1 month |
| -80°C | Up to 6-12 months[4][7] | Up to 6-12 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound (free base or dihydrochloride salt)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Pre-calculation: Before weighing, calculate the mass of this compound required.
-
For this compound Free Base (MW = 528.6 g/mol ):
-
To make 1 mL of a 10 mM solution, you need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 528.6 g/mol = 0.005286 g = 5.29 mg
-
-
For this compound Dihydrochloride Salt (MW = 601.53 g/mol ):
-
To make 1 mL of a 10 mM solution, you need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 601.53 g/mol = 0.0060153 g = 6.02 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Note: As the powder may appear as a thin film, ensure the vial is tared correctly.[8]
-
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the tube (e.g., 1 mL for the mass calculated above).
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C until the solution is clear.[8] Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
When ready to use, thaw a single aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer.
-
Important: It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[8][9]
-
Visualizations
Experimental Workflow
The following diagram outlines the standard procedure for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
Caption: this compound inhibits mTOR kinase, blocking both mTORC1 and mTORC2 pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for Wye-687 in mTOR Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Wye-687, a potent and selective ATP-competitive inhibitor of mTOR kinase, in various in vitro kinase activity assays. The protocols and data presented herein are intended to assist researchers in the accurate assessment of mTORC1 and mTORC2 activity and the characterization of mTOR inhibitors.
Introduction
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the mTOR kinase domain.[1] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for dissecting the roles of these distinct signaling complexes.[2][3][4] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound provides a more complete inhibition of mTOR signaling.[5][6] This dual inhibitory activity makes it a critical reagent for studying the full spectrum of mTOR-mediated cellular processes and for the development of novel therapeutic agents.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, directly competing with ATP for binding to the mTOR kinase domain. This mechanism of action allows it to block the catalytic activity of both mTORC1 and mTORC2.[2][3] The inhibition of mTORC1 leads to a downstream reduction in the phosphorylation of substrates such as p70 S6 Kinase (S6K1) and 4E-BP1, which are critical regulators of protein synthesis and cell growth.[7][8][9] Concurrently, the inhibition of mTORC2 results in decreased phosphorylation of Akt at Ser473, a key event in cell survival and proliferation pathways.[2][7][8]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against mTOR and its selectivity over other related kinases.
| Target | IC50 Value | Notes |
| mTOR | 7 nM | ATP-competitive inhibition of both mTORC1 and mTORC2.[2][3] |
| PI3Kα | >100-fold selectivity over mTOR | Demonstrates good selectivity for mTOR over PI3Kα.[2] |
| PI3Kγ | >500-fold selectivity over mTOR | Exhibits high selectivity for mTOR over PI3Kγ.[2] |
Signaling Pathway Diagram
The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound.
Caption: mTOR Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro mTOR Kinase Assay (General Protocol)
This protocol provides a framework for assessing the kinase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of inhibitors like this compound.
Materials:
-
Cell lysate containing active mTORC1 or mTORC2
-
Protein A/G agarose beads
-
Antibodies for mTOR, Raptor (for mTORC1), or Rictor (for mTORC2) immunoprecipitation
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2[10]
-
ATP solution (100 µM final concentration)[10]
-
Recombinant substrate: GST-4E-BP1 or His6-S6K for mTORC1, His6-AKT for mTORC2[2][11]
-
This compound stock solution (in DMSO)
-
4x SDS-PAGE Sample Buffer
-
Phospho-specific antibodies for detecting substrate phosphorylation (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473))
Procedure:
-
Immunoprecipitation of mTOR Complexes:
-
Incubate cell lysates with the appropriate antibody (anti-mTOR, anti-Raptor, or anti-Rictor) for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Wash the immunoprecipitates three times with lysis buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in Kinase Assay Buffer.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for 10-20 minutes on ice.[11][12]
-
Add the recombinant substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[10][11]
-
-
Termination and Analysis:
-
Stop the reaction by adding 4x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using phospho-specific antibodies to detect the phosphorylation of the substrate.
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) Format for Purified FLAG-mTOR
This protocol is a high-throughput method for measuring mTOR kinase activity and the inhibitory effect of compounds like this compound.[2]
Materials:
-
Purified FLAG-mTOR enzyme
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA.[2]
-
His6-S6K substrate (1.25 µM final concentration)[2]
-
ATP (100 µM final concentration)[2]
-
This compound or other test inhibitors
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[2]
-
Nickel-coated 96-well plates
-
DELFIA Buffer
-
Europium-labeled anti-phospho-S6K (T389) antibody
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified FLAG-mTOR enzyme in Kinase Assay Buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound or control vehicle (DMSO).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 12.5 µL of a solution containing ATP and His6-S6K to each well.
-
The final reaction volume should be 25 µL.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.[2]
-
-
Detection:
-
Stop the reaction by adding 25 µL of Stop Buffer.
-
Transfer the reaction mixture to a nickel-coated 96-well plate and incubate for 2 hours to allow the His6-S6K to bind.
-
Wash the wells once with PBS.
-
Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K (T389) antibody and incubate for 1 hour with gentle agitation.[2]
-
Wash the wells four times with PBS containing 0.05% Tween 20.
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence using a plate reader.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro mTOR kinase assay using this compound.
Caption: In Vitro mTOR Kinase Assay Workflow.
Conclusion
This compound is a powerful and selective tool for investigating the mTOR signaling pathway. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust mTOR kinase activity assays. Careful adherence to these methodologies will enable the accurate determination of mTOR activity and the characterization of novel mTOR inhibitors, ultimately advancing our understanding of mTOR biology and its role in disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Wye-687: Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-687 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. As a dual inhibitor of both mTORC1 and mTORC2 complexes, this compound offers a powerful tool for investigating the mTOR signaling pathway and its role in cellular processes, particularly the cell cycle. This document provides detailed application notes and protocols for the analysis of this compound's effects on the cell cycle using flow cytometry, a cornerstone technique in cellular biology and drug discovery.
Introduction
The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This compound has been shown to effectively inhibit the phosphorylation of downstream targets of both mTORC1 and mTORC2, leading to a robust G1 cell cycle arrest and, in some cases, apoptosis in cancer cell lines.[1][2] This application note outlines the mechanism of action of this compound and provides a comprehensive protocol for quantifying its impact on cell cycle distribution.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR. Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more complete shutdown of mTOR signaling, preventing the phosphorylation of key substrates involved in cell cycle progression, such as S6K1 and Akt (at Ser473). The net result is a halt in the cell's progression from the G1 to the S phase of the cell cycle.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 0.1 | 68.5 | 20.3 | 11.2 |
| 1 | 82.1 | 10.5 | 7.4 |
| 10 | 89.7 | 5.2 | 5.1 |
Note: The data presented in this table is representative and may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating cultured cancer cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., MDA-MB-361, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Fixation:
-
After the incubation period, collect the cell culture medium (which may contain floating/apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling and G1/S progression.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.
References
Application Notes and Protocols: Wye-687 MTT Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability upon treatment with Wye-687, a potent and selective ATP-competitive inhibitor of mTOR, using the MTT assay. The information is intended for researchers in cell biology, cancer research, and drug discovery.
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2][3] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the suppression of downstream signaling pathways involved in protein synthesis and cell cycle progression.[1][2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[6][7] This document outlines the protocol for evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of mTOR with a reported IC50 of 7 nM in enzymatic assays.[1][2] Its mechanism of action involves the blockade of signaling from both mTORC1 and mTORC2. This dual inhibition prevents the phosphorylation of key downstream effectors such as S6 kinase (S6K) and Akt at Ser473, respectively.[1] The inhibition of these pathways leads to G1 cell cycle arrest and apoptosis in various cancer cell lines.[1][3] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[8][9]
Data Presentation: Effects of this compound on Cancer Cell Lines
The following table summarizes the observed effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Observed Effects | Reference |
| HL-60, U937, AML-193, THP-1 | Acute Myeloid Leukemia (AML) | Potently inhibited survival and proliferation; induced caspase-dependent apoptosis.[8] | [8] |
| 786-O, A498 | Renal Cell Carcinoma (RCC) | Cytotoxic; induced apoptosis and inhibited cell proliferation.[9] | [9] |
| MDA361 | Breast Cancer | Profoundly inhibited cap-dependent and global protein synthesis; showed antiproliferative effects.[1] | [1] |
| U87MG | Glioblastoma | Down-regulated angiogenic factors, VEGF and HIF-1α.[1] | [1] |
| LNCaP | Prostate Cancer | Down-regulated angiogenic factors, VEGF and HIF-1α.[1] | [1] |
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of adherent and suspension cancer cells using the MTT assay.
Materials
-
This compound compound
-
Appropriate cancer cell line (e.g., HL-60 for suspension, 786-O for adherent)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[6]
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Protocol for Adherent Cells
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[6] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Protocol for Suspension Cells
-
Cell Seeding: Count the cells and seed them in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the this compound dilutions to the corresponding wells. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and gently mix. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well. Pipette gently to mix and dissolve the formazan crystals. It may be necessary to incubate for a further 2-4 hours or overnight at room temperature in the dark to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
-
High Background: This may be due to contamination or interference from components in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay.
-
Low Absorbance: This could result from low cell numbers or insufficient incubation time with MTT. Optimize cell seeding density and incubation times for your specific cell line.
-
Incomplete Solubilization of Formazan: Ensure thorough mixing after adding the solubilization solution and allow for sufficient incubation time.
By following these detailed protocols and application notes, researchers can effectively utilize the MTT assay to quantify the impact of this compound on cancer cell viability and proliferation, thereby contributing to the preclinical evaluation of this promising mTOR inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Application Note: Wye-687 Colony Formation Assay
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research to determine the effectiveness of cytotoxic agents or radiation on the survival and proliferative capacity of cancer cells. A cell that successfully forms a colony (typically defined as a cluster of at least 50 cells) is considered to have retained its reproductive integrity.
Wye-687 is a potent, ATP-competitive, and selective small molecule inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][3] It uniquely inhibits both mTOR complex 1 (mTORC1) and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[4] By blocking both major mTOR signaling branches, this compound effectively suppresses the phosphorylation of key downstream targets like S6K (an mTORC1 substrate) and Akt at serine 473 (an mTORC2 substrate). This dual inhibition leads to potent anti-proliferative effects, including G1 cell cycle arrest and apoptosis, making this compound a compound of significant interest in oncology drug development.[3][5]
This document provides a detailed protocol for evaluating the anti-proliferative effects of this compound using a colony formation assay.
This compound Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of mTOR, a core component of two distinct protein complexes: mTORC1 and mTORC2.[6] Growth factor signaling through the PI3K/Akt pathway is a primary activator of mTOR.[7] this compound's dual inhibition blocks signals that promote protein synthesis, cell cycle progression, and survival, thereby preventing the sustained proliferation required for colony formation.
Experimental Protocol
This protocol details a standard 2D colony formation assay for adherent cells treated with this compound.
Materials
-
Cell Line: Appropriate cancer cell line (e.g., 786-O renal cell carcinoma, U937 leukemia).[8][9]
-
Culture Medium: Complete medium appropriate for the cell line (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Vehicle Control: Sterile DMSO.
-
Reagents: PBS (Phosphate-Buffered Saline), Trypsin-EDTA.
-
Fixation Solution: 100% Methanol, cold.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.[10]
-
Destaining Solution: 10% Acetic Acid (optional, for quantification).[10]
-
Equipment: 6-well tissue culture plates, hemocytometer or automated cell counter, standard cell culture incubator (37°C, 5% CO₂), microscope, plate scanner or camera.
Experimental Workflow
Step-by-Step Method
-
Cell Seeding (Day 0):
-
Harvest cells during their exponential growth phase. For adherent cells, wash with PBS, add Trypsin-EDTA, and incubate at 37°C until detached.[11]
-
Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.[11]
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into 6-well plates. The optimal seeding density must be determined empirically for each cell line but typically ranges from 200 to 1,000 cells per well. A good starting point is 500 cells/well.
-
-
Drug Treatment (Day 1):
-
Allow cells to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 10 nM to 1 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
-
Incubation (Days 2-14):
-
Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 10 to 14 days, or until colonies in the control wells are clearly visible to the naked eye.
-
Depending on the cell line's metabolism, the medium may need to be carefully replaced every 3-4 days.
-
-
Fixation and Staining (Day 14):
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 2 mL of PBS, being careful not to dislodge the colonies.
-
Fix the colonies by adding 1 mL of cold 100% methanol to each well and incubating for 15-20 minutes at room temperature.[10]
-
Aspirate the methanol.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring all colonies are covered. Incubate for 20-40 minutes at room temperature.[10]
-
Remove the crystal violet solution (it can be reused) and gently wash the plates with tap water until the background is clear.[10]
-
Allow the plates to air dry completely overnight.
-
-
Quantification and Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies (clusters with >50 cells) in each well. This can be done manually using a microscope or with software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
(Optional) For spectrophotometric quantification, add 1 mL of 10% acetic acid to each well and incubate on a shaker for 1 hour to dissolve the stain.[10] Transfer the solution to a 96-well plate and measure the absorbance at ~590 nm.
-
Data Presentation
The following table summarizes representative data on the effect of this compound on the colony-forming ability of the 786-O human renal cell carcinoma cell line.
Table 1: Effect of mTOR Inhibitors on 786-O Cell Colony Formation
| Treatment Group | Concentration | Mean Number of Colonies (± SD) | % Inhibition vs. Control |
| Control (Vehicle) | 0.1% DMSO | 215 (± 18) | 0% |
| This compound | 100 nM | 32 (± 6) | ~85% |
| Rapamycin | 100 nM | 158 (± 14) | ~27% |
| RAD001 (Everolimus) | 100 nM | 145 (± 15) | ~33% |
Data adapted from Pan et al., PLOS One, 2017, which showed this compound significantly reduced the number of surviving colonies in 786-O cells after 10 days of treatment compared to the vehicle control and first-generation mTOR inhibitors like Rapamycin and RAD001.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. cusabio.com [cusabio.com]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 10. Colony Formation [protocols.io]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Wye-687 Immunofluorescence Staining of the mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1]
Wye-687 is a potent and selective, ATP-competitive inhibitor of mTOR, exhibiting an IC50 of 7 nM.[4][5] It effectively blocks the activity of both mTORC1 and mTORC2.[5] This dual inhibition leads to the suppression of downstream signaling cascades, including the phosphorylation of S6 kinase (S6K1) at threonine 389 (T389) by mTORC1 and the phosphorylation of Akt at serine 473 (S473) by mTORC2.[4] Immunofluorescence staining offers a powerful method to visualize and quantify the inhibitory effects of this compound on the mTOR pathway at a single-cell level.
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining experiments to monitor the phosphorylation status of key mTOR pathway components, p-S6K1 (T389) and p-Akt (S473).
Data Presentation
The inhibitory activity of this compound on mTOR signaling can be quantified by measuring the fluorescence intensity of phosphorylated downstream targets. Below is a summary of key quantitative data related to this compound.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (mTOR) | 7 nM | Recombinant mTOR enzyme assay | [5] |
| This compound IC50 (PI3Kα) | 81 nM | Kinase assay | [5] |
| This compound IC50 (PI3Kγ) | 3.11 µM | Kinase assay | [5] |
| Effective Concentration for mTORC1/2 Inhibition | 100 nM | 786-O and primary human Renal Cell Carcinoma (RCC) cells | [1][6] |
| Incubation Time for mTORC1/2 Inhibition | 2 hours | 786-O and primary human RCC cells | [1] |
| Observed Effect | Almost complete blockade of p-S6K1 (T389), p-S6 (S235/236), and p-Akt (S473) | 786-O and primary human RCC cells | [1][6] |
Signaling Pathway and Experimental Workflow Diagrams
To facilitate a clear understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1 and mTORC2.
Caption: Experimental workflow for immunofluorescence staining of mTOR pathway components after this compound treatment.
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of mTOR.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines with an active mTOR pathway (e.g., 786-O renal cell carcinoma, MCF-7 breast cancer).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Primary Antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-phospho-Akt (Ser473)
-
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Paraformaldehyde (PFA), 4% in PBS.
-
Triton X-100.
-
Bovine serum albumin (BSA).
-
DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Glass coverslips and microscope slides.
-
Cell Culture and Treatment
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at a final concentration of 100 nM.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treatment.
-
Aspirate the old medium from the cells and add the this compound or vehicle control medium.
-
Incubate for 2 hours at 37°C.
-
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20 - PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-S6K1 or anti-p-Akt) in the blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for accurate comparison.
-
Quantify the mean fluorescence intensity of p-S6K1 or p-Akt staining in the cytoplasm and/or nucleus using image analysis software (e.g., ImageJ, CellProfiler). Normalize the signal to the DAPI stain or cell area.
-
Expected Results
Treatment with 100 nM this compound for 2 hours is expected to cause a significant reduction in the fluorescence intensity of both p-S6K1 (T389) and p-Akt (S473) staining compared to the vehicle-treated control cells. This will be visually apparent as a dimmer signal in the treated cells and can be quantified to demonstrate the potent inhibitory effect of this compound on the mTOR signaling pathway.
Troubleshooting
-
High Background:
-
Ensure adequate blocking by increasing the blocking time or the concentration of BSA.
-
Perform sufficient washing steps between antibody incubations.
-
Triturate the primary and secondary antibody solutions to remove any aggregates.
-
-
No/Weak Signal:
-
Confirm the activity of the mTOR pathway in the chosen cell line. Serum starvation followed by stimulation can be used to synchronize and activate the pathway.
-
Optimize the primary antibody concentration.
-
Ensure proper fixation and permeabilization, as some epitopes can be sensitive to these steps.
-
Check the excitation and emission spectra of the fluorophore and ensure they match the microscope filter sets.
-
-
Inconsistent Staining:
-
Ensure even cell seeding and confluency.
-
Handle coverslips carefully to avoid scratching the cell monolayer.
-
Use a humidified chamber during antibody incubations to prevent the samples from drying out.
-
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Phospho-p70 S6 Kinase (T389) Antibody MAB8963: R&D Systems [rndsystems.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence can assess the efficacy of mTOR pathway therapeutic agent Everolimus in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Wye-687 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Wye-687, a potent and selective ATP-competitive mTOR kinase inhibitor, in preclinical animal models of cancer. The protocols outlined below are based on published studies and are intended to serve as a guide for designing and executing in vivo experiments with this compound.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the mammalian target of rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), this compound acts as an ATP-competitive inhibitor, targeting both mTOR complex 1 (mTORC1) and mTORC2.[1][2] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, which is frequently dysregulated in human cancers.[3]
The inhibition of mTORC1 by this compound prevents the phosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell proliferation.[3][4] The concurrent inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (Ser473), a key event for its full activation.[3][4] Activated Akt is a central node in cell survival and proliferation pathways. Furthermore, the dual inhibition of mTORC1 and mTORC2 by this compound has been shown to downregulate the expression of hypoxia-inducible factors HIF-1α and HIF-2α, which are crucial for tumor angiogenesis and metabolism.[4][5]
Signaling Pathway Overview
The following diagram illustrates the key components of the mTOR signaling pathway and the points of inhibition by this compound.
Preclinical Animal Models
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers, including Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC).
Quantitative Data Summary
| Parameter | Acute Myeloid Leukemia (U937 Xenograft) | Renal Cell Carcinoma (786-O Xenograft) |
| Animal Model | Severe Combined Immunodeficient (SCID) mice | Nude mice |
| Cell Line | U937 (Human histiocytic lymphoma) | 786-O (Human renal cell adenocarcinoma) |
| This compound Dosing | 5 and 25 mg/kg, daily, oral gavage | 25 mg/kg, daily, oral gavage for 15 days[5] |
| Vehicle | Not specified, likely similar to RCC study | 5% ethanol, 2% Tween 80, 5% polyethylene glycol-400[5] |
| Tumor Growth Inhibition | Potent inhibition of tumor growth. At day 15, 5 mg/kg and 25 mg/kg resulted in 50% and 75% smaller tumors, respectively, compared to vehicle control. | Significant inhibition of tumor growth over 15 days.[5] |
| Toxicity | No significant toxicities observed.[4] | No significant changes in body weight compared to vehicle control.[5] |
Tumor Growth Data (786-O Xenograft Model)
| Day | Vehicle Control (Mean Tumor Volume, mm³) | This compound (25 mg/kg) (Mean Tumor Volume, mm³) |
| 0 | ~100 | ~100 |
| 5 | ~250 | ~150 |
| 10 | ~500 | ~200 |
| 15 | ~800 | ~250 |
Note: Data is estimated from the graphical representation in Pan et al., 2017.[5]
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound based on published methodologies.
Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of human cancer cell lines into immunocompromised mice.
Materials:
-
U937 or 786-O human cancer cell lines
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells like 786-O)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
6-8 week old female immunocompromised mice (SCID for U937, Nude for 786-O)[4][5]
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture U937 or 786-O cells according to standard protocols.
-
Cell Harvesting:
-
For suspension cells (U937), collect cells by centrifugation.
-
For adherent cells (786-O), wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect by centrifugation.
-
-
Cell Preparation for Injection:
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >90%.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound
-
Vehicle components: Ethanol, Tween 80, Polyethylene glycol-400 (PEG400)[5]
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
This compound Formulation:
-
Prepare the vehicle solution consisting of 5% ethanol, 2% Tween 80, and 5% PEG400 in sterile water.[5]
-
Warm the vehicle slightly and vortex to ensure complete mixing of the components.
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
-
Suspend the this compound powder in the vehicle to achieve the final desired concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of this compound suspension to administer (typically 100-200 µL).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and slowly administer the this compound suspension.
-
Administer the vehicle solution to the control group using the same procedure.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Efficacy Evaluation and Toxicity Monitoring
Procedure:
-
Tumor Measurements: Continue to measure tumor volumes with digital calipers 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.
-
Endpoint: At the end of the study (e.g., 15 days for the 786-O model), euthanize the mice and excise the tumors.[5]
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Pharmacodynamic Analysis of Tumor Tissue
This protocol outlines the procedures for analyzing the effects of this compound on the mTOR signaling pathway in tumor tissue.
A. Western Blot Analysis
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K1, anti-p-S6, anti-p-Akt (Ser473), anti-HIF-1α, anti-HIF-2α, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize a portion of the tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the corresponding total protein levels.
B. Immunohistochemistry (IHC)
Materials:
-
Excised tumor tissue
-
Formalin or other fixative
-
Paraffin
-
Microtome
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution
-
Primary antibody (e.g., anti-p-Akt (Ser473))
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Tissue Preparation: Fix the tumor tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate and mount the slides. Acquire images using a microscope and analyze the staining intensity and distribution within the tumor tissue.
Concluding Remarks
This compound has demonstrated promising preclinical anti-tumor activity in xenograft models of AML and RCC through its dual inhibition of mTORC1 and mTORC2. The protocols provided here offer a framework for further investigation of this compound in various preclinical settings. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and pharmacodynamic endpoints, is crucial for obtaining robust and reproducible data. Further studies are warranted to explore the full therapeutic potential of this compound, including its pharmacokinetic properties and its efficacy in other cancer types and in combination with other anti-cancer agents.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Oral Administration of Wye-687 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Wye-687, a potent and selective mTOR kinase inhibitor, in preclinical mouse models. The provided protocols are based on established methodologies from in vivo studies demonstrating its anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the oral administration of this compound in mice.
Table 1: In Vivo Efficacy of Orally Administered this compound in Mouse Xenograft Models
| Parameter | Cell Line Xenograft (786-O Renal Cell Carcinoma) | Cell Line Xenograft (U937 Leukemia) |
| Mouse Strain | Nude/Beige Mice | Severe Combined Immunodeficient (SCID) Mice |
| This compound Dosage | 25 mg/kg body weight, daily | Not specified in detail, but described as potent inhibition |
| Administration Route | Oral Gavage | Oral Administration |
| Treatment Duration | 15 consecutive days | Not specified |
| Tumor Growth Inhibition | Significantly slower tumor growth compared to vehicle control; tumors were markedly smaller.[1] | Potently inhibited leukemic xenograft tumor growth.[2] |
| Observed Toxicities | No significant toxicities, no signs of wasting, and no difference in body weight compared to the vehicle-treated group.[1] | No significant toxicities reported.[2] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC50 (mTOR) | 7 nM | N/A (Biochemical Assay) |
| IC50 (Cell Viability) | 23.21 ± 2.25 nM | 786-O Renal Cell Carcinoma |
Signaling Pathway
This compound is an ATP-competitive inhibitor of mTOR, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.
Caption: mTOR signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound compound
-
Ethanol (5%)
-
Tween 80 (2%)
-
Polyethylene glycol-400 (PEG400) (5%)[1]
-
Sterile phosphate-buffered saline (PBS) or water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the dosage (25 mg/kg).
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in the vehicle solution consisting of 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400.[1]
-
Vortex the solution vigorously until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
The final concentration of the dosing solution should be calculated to deliver 25 mg/kg in a standard gavage volume (e.g., 100-200 µL for a 20-25 g mouse).
-
Prepare the vehicle control solution using the same composition without the this compound compound.
-
Store the prepared solutions at 4°C for short-term use. It is recommended to prepare fresh solutions for each treatment day.
In Vivo Xenograft Tumor Model and this compound Treatment
Animal Models:
-
Female nude/beige mice (4-5 weeks old, 16-18 g) for renal cell carcinoma xenografts.[1]
-
Severe Combined Immunodeficient (SCID) mice for leukemia xenografts.[2]
Cell Lines:
Procedure:
-
Tumor Cell Implantation (786-O Xenograft Model):
-
Culture 786-O cells in appropriate media.
-
Harvest and resuspend the cells in sterile PBS or culture medium.
-
Subcutaneously inject 5 x 10^6 786-O cells into the flank of each nude/beige mouse.[1]
-
Monitor the mice for tumor growth. Tumors are typically established within three weeks, reaching an average volume of approximately 100 mm³.[1]
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions using calipers every 5 days.[1]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Protocol:
-
Once tumors reach the desired size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups (n=10 per group).[1]
-
Administer this compound (25 mg/kg) or vehicle control daily via oral gavage for 15 consecutive days.[1]
-
Monitor animal body weight and overall health status every 5 days.[1]
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess the in vivo effects of this compound on the mTOR signaling pathway.
-
Caption: Experimental workflow for in vivo efficacy testing.
References
Wye-687: A Potent mTOR Inhibitor for the Investigation of Autophagy Induction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Wye-687 is a potent, selective, and ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. By effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound serves as a powerful tool for elucidating the intricate signaling pathways governing autophagy.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study the induction of autophagy, focusing on the analysis of autophagic flux and the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Introduction to this compound
This compound is a pyrazolopyrimidine derivative that exhibits high potency in inhibiting mTOR kinase activity. Its dual inhibition of both mTORC1 and mTORC2 allows for a comprehensive blockade of mTOR signaling, leading to the robust induction of autophagy. Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound provides a reliable means to pharmacologically induce autophagy, enabling detailed investigation into its molecular mechanisms and therapeutic potential.
Mechanism of Action
This compound exerts its effects by competing with ATP for the binding site in the catalytic domain of mTOR.[1][2][3] This inhibition prevents the phosphorylation of downstream mTOR substrates, such as p70 S6 Kinase (S6K) and 4E-BP1 by mTORC1, and Akt at Ser473 by mTORC2.[1][5] The inhibition of mTORC1 is a key event in the induction of autophagy. Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1 complex, a critical initiator of autophagy. Inhibition of mTORC1 by this compound relieves this suppression, allowing for the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.
Furthermore, mTORC1 plays a pivotal role in regulating the subcellular localization and activity of TFEB.[6] In the presence of active mTORC1, TFEB is phosphorylated and retained in the cytoplasm.[6][7] Inhibition of mTORC1 by this compound leads to the dephosphorylation of TFEB, promoting its translocation to the nucleus.[8] Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on autophagy-related markers, compiled from various studies.
| Parameter | Value | Cell Line/System | Reference(s) |
| mTOR IC₅₀ | 7 nM | In vitro kinase assay | [1][3] |
| PI3Kα IC₅₀ | >700 nM | In vitro kinase assay | [1] |
| PI3Kγ IC₅₀ | >3500 nM | In vitro kinase assay | [1] |
| Effective Concentration for Autophagy Induction | 100 nM - 1 µM | Various cell lines | [10][11] |
Table 1: In Vitro Potency and Selectivity of this compound. This table highlights the high potency of this compound for mTOR and its significant selectivity over related PI3K isoforms.
| Marker | Treatment Condition | Observed Effect | Reference(s) |
| LC3-II/LC3-I Ratio | This compound (e.g., 250 nM, 4-24h) | Significant increase | [11] |
| p62/SQSTM1 Levels | This compound (e.g., 250 nM, 24h) | Significant decrease | [11] |
| TFEB Nuclear Translocation | This compound (e.g., 250 nM, 1-4h) | Increased percentage of cells with nuclear TFEB | [12][13] |
| Autophagic Flux | This compound in the presence of lysosomal inhibitors (e.g., Bafilomycin A1) | Further accumulation of LC3-II compared to this compound alone | [14][15] |
Table 2: Cellular Effects of this compound on Autophagy Markers. This table summarizes the expected outcomes when treating cells with this compound to induce autophagy.
Experimental Protocols
The following are detailed protocols for key experiments to study autophagy induction by this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, U2OS, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates for Western blotting, or coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 100 nM to 1 µM) in fresh, pre-warmed complete growth medium. Remove the old medium from the cells and replace it with the this compound-containing medium. For control cells, use medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) to induce autophagy.
Protocol 2: Analysis of Autophagic Flux by Western Blotting for LC3 and p62
This protocol allows for the assessment of autophagic flux by measuring the levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio indicates increased autophagosome formation, while a decrease in p62 levels suggests its degradation via autophagy. To measure flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine is used to block the degradation of autophagosomes, leading to an accumulation of LC3-II.[14][15]
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include control groups with the lysosomal inhibitor alone and untreated cells.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on a 12-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with this compound plus a lysosomal inhibitor and those treated with this compound alone.[14][15]
Protocol 3: Immunofluorescence Microscopy for TFEB Nuclear Translocation
This protocol allows for the visualization and quantification of TFEB translocation from the cytoplasm to the nucleus upon this compound treatment.[10][12][16]
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1 for the desired time (e.g., 1-4 hours).
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against TFEB diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify TFEB nuclear translocation by counting the number of cells with predominantly nuclear TFEB staining versus those with cytoplasmic staining. The results can be expressed as the percentage of cells with nuclear TFEB. Alternatively, the ratio of nuclear to cytoplasmic fluorescence intensity can be calculated using image analysis software.[3]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits mTORC1/2, inducing autophagy and TFEB nuclear translocation.
Experimental Workflow Diagram
Caption: Workflow for studying this compound induced autophagy.
Logical Relationship Diagram
Caption: Logical flow of this compound's mechanism in autophagy induction.
References
- 1. Immunostaining and quantification of TFEB nuclear translocation using paraffin-embedded human retinal sections [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 9. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Autophagy is a survival mechanism of acute myeloid leukemia precursors during dual mTORC2/mTORC1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 15. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wye-687 for Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Wye-687 is a potent, cell-permeable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with a reported IC50 value of approximately 7 nM for the mTOR enzyme.[1][3] This dual inhibition disrupts critical downstream signaling pathways that regulate cell growth, proliferation, survival, and metabolism. This compound demonstrates significant selectivity for mTOR over other kinases, such as PI3Kα (>100-fold) and PI3Kγ (>500-fold).[3][4]
In various cancer cell lines, this compound has been shown to inhibit cell survival and proliferation, induce a strong G1 phase cell cycle arrest, and trigger caspase-dependent apoptosis.[3][4][5][6] Furthermore, it effectively downregulates the expression of key angiogenic and survival factors, including hypoxia-inducible factor 1α (HIF-1α), HIF-2α, and Vascular Endothelial Growth Factor (VEGF).[3][5] These characteristics make this compound a valuable tool for preclinical cancer research, particularly in studies involving renal cell carcinoma, acute myeloid leukemia (AML), breast cancer, and glioblastoma.[3][5][6]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key kinases and in various cell lines.
| Target/Cell Line | Type | IC50 Value | Reference |
| mTOR | Kinase Assay | 7 nM | [1][3] |
| PI3Kα | Kinase Assay | 81 nM | [1] |
| PI3Kγ | Kinase Assay | 3.11 µM | [1] |
| HEK293 | Cell-Based Assay | 4.6 nM | [1] |
| LNCaP | Cell-Based Assay | 213 nM | [1] |
| 786-O (RCC) | Cell Viability | < 50 nM | [5] |
| A498 (RCC) | Cell Viability | < 50 nM | [5] |
Table 2: Cellular Effects of this compound on Various Cancer Cell Lines This table outlines the demonstrated biological responses of different cancer cell lines to this compound treatment.
| Cell Line | Cancer Type | Observed Effects | Reference |
| HL-60, U937, THP-1, AML-193 | Acute Myeloid Leukemia (AML) | Inhibition of survival and proliferation, induction of apoptosis. | [1][6] |
| 786-O, A498 | Renal Cell Carcinoma (RCC) | Cytotoxicity, inhibition of proliferation, induction of apoptosis, downregulation of HIF-1α/2α. | [5] |
| MDA361 | Breast Cancer | Inhibition of protein synthesis, G1 cell cycle arrest, downregulation of HIF-1α & VEGF. | [3][4] |
| HCT116 | Colon Cancer | G1 cell cycle arrest. | [4] |
| U87MG | Glioblastoma | Downregulation of HIF-1α & VEGF. | [3][4] |
| LNCaP | Prostate Cancer | Downregulation of HIF-1α & VEGF. | [3][4] |
Experimental Protocols
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in dimethyl sulfoxide (DMSO).[3] For the dihydrochloride salt version, sterile water can also be used as a solvent.
-
Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 1000 nM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
This protocol quantifies the induction of apoptosis and necrosis by this compound using flow cytometry.
Caption: Experimental workflow for detecting apoptosis via Annexin V and PI staining.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 24-48 hours.[5]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining Preparation: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[10]
-
Analysis: Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This protocol is used to confirm the mechanism of action of this compound by observing the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 6. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Wye-687 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Wye-687, a potent and selective mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) with an IC50 of 7 nM.[1][2] It effectively blocks both mTORC1 and mTORC2 signaling pathways, thereby inhibiting the phosphorylation of downstream substrates like S6K and Akt (at Ser473).[1][3][4] Its selectivity for mTOR is significantly greater than for PI3Kα (>100-fold) and PI3Kγ (>500-fold).[1][4] This inhibition leads to anti-proliferative effects in various cancer cell lines, primarily through the induction of G1 cell cycle arrest and apoptosis.[1][5]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). However, its solubility can be limited. The dihydrochloride salt of this compound offers significantly improved solubility in both water and DMSO.[4]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
Issues with dissolving this compound in DMSO can arise from several factors. Firstly, ensure you are using fresh, high-quality DMSO, as it can absorb moisture, which reduces the solubility of this compound.[1] If you still encounter problems, gentle warming (up to 60°C) and sonication can aid in dissolution.[2] If precipitation occurs, these methods can also be used to help redissolve the compound.[2]
Q4: Can I use this compound for in vivo studies?
Yes, this compound has been used in in vivo studies with oral administration.[2][3] A specific formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue: Precipitate formation in my this compound stock solution.
Possible Causes and Solutions:
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can lead to precipitation of this compound.
-
Solution: Always use fresh, anhydrous DMSO to prepare your stock solutions.[1] Store DMSO properly to prevent moisture absorption.
-
-
Storage Conditions: Improper storage of the stock solution can lead to precipitation.
-
Concentration: The concentration of your stock solution may be too high for the solvent.
-
Solution: Refer to the solubility data table below to ensure you are not exceeding the solubility limit. If necessary, prepare a more dilute stock solution.
-
Issue: Low or inconsistent biological activity in my cell-based assays.
Possible Causes and Solutions:
-
Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended.
-
Solution: Ensure complete dissolution of the compound by visual inspection. Use warming and sonication if necessary.[2]
-
-
Degradation of the Compound: Repeated freeze-thaw cycles can degrade the compound.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[2]
-
-
Interaction with Media Components: Components in your cell culture media may interact with this compound, reducing its effective concentration.
-
Solution: Prepare fresh dilutions of this compound in your assay media immediately before use.
-
Data Presentation
Table 1: Solubility of this compound and its Dihydrochloride Salt
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound (Free Base) | DMSO | 0.5[1] | 0.94[1] | Use fresh DMSO. Moisture will reduce solubility.[1] |
| This compound (Free Base) | DMSO | 25[2] | 47.29[2] | Requires ultrasonic and warming to 60°C.[2] |
| This compound (Free Base) | Water | Insoluble[1] | Insoluble[1] | |
| This compound dihydrochloride | Water | 60.15[4] | 100[4] | |
| This compound dihydrochloride | DMSO | 60.15[4] | 100[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh out the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
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If the compound does not dissolve readily, gently warm the solution to 60°C and sonicate until fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from a published study and yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
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The final concentration of the formulation will be 2.5 mg/mL.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 4. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
Wye-687 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Wye-687, a potent and selective ATP-competitive mTOR inhibitor. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] This dual inhibition leads to the suppression of downstream signaling pathways critical for cancer cell function.[4][5]
Q2: What are the known on-target effects of this compound?
This compound's primary on-target effects stem from its inhibition of mTORC1 and mTORC2. This leads to:
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Inhibition of mTORC1 signaling: This is observed by a decrease in the phosphorylation of downstream targets like p70S6K (at Thr389) and S6 ribosomal protein.[4][6]
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Inhibition of mTORC2 signaling: This is evidenced by the reduced phosphorylation of Akt at Serine 473 (S473) and FoxO1/3a.[4][6]
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Induction of G1 cell cycle arrest: this compound can halt the cell cycle in the G1 phase in various cancer cell lines.[2][6]
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Promotion of apoptosis: The compound has been shown to induce programmed cell death in cancer cells.[4][6]
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Downregulation of angiogenic factors: this compound can decrease the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[6][7]
Q3: What are the potential off-target effects of this compound?
While this compound is highly selective for mTOR, it can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-target effects are on Class I PI3K isoforms.[6][8] It is significantly more selective for mTOR than for PI3Kα and PI3Kγ.[3][6]
Q4: In which cancer cell lines has this compound shown anti-proliferative effects?
This compound has demonstrated anti-proliferative activity in a variety of cancer cell lines, including but not limited to:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of mTORC1/2 signaling | Compound Degradation: this compound may have degraded due to improper storage. | Store this compound as a powder at -20°C. For stock solutions in DMSO, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[8] |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell types. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors. | Consider using a different cell line or combination therapy. Investigate potential resistance mechanisms, such as mutations in the mTOR pathway. | |
| Unexpected cell death or toxicity in control cells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.5%). Run a vehicle-only control. |
| Off-target Effects: At high concentrations, this compound can inhibit other kinases, such as PI3Ks, which might lead to toxicity. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a more selective PI3K inhibitor as a control to dissect the effects. | |
| Variability in in vivo tumor growth inhibition | Poor Bioavailability: The formulation or route of administration may not be optimal. | This compound can be administered orally.[4][8] Ensure proper formulation for oral gavage as described in the literature (e.g., in 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400).[8] |
| Animal-to-animal variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to ensure statistical power. Monitor animal health and weight closely to identify any confounding factors.[8] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. mTOR | Reference |
| mTOR | 7 nM | - | [6][8] |
| PI3Kα | 81 nM | >100-fold | [8] |
| PI3Kγ | 3.11 µM | >500-fold | [8] |
Key Experimental Protocols
In Vitro mTOR Kinase Assay (DELFIA Format)
This protocol is adapted from established methods to measure the inhibitory activity of this compound on purified mTOR.[6]
-
Enzyme Preparation: Dilute purified FLAG-tagged mTOR in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).
-
Inhibitor Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound (at various concentrations) or DMSO as a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).
-
Detection (DELFIA):
-
Transfer 45 µL of the terminated reaction to a MaxiSorp plate containing 55 µL of PBS.
-
Allow the His6-S6K to attach for 2 hours.
-
Wash the wells once with PBS.
-
Add 100 µL of DELFIA buffer containing 40 ng/mL of Europium-labeled anti-phospho-(Thr389)-p70S6K antibody.
-
Incubate for 1 hour with gentle agitation.
-
Wash the wells four times with PBS containing 0.05% Tween 20.
-
Add 100 µL of DELFIA Enhancement solution to each well.
-
Read the plate in a suitable plate reader to measure time-resolved fluorescence.
-
Western Blotting for mTOR Pathway Inhibition
This protocol allows for the assessment of this compound's effect on downstream mTOR signaling in cultured cells.
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-S6K1 (Thr389), S6K1, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Wye-687 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of the mTOR inhibitor Wye-687 in cell culture media. This resource offers troubleshooting advice and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of mTOR (mammalian target of rapamycin) with an IC50 of 7 nM.[1] It effectively blocks both mTORC1 and mTORC2 complexes, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How long can I expect this compound to be stable in my cell culture media at 37°C?
Q4: Can I pre-mix this compound into my bulk cell culture media?
A4: It is generally not recommended to pre-mix this compound into large volumes of cell culture media for long-term storage. The stability of the compound in complex aqueous solutions like cell culture media, which contain various amino acids, salts, and other components, has not been fully characterized. It is best practice to add this compound to the media immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of mTOR signaling. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture media over time. 2. Precipitation of this compound: The final concentration in the media may exceed its solubility limit, leading to precipitation. 3. Incorrect dosage: Errors in calculating the required volume of the stock solution. | 1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours. 2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider reducing the final concentration or using a co-solvent (with appropriate vehicle controls). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). 3. Double-check all calculations for dilutions. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration: See "Inconsistent or weaker than expected inhibition". 2. Cell culture variability: Differences in cell density, passage number, or overall cell health. | 1. Follow the recommendations for ensuring inhibitor stability and accurate dosing. 2. Standardize your cell culture procedures. Ensure consistent cell seeding densities and use cells within a defined passage number range. Regularly monitor cell health. |
| Unexpected cellular toxicity. | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target effects: Although selective, at high concentrations this compound may have off-target effects. | 1. Ensure the final DMSO concentration in the cell culture media is kept to a minimum, ideally below 0.1%. Include a vehicle-only control in your experiments to assess the effect of DMSO. 2. Perform a dose-response experiment to determine the optimal concentration range for mTOR inhibition with minimal toxicity in your specific cell line. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and conditions.
Objective: To quantify the concentration of active this compound in cell culture media over time at 37°C.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Prepare Media Samples:
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spike the complete medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all samples and is non-toxic.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Sample Processing: Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.
-
Quantification by HPLC or LC-MS:
-
Thaw the samples and prepare them for analysis according to the instrument's requirements (e.g., protein precipitation with acetonitrile).
-
Develop an analytical method to separate and quantify this compound. This will involve optimizing the mobile phase, column, and detection parameters.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining in your samples at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the cell culture medium.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C (Template)
| Time (hours) | Medium Type | Serum Conc. (%) | This compound Conc. (µM) | % Remaining |
| 0 | e.g., DMEM | 10 | 1 | 100 |
| 2 | e.g., DMEM | 10 | 1 | |
| 4 | e.g., DMEM | 10 | 1 | |
| 8 | e.g., DMEM | 10 | 1 | |
| 12 | e.g., DMEM | 10 | 1 | |
| 24 | e.g., DMEM | 10 | 1 | |
| 48 | e.g., DMEM | 10 | 1 | |
| 72 | e.g., DMEM | 10 | 1 |
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Interpreting Wye-687 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results for experiments involving the mTOR inhibitor, Wye-687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking the phosphorylation of key downstream substrates involved in cell growth, proliferation, and survival.[4][5][6]
Q2: What are the key downstream targets of this compound that I should probe for in my Western blot?
To confirm the activity of this compound, you should probe for the phosphorylated forms of key downstream effectors of mTORC1 and mTORC2. Recommended targets include:
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mTORC1 substrates: Phospho-p70 S6 Kinase (p-S6K) at Thr389 and Phospho-4E-BP1 (p-4E-BP1) at Thr37/46.[1][5] A decrease in the phosphorylation of these proteins indicates successful mTORC1 inhibition.
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mTORC2 substrate: Phospho-Akt at Ser473 (p-Akt Ser473).[1] A reduction in this phosphorylation site is indicative of mTORC2 inhibition. It is also recommended to probe for total levels of these proteins to ensure that the observed changes are due to phosphorylation status and not alterations in total protein expression.
Q3: I treated my cells with this compound, but I don't see a decrease in p-S6K or p-Akt (Ser473). What could be the problem?
Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal this compound concentration, insufficient incubation time, or issues with your Western blot protocol.
Q4: Should I expect to see a change in the phosphorylation of Akt at Thr308?
No, this compound is not expected to directly affect the phosphorylation of Akt at Thr308, as this site is primarily phosphorylated by PDK1.[1] This can serve as a useful negative control in your experiment to demonstrate the selectivity of this compound for the mTOR pathway.
Q5: What is the expected effect of this compound on 4E-BP1?
This compound treatment should lead to a decrease in the phosphorylation of 4E-BP1.[7][8] This dephosphorylation results in 4E-BP1 binding to eIF4E, thereby inhibiting cap-dependent translation.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the interpretation of Western blot results following this compound treatment.
Problem 1: No change or unexpected increase in phosphorylation of mTOR pathway proteins (p-S6K, p-Akt Ser473) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for this compound is approximately 7 nM, but the effective concentration in cell-based assays may vary.[1][2] |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. A 2-4 hour incubation is often sufficient to observe changes in phosphorylation. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors. Confirm the expression of mTOR pathway components in your cell line. |
| Western Blot Protocol Issues | Refer to the detailed Western Blot Protocol below and the general troubleshooting section for potential technical errors in your Western blot procedure.[9][10][11] |
Problem 2: Weak or no signal for target proteins.
| Possible Cause | Suggested Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using a more sensitive ECL substrate. |
| Poor Antibody Quality | Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the correct species. Use the recommended antibody dilution. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (0.2 µm).[12] |
| Expired Reagents | Check the expiration dates of all reagents, including antibodies, ECL substrates, and buffers. |
Problem 3: High background or non-specific bands.
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[9][11] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to your wash buffer.[9][10] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL (chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.[13]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| mTOR | 7[1][2][3] |
| PI3Kα | 810 (>100-fold selectivity over mTOR)[1][2] |
| PI3Kγ | 3110 (>500-fold selectivity over mTOR)[2] |
Visualizations
Signaling Pathway
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected Western blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. youtube.com [youtube.com]
Wye-687 inconsistent results in vitro
Technical Support Center: Wye-687
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results with the mTOR kinase inhibitor this compound in vitro. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling more comprehensively than allosteric inhibitors like rapamycin.[3][4] Its primary action involves inhibiting the phosphorylation of key mTORC1 substrates (like S6K) and mTORC2 substrates (like Akt at Serine 473), leading to anti-proliferative effects, G1 cell cycle arrest, and induction of apoptosis in various cancer cell lines.[2][3]
Q2: Why are my in vitro results with this compound inconsistent?
Inconsistent results with this compound can stem from several factors:
-
Compound Integrity: this compound has limited solubility and stability in common solvents like DMSO. Improper storage, repeated freeze-thaw cycles, or using DMSO that has absorbed moisture can lead to compound precipitation and reduced potency.[2]
-
Cell-Type Specific Responses: The cellular response to this compound is highly context-dependent. Some cell lines, like certain renal cell carcinoma (RCC) cells, are highly sensitive, while normal cells or other cancer types may be resistant.[3]
-
Complex Biological Responses: this compound can trigger complex cellular feedback loops and protective mechanisms. For example, mTOR inhibition can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to the reactivation of survival pathways like PI3K/Akt.[5][6][7] Additionally, it can induce cytoprotective autophagy, which may counteract its apoptotic effects.[8][9]
Q3: How does this compound differ from rapamycin and its analogs (rapalogs)?
The key difference lies in their mechanism of inhibition.
-
Rapamycin/Rapalogs: These are allosteric inhibitors that primarily target mTORC1.[10] They are often cytostatic (inhibit proliferation) rather than cytotoxic and do not directly inhibit mTORC2. In some contexts, inhibition of mTORC1 by rapamycin can lead to a feedback activation of Akt signaling via mTORC2.[7][11]
-
This compound: As an ATP-competitive kinase inhibitor, this compound directly blocks the catalytic activity of mTOR in both mTORC1 and mTORC2.[4][12] This leads to a more complete shutdown of mTOR signaling, including the direct inhibition of mTORC2-mediated Akt phosphorylation at Ser473, and is more likely to induce apoptosis.[3][4]
Q4: How does this compound treatment affect autophagy and apoptosis?
This compound influences both processes, and their interplay can determine the ultimate cell fate.
-
Apoptosis: By inhibiting the pro-survival signaling of both mTORC1 and mTORC2, this compound can induce caspase-dependent apoptosis in sensitive cancer cells.[3]
-
Autophagy: mTORC1 is a major negative regulator of autophagy. Inhibition of mTORC1 by this compound strongly induces autophagy.[8] This autophagic response can sometimes be a pro-survival mechanism, allowing cells to endure the metabolic stress of mTOR inhibition.[9] This can lead to observations of reduced cell viability without a corresponding increase in apoptosis, a potential source of inconsistent results.
Troubleshooting Guide
Problem 1: I'm observing lower-than-expected potency or no effect on my cells.
Question: I've treated my cells with this compound at the recommended concentration (e.g., 10-100 nM), but I'm not seeing inhibition of proliferation or phosphorylation of S6K/Akt. What could be wrong?
Possible Causes & Solutions:
-
Compound Degradation or Precipitation:
-
Incorrect Dosing:
-
Solution: Perform a dose-response curve over a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line. The sensitivity can vary significantly.[3]
-
-
Cell Line Resistance:
-
Solution: Your cell line may have intrinsic resistance. Verify the effect of this compound in a known sensitive cell line (e.g., 786-O RCC cells) as a positive control.[3]
-
-
Assay Timing:
Problem 2: My IC50 value varies significantly between experiments.
Question: I'm getting inconsistent IC50 values for cell viability when I repeat my experiments. Why is there so much variability?
Possible Causes & Solutions:
-
Inconsistent Stock Solution:
-
Solution: As mentioned above, compound integrity is critical. Use single-use aliquots of a validated stock solution for each experiment.
-
-
Cell Culture Conditions:
-
Solution: Standardize your cell culture practices. Use cells within a consistent, low passage number range. Ensure cell seeding density and confluency are the same for every experiment, as the activity of the mTOR pathway can be density-dependent.
-
-
Assay Performance:
-
Solution: For viability assays like MTT, ensure the incubation time with the reagent is consistent and that the formazan crystals are fully solubilized before reading the plate. Variation in these steps is a common source of error.
-
Problem 3: I see inhibition of mTORC1 (p-S6K) but incomplete inhibition or even an increase in other survival signals.
Question: Western blot analysis shows that p-S6K is strongly inhibited, but p-Akt (S473) is not fully blocked, or I see a rebound in p-Akt (T308) after initial inhibition. What is happening?
Possible Causes & Solutions:
-
Feedback Loop Activation:
-
Explanation: Inhibition of mTOR (both mTORC1 and mTORC2) can relieve negative feedback loops that normally suppress receptor tyrosine kinases (RTKs). This can lead to increased PI3K signaling and a subsequent "rebound" phosphorylation of Akt at the T308 site by PDK1, even while the S473 site remains inhibited.[5]
-
Solution: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to observe the dynamics of Akt phosphorylation at both T308 and S473. Consider co-treatment with an RTK or PI3K inhibitor to block this feedback and enhance this compound's effect.[14]
-
-
Off-Target Effects at High Concentrations:
-
Explanation: While relatively selective, this compound can inhibit PI3Kα at higher concentrations (IC50 ~81 nM).[1] Using concentrations well above the mTOR IC50 may produce confounding results due to PI3K inhibition.
-
Solution: Correlate your phenotypic results with dose-dependent inhibition of specific mTORC1/C2 readouts (p-S6K and p-Akt S473) to ensure you are observing an on-target effect.
-
Problem 4: My viability assay (MTT) shows a modest effect, but I don't see a corresponding increase in apoptosis.
Question: this compound is reducing cell viability in my MTT assay, but when I measure apoptosis (e.g., with Annexin V or cleaved caspase-3), the effect is much weaker. Why the discrepancy?
Possible Causes & Solutions:
-
Cytostatic vs. Cytotoxic Effect:
-
Explanation: At lower concentrations or in certain cell lines, this compound may primarily induce G1 cell cycle arrest (a cytostatic effect) rather than apoptosis (a cytotoxic effect).[2] MTT assays measure metabolic activity and can reflect a reduction in proliferation without significant cell death.
-
Solution: Use an assay that specifically measures cell number (e.g., crystal violet staining or cell counting) in parallel with apoptosis assays to distinguish between cytostatic and cytotoxic effects.
-
-
Induction of Protective Autophagy:
-
Explanation: this compound is a potent inducer of autophagy, which can act as a survival mechanism, delaying or preventing apoptosis.[8][9]
-
Solution: Test for autophagy induction via Western blot for LC3-I to LC3-II conversion and p62 degradation. To confirm if autophagy is protective, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine or bafilomycin A1). An increase in cell death with the combination treatment would indicate that autophagy is playing a protective role.[8]
-
Data Presentation
Table 1: this compound In Vitro Inhibitory Concentrations (IC50)
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|
| Biochemical | |||
| mTOR (recombinant) | Kinase Assay | 7 nM | [1][2] |
| PI3Kα | Kinase Assay | 81 nM | [1] |
| PI3Kγ | Kinase Assay | 3.11 µM | [1] |
| Cellular | |||
| 786-O (RCC) | MTT Viability | ~23 nM | [3] |
| A498 (RCC) | MTT Viability | < 50 nM | [3] |
| Primary RCC Cells | MTT Viability | < 50 nM | [3] |
| HL-60 (AML) | MTT Viability | Potent, dose-dependent | [1] |
| HEK293 | Cellular Assay | 4.6 nM | [1] |
| HK-2 (Normal Kidney) | MTT Viability | No significant effect |[3] |
Table 2: Solubility and Stock Solution Preparation for this compound (Base Form)
| Solvent | Max Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | 0.5 mg/mL (~0.94 mM) | Use fresh, anhydrous DMSO as moisture reduces solubility. | [2] |
| Water | Insoluble | The dihydrochloride salt form is water-soluble. | [2] |
| Storage | |||
| Powder | 3 years at -20°C | [2] | |
| Stock in Solvent | 1 year at -80°C | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| | 1 month at -20°C | |[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Use the base form of this compound (MW: 528.61 g/mol ).
-
Allow the powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the compound in high-quality, anhydrous DMSO. For example, add 1.892 mL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.[1]
-
Aliquot the stock solution into single-use, low-binding tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][2]
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2-4 hours for signaling inhibition).
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Key Antibodies:
-
Phospho-mTOR (Ser2448)
-
Phospho-S6K (Thr389)
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
LC3B (for autophagy)
-
Cleaved Caspase-3 (for apoptosis)
-
Total mTOR, S6K, Akt, and a loading control (e.g., GAPDH or β-Actin)
-
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the media. Add 100-150 µL of MTT solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[15][16]
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a media-only control. Normalize the results to the vehicle-treated cells to calculate percent viability.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 4. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Kinase Inhibition Causes Feedback-Dependent Biphasic Regulation of AKT Signaling | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis and antitumor effects induced by the combination of an mTOR inhibitor and an autophagy inhibitor in human osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 10. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 14. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Wye-687 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual mTORC1/mTORC2 inhibitor, Wye-687, in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and mitigate potential challenges, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: What are the reported in vivo effective doses of this compound?
A2: In preclinical mouse models of acute myeloid leukemia and renal cell carcinoma, this compound has been shown to be effective at doses of 5 mg/kg and 25 mg/kg, administered daily via oral gavage.[1]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for oral administration of this compound in mice is a formulation of 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 in sterile water.[1]
Q4: Is this compound reported to have significant in vivo toxicity?
A4: Published studies using this compound at effective doses in mouse xenograft models have reported no significant toxicities.[2][3] However, as with other mTOR inhibitors, researchers should be vigilant for potential side effects, especially at higher doses or in long-term studies.
Q5: What are the common class-related toxicities of mTOR inhibitors that I should monitor for?
A5: While specific toxicity data for this compound is limited, the class of mTOR inhibitors is associated with a range of potential adverse effects. These include metabolic abnormalities such as hyperglycemia and hyperlipidemia, as well as stomatitis (mouth sores), skin rash, and impaired wound healing.[4][5][6][7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Activity in Animals | - Drug-related toxicity - Dehydration due to stomatitis - General malaise | - Monitor animal health daily: Record body weight, food and water intake, and clinical signs of distress. - Examine for stomatitis: Check the oral cavity for sores or inflammation. If present, consider providing softened food or a liquid diet. - Dose reduction: If weight loss exceeds 15-20% of baseline, consider reducing the dose of this compound or consulting with a veterinarian. - Vehicle control: Ensure that a cohort of animals receiving only the vehicle is included to rule out vehicle-related toxicity. |
| Elevated Blood Glucose Levels (Hyperglycemia) | Inhibition of the mTOR pathway can lead to insulin resistance. | - Monitor blood glucose: Periodically measure blood glucose levels, especially in long-term studies. - Dietary considerations: Ensure a consistent and appropriate diet for the animal model. - Consult literature: Review studies on managing hyperglycemia with other mTOR inhibitors for potential intervention strategies if necessary. |
| Skin Rash or Dermatitis | A known side effect of mTOR inhibitors. | - Visual inspection: Regularly inspect the skin for any signs of rash, redness, or irritation. - Palliative care: Consult with veterinary staff about appropriate topical treatments to alleviate discomfort if a rash develops. |
| Poor Tumor Growth Inhibition | - Suboptimal dosage - Inadequate drug exposure - Formulation instability - Tumor model resistance | - Dose-response study: If feasible, perform a dose-response study to determine the optimal dose for your specific tumor model. - Pharmacokinetic analysis: If possible, conduct pharmacokinetic studies to assess drug exposure in your model. - Fresh formulation: Prepare the this compound formulation fresh for each administration to ensure its stability. - Confirm target engagement: Analyze tumor tissue to confirm inhibition of mTORC1 and mTORC2 signaling (e.g., by checking phosphorylation status of downstream targets like p-S6K and p-AKT). |
| Difficulty in Administering the Formulation | High viscosity or precipitation of the drug in the vehicle. | - Ensure proper mixing: Vortex the formulation thoroughly before each use. - Warm the vehicle slightly: Gentle warming of the vehicle (to room temperature) may help in solubilizing the compound. - Check for precipitation: Visually inspect the formulation for any precipitates before administration. |
Experimental Protocols
In Vivo Xenograft Model with this compound
This protocol is a generalized procedure based on published studies. Researchers should adapt it to their specific cell line and animal model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., U937 for leukemia or 786-O for renal cell carcinoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., approximately 100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomize animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., in 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 in sterile water) fresh daily.
-
Administer this compound (e.g., at 5 or 25 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoint:
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
Continue treatment for the planned duration of the study.
-
At the study endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement, or histopathology).
-
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. onclive.com [onclive.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Wye-687 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the vehicle control for in vivo studies involving the mTOR inhibitor, Wye-687.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control formulation for in vivo studies with this compound?
A1: A commonly used and published vehicle control for oral administration of this compound in mice consists of 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 (PEG-400) in sterile, purified water.[1] For in vitro studies, 0.1% DMSO has been used.
Q2: Why is a vehicle control necessary in my in vivo experiment?
A2: A vehicle control group is essential to distinguish the pharmacological effects of the test compound (this compound) from any biological effects of the solvent system used to deliver it.[2][3][4][5] The vehicle itself can have physiological effects, and without a proper control, these could be mistakenly attributed to the drug.[6][7][8]
Q3: What are the potential side effects of the vehicle components?
A3: While generally considered safe at low concentrations, the components of the this compound vehicle can have biological effects.[7][9]
-
Ethanol: Can have sedative or neurotoxic effects at higher doses.[7][9]
-
Tween 80 (Polysorbate 80): Has been reported to cause hypersensitivity reactions and hemolysis in some cases.[10][11][12]
-
PEG-400: Generally has low toxicity, but high doses can lead to neurotoxicity.[8][13]
-
DMSO: Although not in the recommended in vivo formulation, it is a common solvent. It can have anti-inflammatory and analgesic properties and may cause skin irritation or gastrointestinal issues.[6][7][14]
It is crucial to administer the same volume of the vehicle to the control group as the drug solution to the treatment group.[3]
Q4: Can I use a different vehicle formulation?
A4: The choice of vehicle depends on the physicochemical properties of the drug and the route of administration.[9] If you need to alter the formulation, it is critical to conduct preliminary tolerability studies to ensure the new vehicle is inert and does not cause adverse effects. Any new formulation should be thoroughly validated.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Vehicle Formulation
| Possible Cause | Troubleshooting Step |
| Improper Mixing Order | Ensure components are added in the correct order. It is often best to dissolve the compound in the organic solvent (ethanol) first before adding the surfactants and aqueous component. |
| Low Temperature | Prepare the formulation at room temperature. If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. |
| Incorrect pH | Check the pH of the final formulation. Adjusting the pH might be necessary to improve solubility, but this should be done cautiously as it can affect drug stability and animal physiology.[15][16] |
| Supersaturation | The concentration of this compound may be too high for the vehicle to maintain it in solution.[17] Consider reducing the concentration if possible or exploring alternative solubilizing agents. |
Issue 2: Adverse Events in Vehicle Control Animals
| Observed Sign | Possible Cause | Action |
| Lethargy or Ataxia | Potential neurotoxicity from vehicle components, particularly if administered at high volumes or concentrations.[8][18] | Reduce the volume of administration if possible. Ensure the concentration of organic solvents is minimized. |
| Skin irritation at injection site (for non-oral routes) | Irritant properties of the vehicle components.[14] | Ensure the pH is within a tolerable range (typically 5.5-8.5 for subcutaneous injection).[19] Consider alternative, less irritating vehicles if the issue persists. |
| Hemolysis (if administered intravenously) | The vehicle formulation may be damaging red blood cells.[20][21][22][23] | Assess the hemolytic potential of the vehicle in vitro before in vivo use. Adjust the formulation to be isotonic.[16] |
| Weight loss or reduced food/water intake | The vehicle may be causing systemic toxicity or gastrointestinal upset.[14][15] | Monitor animals closely. If signs are severe, the vehicle formulation may be unsuitable for the study duration. |
Experimental Protocols
Preparation of this compound Vehicle Control (for oral gavage)
Materials:
-
Ethanol (200 proof, molecular biology grade)
-
Tween 80
-
Polyethylene glycol-400 (PEG-400)
-
Sterile, purified water
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
In a sterile conical tube, add 5% of the final volume of ethanol.
-
Add 2% of the final volume of Tween 80 to the ethanol.
-
Add 5% of the final volume of PEG-400.
-
Vortex thoroughly until the solution is homogenous.
-
Slowly add sterile, purified water to reach the final desired volume while vortexing.
-
If preparing a this compound solution, the compound should be dissolved in the ethanol first before the addition of other components.
-
Visually inspect for any precipitation. If present, gentle warming and sonication may be applied.
-
Prepare the vehicle fresh before each use.
Data Presentation
Table 1: Properties of this compound Vehicle Components
| Component | Concentration | Purpose | Potential In Vivo Effects |
| Ethanol | 5% | Co-solvent | Sedation, neurotoxicity at high doses[7][9] |
| Tween 80 | 2% | Surfactant/Emulsifier | Hypersensitivity, hemolysis[10][11][12] |
| PEG-400 | 5% | Co-solvent | Low toxicity, potential for neurotoxicity at high doses[8][13] |
| Water | 88% | Diluent | None if sterile and purified |
Table 2: Troubleshooting Common In Vivo Observations
| Observation | Potential Cause Related to Vehicle | Recommended Action |
| Precipitation in dosing solution | Poor solubility, improper formulation | Re-formulate, check pH, consider sonication[24][25][26] |
| Animal distress post-dosing | Vehicle toxicity, high osmolality, non-physiological pH | Lower administration volume, reformulate with less toxic excipients, check osmolality and pH[15][16][19] |
| Lack of difference between treated and vehicle groups | Bioactive vehicle, drug instability in vehicle | Test vehicle for biological activity alone, assess drug stability in the formulation |
| High variability in vehicle group | Inconsistent vehicle preparation or administration | Standardize preparation protocol, ensure accurate dosing for all animals |
Visualizations
Caption: Experimental workflow for an in vivo study using this compound and a vehicle control.
Caption: Troubleshooting decision tree for vehicle control-related issues in in vivo studies.
Caption: Signaling pathway comparison between the this compound treatment and vehicle control groups.
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 11. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 12. خطا در سامانه [res.maragheh.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gadconsulting.com [gadconsulting.com]
- 17. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 22. Current Methods of Haemolysis Detection and Reporting as a Source of Risk to Patient Safety: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Wye-687 precipitation in stock solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor, Wye-687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival. This dual inhibition makes it a valuable tool for studying mTOR signaling and for potential therapeutic applications in diseases with dysregulated mTOR activity, such as cancer.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound dihydrochloride is soluble in both water and dimethyl sulfoxide (DMSO) up to 100 mM.[1] For the non-dihydrochloride form of this compound, DMSO is a commonly used solvent. However, its solubility can be affected by the presence of moisture, so it is crucial to use fresh, anhydrous DMSO.[2]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored desiccated at room temperature. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guide: this compound Precipitation in Stock Solution
Q4: I've observed precipitation in my this compound stock solution. What are the possible causes?
A4: Precipitation of this compound in a stock solution can be attributed to several factors:
-
Solvent Quality: The presence of water in DMSO can significantly reduce the solubility of some forms of this compound.[2]
-
Concentration: The prepared concentration may exceed the solubility limit of this compound in the chosen solvent under specific conditions.
-
Temperature: Lower temperatures can decrease the solubility of the compound, leading to precipitation, especially during storage.
-
Improper Dissolution: The compound may not have been fully dissolved during the initial preparation of the stock solution.
-
Freeze-Thaw Cycles: Repeated changes in temperature can promote precipitation.
Q5: How can I redissolve precipitated this compound in my stock solution?
A5: If you observe precipitation, you can try the following methods to redissolve the compound:
-
Warming: Gently warm the solution in a water bath at 37°C. Swirl the vial intermittently to aid dissolution.
-
Sonication: Use a bath sonicator to provide energy to break up the precipitate and facilitate its dissolution.
-
Vortexing: Vigorous vortexing can also help in redissolving the compound.
It is recommended to start with the gentlest method (vortexing) and proceed to warming or sonication if necessary.
Q6: How can I prevent this compound from precipitating in my stock solution?
A6: To prevent precipitation, adhere to the following best practices:
-
Use High-Quality Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Ensure Complete Dissolution: During preparation, ensure the compound is fully dissolved by vortexing and, if necessary, brief warming or sonication. Visually inspect the solution to confirm the absence of any solid particles.
-
Proper Storage: Aliquot the stock solution into smaller, single-use volumes and store them at the recommended temperature (-20°C or -80°C) to minimize freeze-thaw cycles.
-
Prepare Fresh Solutions: If precipitation is a recurring issue, consider preparing fresh stock solutions more frequently.
Quantitative Data
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 60.15 |
| DMSO | 100 | 60.15 |
Data sourced from manufacturer datasheets.[1]
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocol
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (non-dihydrochloride form, MW: 528.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 528.61 g/mol = 0.0052861 g = 5.29 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 5.29 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, you may warm the solution briefly in a 37°C water bath or sonicate for a few minutes. Allow the solution to return to room temperature before proceeding.
-
-
Aliquot and Store:
-
Once the this compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: mTOR signaling pathway showing inhibition points of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Wye-687 treatment duration for optimal inhibition
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for the use of Wye-687, a potent and selective ATP-competitive inhibitor of mTOR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule pyrazolopyrimidine inhibitor that targets the mechanistic target of rapamycin (mTOR).[1][2] It is an ATP-competitive inhibitor that acts on both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][3] By blocking the kinase activity of both complexes, this compound prevents the phosphorylation of key downstream substrates, thereby inhibiting cell growth, proliferation, and survival.[4][5]
Q2: What are the direct downstream targets affected by this compound? A2: this compound's inhibition of mTORC1 blocks the phosphorylation of p70S6K (S6K1) and S6 ribosomal protein.[6] Its inhibition of mTORC2 blocks the phosphorylation of Akt at the Serine-473 (Ser473) site.[4][6] Unlike rapamycin, which primarily affects mTORC1, this compound's dual action provides a more comprehensive blockade of the mTOR signaling pathway.[7][8]
Q3: What is a recommended starting concentration and treatment duration for in vitro experiments? A3: The optimal concentration and duration are highly dependent on the cell line and the specific biological question. However, a good starting point for dose-response experiments is a range from 10 nM to 1000 nM.[6] For signaling inhibition (e.g., p-Akt, p-S6K), effects can be observed in as little as 2 hours at 100 nM.[6] For assessing effects on cell viability or proliferation, treatment times of 24 to 48 hours are common.[4][6] A time-course experiment is always recommended to determine the optimal duration for your specific model system.
Q4: Is this compound selective for mTOR? A4: Yes, this compound is highly selective for mTOR. Its selectivity for mTOR is greater than 100-fold over PI3Kα and greater than 500-fold over PI3Kγ.[2][4][9]
Troubleshooting Guide
Q5: I am not observing inhibition of Akt phosphorylation at Ser473. What could be the issue? A5:
-
Treatment Time: Inhibition of mTORC2-mediated Akt phosphorylation can be rapid. Ensure you are lysing the cells at an appropriate time point (e.g., 2-4 hours) post-treatment.[6]
-
Inhibitor Concentration: Confirm the concentration of your this compound stock solution. For some resistant cell lines, a higher concentration may be necessary. Perform a dose-response curve to determine the effective concentration in your model.
-
Basal Pathway Activity: In some cell lines, the basal level of mTORC2 activity may be low.[6] Consider stimulating the pathway (e.g., with growth factors) to create a more robust window for observing inhibition.
-
Antibody Quality: Verify the specificity and efficacy of your phospho-Akt (Ser473) antibody.
Q6: My this compound is not dissolving properly. How should I prepare stock solutions? A6: this compound is reported to be soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Q7: I see an initial inhibition of mTOR signaling, but the effect diminishes over time. Why? A7: This could be due to several factors:
-
Inhibitor Stability/Metabolism: this compound may be metabolized by the cells over longer incubation periods. For experiments lasting several days, consider replenishing the medium with fresh this compound every 24-48 hours.
-
Feedback Loop Activation: While this compound blocks the primary mTOR pathway, prolonged inhibition can sometimes lead to the activation of compensatory signaling pathways. Consider investigating other related pathways (e.g., Erk-MAPK) to see if they are being activated.[6]
Quantitative Data Summary
The inhibitory activity of this compound varies between purified enzyme assays and cell-based assays. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| mTOR | Recombinant Enzyme Assay | 7 nM | [2][4][10] |
| PI3Kα | Kinase Assay | 81 nM | [10] |
| PI3Kγ | Kinase Assay | 3.11 µM | [10] |
| HEK293 cells | Cellular Assay | 4.6 nM | [10] |
| 786-O RCC cells | Cell Viability (MTT) | 23.21 ± 2.25 nM | [6] |
| A498 RCC cells | Cell Viability (MTT) | < 50 nM | [6] |
| Primary Human RCC cells | Cell Viability (MTT) | < 50 nM |[6] |
Table 2: Recommended Conditions for Common In Vitro Assays
| Assay Type | Purpose | Suggested Concentration | Suggested Duration | Reference |
|---|---|---|---|---|
| Western Blot | Signaling Inhibition | 100 nM | 2 - 12 hours | [6] |
| Proliferation Assay | Anti-proliferative Effects | 10 - 1000 nM | 12 hours | [6] |
| Cell Cycle Analysis | G1 Arrest | Varies by cell line | 24 - 48 hours | [4] |
| Apoptosis Assay | Induction of Apoptosis | 100 nM | 36 hours | [6] |
| Cell Viability (MTT) | Cytotoxicity | 10 - 1000 nM | 24 - 72 hours |[6] |
Visualizations
Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow
Caption: Workflow for determining optimal this compound dose and duration.
Key Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Inhibition
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 12 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K, anti-S6K, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 3: In Vitro mTOR Kinase Assay (DELFIA Format)
This protocol is based on the methodology described in the literature.[4]
-
Enzyme Preparation: Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).
-
Inhibitor Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound (at various concentrations) or DMSO vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and the substrate (e.g., His6-S6K) to achieve final concentrations of ~800 ng/mL mTOR, 100 µM ATP, and 1.25 µM substrate.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.[4]
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[4]
-
Detection (DELFIA): Transfer the reaction mixture to a plate pre-coated to bind the His-tagged substrate. Allow binding for 2 hours. Wash the wells, then add a Europium-labeled anti-phospho-substrate antibody (e.g., Eu-P(T389)-S6K antibody) and incubate for 1 hour.[4]
-
Signal Measurement: Wash the wells, add DELFIA Enhancement solution, and read the time-resolved fluorescence in a compatible plate reader.[4] The signal is inversely proportional to the inhibitory activity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Wye-687 Efficacy in Drug-Resistant Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the efficacy of Wye-687, a potent mTOR kinase inhibitor, particularly in drug-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ATP-competitive inhibitor of mammalian target of rapamycin (mTOR) with a reported IC50 of approximately 7 nM. It effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cell growth, proliferation, and survival. Specifically, this compound inhibits the phosphorylation of key mTORC1 substrates like S6K1 and mTORC2 substrates such as Akt at Ser473.[3][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines, including:
-
Acute Myeloid Leukemia (AML): HL-60, U937, AML-193, and THP-1 cells.[3]
-
Renal Cell Carcinoma (RCC): 786-O and A498 cells.[4]
-
Breast Cancer: MDA361 cells.
-
Glioblastoma: U87MG cells.
-
Colon Cancer: HCT116 and HT29 cells.
-
Prostate Cancer: LNCaP cells.[2]
Q3: How can I assess the efficacy of this compound in my cell line?
The efficacy of this compound can be evaluated through various in vitro assays that measure cell viability, proliferation, and apoptosis. Commonly used methods include:
-
MTT Assay: To assess cell viability by measuring metabolic activity.
-
BrdU Incorporation Assay: To measure DNA synthesis as an indicator of cell proliferation.
-
Colony Formation Assay: To determine the long-term proliferative capacity of cells.
-
Annexin V/Propidium Iodide (PI) Staining: To detect and quantify apoptosis.
-
Caspase Activity Assays: To measure the activity of executioner caspases (e.g., caspase-3) involved in apoptosis.
-
Western Blotting: To analyze the phosphorylation status of mTOR pathway proteins (e.g., Akt, S6K1, S6) to confirm target engagement.
Data Presentation: Efficacy of this compound
While specific IC50 values for this compound in a wide range of drug-resistant cell lines are not extensively documented in publicly available literature, the following table summarizes its potency in various drug-sensitive cancer cell lines. Researchers can use these values as a baseline for designing experiments in their resistant models. It is anticipated that higher concentrations of this compound may be required to achieve similar effects in resistant cells.
| Cell Line | Cancer Type | IC50 (nM) |
| mTOR (recombinant) | - | 7 |
| HL-60 | Acute Myeloid Leukemia | Potent inhibition observed (specific IC50 not stated) |
| U937 | Acute Myeloid Leukemia | Potent inhibition observed (specific IC50 not stated) |
| THP-1 | Acute Myeloid Leukemia | Potent inhibition observed (specific IC50 not stated) |
| AML-193 | Acute Myeloid Leukemia | Potent inhibition observed (specific IC50 not stated) |
| 786-O | Renal Cell Carcinoma | ~23 |
| A498 | Renal Cell Carcinoma | < 50 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Troubleshooting Guides
Issue 1: High IC50 value or lack of response to this compound in a drug-resistant cell line.
-
Possible Cause 1: Intrinsic or acquired resistance mechanisms.
-
Troubleshooting:
-
Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) downstream targets after this compound treatment. If the targets are not inhibited, it may indicate a mutation in the mTOR kinase domain preventing drug binding.
-
Investigate Bypass Pathways: Drug resistance can be mediated by the activation of alternative signaling pathways, such as the MAPK/ERK pathway. Analyze the activation status of key proteins in these pathways (e.g., p-ERK) by Western blot.
-
Consider Combination Therapy: Combining this compound with inhibitors of bypass pathways (e.g., a MEK inhibitor) may overcome resistance.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting:
-
Verify Drug Concentration and Stability: Ensure the correct concentration of this compound is used and that the stock solution is properly stored to maintain its activity.
-
Optimize Treatment Duration: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Check Cell Health and Density: Ensure that the cells are healthy and seeded at an appropriate density. Over-confluent or unhealthy cells may respond differently to treatment.
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variability in cell seeding.
-
Troubleshooting: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
-
-
Possible Cause 2: Edge effects in 96-well plates.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause 3: Interference with the MTT assay.
-
Troubleshooting: Some compounds can interfere with the MTT reduction. If inconsistent results persist, consider using an alternative viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Wye-687 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using Wye-687, a potent and selective ATP-competitive inhibitor of mTOR. Here you will find troubleshooting advice and answers to frequently asked questions to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM.[1][2][3] It effectively blocks the activity of both mTORC1 and mTORC2 complexes.[1][2][4] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.[5] Specifically, this compound inhibits the phosphorylation of mTORC1 substrates like S6K and mTORC2 substrates such as Akt at serine 473.[1]
Q2: What is the selectivity of this compound?
This compound exhibits significant selectivity for mTOR over other kinases in the PI3K family. It is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[1][3]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2] Please note that moisture-absorbing DMSO can reduce solubility.[1] The dihydrochloride salt of this compound is soluble in water and DMSO up to 100 mM.[6]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In various cancer cell lines, antiproliferative effects have been observed in the nanomolar to low micromolar range.[1][2] For example, in HL-60 AML cells, concentrations between 33-1000 nM have been shown to inhibit cell survival in a dose-dependent manner.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of mTOR signaling (e.g., p-S6K, p-Akt S473) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[2] |
| Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell line. | Verify calculations and perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the EC50 for your cell line. | |
| Low Cell Permeability: Insufficient incubation time for the compound to enter the cells and reach its target. | Increase the incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration. | |
| Reagent Quality: Purity of the this compound compound may be compromised. | Ensure you are using a high-purity compound from a reputable supplier. Check the certificate of analysis if available. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells or plates. | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Inconsistent Compound Addition: Variation in the volume or timing of this compound addition. | Use precise pipetting techniques. Add the compound to all wells in a consistent and timely manner. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound. | Avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or media to minimize evaporation. | |
| Cell Line Instability: Genetic drift or changes in the cell line over multiple passages. | Use cells with a low passage number. Regularly perform cell line authentication. | |
| Observed Off-Target Effects or Cellular Toxicity | High Compound Concentration: Using a concentration that is too high can lead to non-specific effects. | Refer to your dose-response curve and use the lowest effective concentration that achieves the desired level of mTOR inhibition. This compound has been shown to be non-cytotoxic to certain normal cells like HK-2 tubular epithelial cells at concentrations effective against cancer cells.[7] |
| Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess its effect. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: this compound has limited solubility in aqueous solutions. | Prepare a concentrated stock solution in DMSO and then dilute it in pre-warmed culture medium. Vortex the diluted solution immediately before adding it to the cells. Avoid using a final concentration that exceeds the solubility limit. |
Experimental Protocols
General Cell Culture and Treatment Protocol
-
Cell Seeding: Seed cells in the appropriate culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses such as Western blotting, cell cycle analysis, or apoptosis assays.
Western Blotting Protocol for mTOR Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt (S473), Akt, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Immunoprecipitation (IP) for mTORC1/mTORC2 Analysis
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for a core component of the complex of interest (e.g., Raptor for mTORC1 or Rictor for mTORC2) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads using Laemmli sample buffer and analyze by Western blotting for other components of the complex to assess complex integrity and activity.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Wye-687 Associated Autofluorescence in Imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence in imaging experiments involving the mTOR inhibitor, Wye-687. The following resources are designed to help identify the source of autofluorescence and provide actionable solutions to improve image quality and data reliability.
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently fluorescent?
Currently, there is no publicly available data specifying the excitation and emission spectra of this compound. It is primarily designed as a selective ATP-competitive inhibitor of mTOR and not as a fluorescent probe.[1][2][3][4][5] Any observed fluorescence may be an unintended property of the molecule under specific experimental conditions or, more likely, an artifact arising from the sample itself.
Q2: What are the common sources of autofluorescence in my imaging experiment?
Autofluorescence can originate from several sources within your biological sample and be induced by the experimental procedure itself.[6][7] Common culprits include:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD, collagen, elastin, and lipofuscin.[1][8]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[6][9]
-
Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.
-
Dead Cells: Dead cells often exhibit higher levels of autofluorescence compared to healthy cells.[6]
Q3: How can I determine the source of the autofluorescence I'm observing?
A systematic approach is crucial to pinpoint the source of autofluorescence. This involves imaging a series of control samples. A recommended workflow is detailed in the troubleshooting section.
Q4: Can the mTOR signaling pathway be visualized to understand the context of this compound's action?
Yes, this compound is a potent inhibitor of both mTORC1 and mTORC2 complexes in the mTOR signaling pathway.[2][4][10] Understanding this pathway is critical for interpreting experimental results.
Caption: The mTOR signaling pathway, highlighting the inhibitory action of this compound on mTORC1 and mTORC2.
Troubleshooting Guides
Issue 1: Determining if this compound is the Source of Autofluorescence
If you suspect this compound is contributing to the autofluorescence, it is essential to experimentally verify this.
Experimental Protocol: Spectral Scanning of this compound
-
Solution Preparation: Prepare a solution of this compound in a clear, non-fluorescent solvent (e.g., DMSO, PBS) at the same concentration used in your imaging experiments.
-
Blank Measurement: Use the solvent alone as a blank to measure any background fluorescence.
-
Excitation Scan: Using a spectrophotometer or a plate reader with spectral scanning capabilities, excite the this compound solution across a broad range of wavelengths (e.g., 300-700 nm) and measure the emission at a fixed wavelength.
-
Emission Scan: Excite the this compound solution at the peak excitation wavelength determined in the previous step and measure the emission spectrum across a range of higher wavelengths.
-
Analysis: Compare the spectral properties of the this compound solution to your blank. A significant increase in fluorescence intensity will indicate that this compound is fluorescent under these conditions.
Issue 2: General Autofluorescence in the Sample
This is the most common scenario. The following workflow can help identify and mitigate sample-based autofluorescence.
Caption: A logical workflow for troubleshooting the source of autofluorescence in your imaging experiment.
Data Presentation: Sources and Mitigation of Autofluorescence
| Source of Autofluorescence | Common Causes | Recommended Mitigation Strategies | References |
| Endogenous | NADH, FAD, Collagen, Elastin, Lipofuscin | - Use fluorophores with emission in the far-red spectrum.- Perfuse tissues with PBS before fixation to remove red blood cells.- Treat with quenching agents like Sudan Black B or Eriochrome Black T for lipofuscin. | [1][6][8] |
| Fixation-Induced | Aldehyde fixatives (Formaldehyde, Glutaraldehyde) | - Use the lowest effective concentration and shortest duration for fixation.- Consider alternative fixatives like cold methanol or ethanol.- Treat with sodium borohydride after fixation. | [6][7][9] |
| Reagent-Induced | Cell culture media (Phenol Red, Riboflavin), some antibodies or dyes | - Use phenol red-free media for imaging.- Wash cells thoroughly with PBS before imaging.- Include appropriate controls for all reagents. | [6] |
| Compound-Specific (this compound) | Potential intrinsic fluorescence | - Perform spectral analysis of this compound.- If fluorescent, select imaging channels that minimize spectral overlap. | N/A |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is for use after fixation with formaldehyde or glutaraldehyde.
-
Fixation: Fix cells or tissues as per your standard protocol.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Preparation of Sodium Borohydride Solution: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubation: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Proceed with Immunostaining: Continue with your standard immunostaining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is particularly useful for tissues known to accumulate lipofuscin, such as the brain and heart.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Washing: Wash the sections in PBS.
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Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Staining: Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Destaining: Briefly rinse the sections in 70% ethanol to remove excess stain.
-
Washing: Wash the sections thoroughly in PBS.
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Proceed with Immunostaining: Continue with your immunostaining protocol.
By following these guidelines and protocols, researchers can effectively troubleshoot and manage autofluorescence issues when using this compound in imaging experiments, leading to clearer, more reliable data.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. WYE 687 dihydrochloride (4282) by Tocris, Part of Bio-Techne [bio-techne.com]
Wye-687 long-term stability testing
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability testing of Wye-687, a potent and selective ATP-competitive mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are as follows:
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
It is advised to use the solution as soon as possible after preparation, as long-term storage of solutions is not recommended.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO.[3]
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. To determine stability and identify potential degradants under specific experimental conditions, it is recommended to perform forced degradation studies.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and concentration of this compound over time. This method should be able to separate the intact drug from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cellular assays. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution.[1] 3. Instability in the final assay medium. | 1. Ensure stock solutions are stored at -80°C for long-term use and -20°C for short-term use.[1] 2. Prepare single-use aliquots of the stock solution. 3. Prepare fresh dilutions in your cell culture medium for each experiment. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light exposure) to identify potential degradation products.[4][5][6] 2. Use high-purity solvents and properly cleaned equipment. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | While this compound is soluble in DMSO, it may have limited solubility in aqueous buffers. Ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. If necessary, sonication may aid in dissolution, but visual inspection for precipitates is crucial. |
Experimental Protocols
Protocol: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. Optimization will be required for specific instrumentation and conditions.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Materials:
- This compound reference standard
- HPLC-grade acetonitrile, methanol, and water
- HPLC-grade buffers (e.g., ammonium acetate, potassium phosphate)
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
3. Instrumentation:
- HPLC system with a UV or photodiode array (PDA) detector.
4. Method Development Workflow:
References
Wye-687 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Wye-687 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.[1][4]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for mTOR kinase is approximately 7 nM.[1][2][3][4] However, the cellular IC50 can vary depending on the cell line and experimental conditions. For example, in HL-60 acute myeloid leukemia cells, this compound potently inhibits cell survival in a dose-dependent manner with concentrations ranging from 33-1000 nM.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound dihydrochloride is soluble in both water and DMSO up to 100 mM.[1][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh DMSO.[2]
Q4: What are the key downstream targets to assess this compound activity?
To confirm the inhibitory effect of this compound on the mTOR pathway, it is recommended to measure the phosphorylation status of key downstream proteins via Western blot. For mTORC1 inhibition, assess the phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and S6 ribosomal protein at Ser235/236. For mTORC2 inhibition, evaluate the phosphorylation of Akt at Ser473.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No dose-response curve observed | 1. Incorrect drug concentration: Errors in serial dilutions or inaccurate stock concentration. 2. Compound inactivity: Degradation of this compound due to improper storage or handling. 3. Assay conditions: The chosen assay may not be sensitive enough, or the incubation time may be too short. 4. Cellular resistance: The selected cell line may be insensitive to mTOR inhibition. | 1. Verify concentrations: Prepare fresh dilutions and confirm the stock solution concentration. 2. Use fresh compound: Prepare a new stock solution from a fresh vial of this compound. 3. Optimize assay: Increase incubation time or switch to a more sensitive cell viability assay (e.g., from MTT to a luminescence-based assay). 4. Select a sensitive cell line: Test this compound on a cell line known to be sensitive to mTOR inhibitors. |
| Shallow dose-response curve | 1. Cell-to-cell variability: Heterogeneity in the cell population can lead to varied responses to the inhibitor.[5] 2. Off-target effects: At higher concentrations, this compound may have off-target effects that influence the dose-response curve. 3. Assay interference: The compound may interfere with the assay components at higher concentrations. | 1. Single-cell analysis: If available, use techniques like flow cytometry to analyze the response at a single-cell level. 2. Narrow concentration range: Focus the dose-response curve around the expected IC50 value. 3. Control for assay interference: Run a control experiment with this compound and the assay components in the absence of cells. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of cells, media, or this compound. 3. Edge effects: Evaporation from the outer wells of the microplate can affect cell growth. | 1. Ensure uniform cell suspension: Gently mix the cell suspension before and during seeding. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Unexpected increase in signal at high concentrations | 1. Compound precipitation: this compound may precipitate out of solution at high concentrations, interfering with optical-based assays. 2. Cellular stress response: High concentrations of the inhibitor may induce a stress response that affects the assay readout. | 1. Check solubility: Visually inspect the wells for any signs of precipitation. If necessary, reduce the highest concentration tested. 2. Use a different assay: Switch to an assay that is less susceptible to interference from compound precipitation, such as a direct cell counting method. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for generating a this compound dose-response curve.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WYE 687 dihydrochloride (4282) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Wye-687 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Wye-687 and rapamycin, two prominent inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1). This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed protocols for key assays.
Executive Summary
This compound and rapamycin both target the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. However, they achieve this through fundamentally different mechanisms. Rapamycin, an allosteric inhibitor, forms a complex with FKBP12 to indirectly inhibit a subset of mTORC1 functions. In contrast, this compound is an ATP-competitive inhibitor that directly targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. Experimental data demonstrates that this compound exhibits potent and direct inhibition of mTOR kinase activity, whereas rapamycin's effects are more nuanced and substrate-dependent.
Data Presentation
| Inhibitor | Mechanism of Action | Target(s) | IC50 (mTOR) | Selectivity |
| This compound | ATP-competitive | mTORC1 & mTORC2 | 7 nM[1] | >100-fold for PI3Kα, >500-fold for PI3Kγ[1] |
| Rapamycin | Allosteric | Primarily mTORC1 | ~0.1 nM (in HEK293 cells)[2] | Highly selective for mTORC1 (acutely)[3] |
Mechanism of Action
This compound is a small molecule inhibitor that functions by competing with ATP for binding to the mTOR kinase domain.[1] This direct competition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2, effectively blocking their signaling cascades.
Rapamycin , a macrolide, employs an allosteric mechanism of inhibition. It first binds to the immunophilin FKBP12.[3] The resulting rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is part of the mTORC1 complex.[3] This interaction does not directly block the kinase activity of mTOR but rather interferes with the ability of mTORC1 to phosphorylate some of its key downstream substrates, such as S6K1.[3] Notably, the phosphorylation of other mTORC1 substrates, like 4E-BP1, is often less sensitive to rapamycin.[4] While rapamycin is highly specific for mTORC1 in acute treatments, prolonged exposure can also lead to the disruption of mTORC2 assembly and function.[5]
Signaling Pathway Diagrams
Caption: mTOR Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro mTOR Kinase Assay for this compound
This protocol is adapted from the methods used to characterize novel ATP-competitive mTOR inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on mTOR kinase.
Materials:
-
Purified, active FLAG-tagged mTOR enzyme
-
His6-tagged S6K1 (substrate)
-
This compound
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA
-
ATP
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA
-
96-well plates
-
DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) detection reagents, including Europium-labeled anti-phospho-S6K1 (Thr389) antibody
Procedure:
-
Enzyme Preparation: Dilute the purified FLAG-mTOR enzyme in the kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add 12 µL of the diluted mTOR enzyme to each well. Add 0.5 µL of the this compound dilutions or DMSO (vehicle control). Mix briefly.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and His6-S6K to a final reaction volume of 25 µL. The final concentrations in the assay should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking. This incubation time should be within the linear range of the enzyme kinetics.
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer to each well.
-
Detection of Phosphorylation: a. Transfer 45 µL of the terminated kinase reaction mixture to a MaxiSorp plate containing 55 µL of PBS. b. Allow the His6-S6K to attach to the plate for 2 hours. c. Wash the wells once with PBS. d. Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K1 (Thr389) antibody. e. Incubate for 1 hour with gentle agitation. f. Wash the wells four times with PBS containing 0.05% Tween 20 (PBST). g. Add DELFIA enhancement solution and measure the time-resolved fluorescence to quantify the level of S6K1 phosphorylation.
-
Data Analysis: Calculate the percent inhibition of mTOR activity for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental Workflow for mTOR Kinase Assay.
Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and target specificities. This compound, as an ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a more complete blockade of mTOR signaling compared to the allosteric mTORC1-specific inhibition by rapamycin. The choice between these inhibitors will depend on the specific research question and the desired outcome, with this compound being a tool for potent and broad mTOR pathway inhibition and rapamycin serving as a more specific modulator of mTORC1 activity. The provided experimental protocol offers a framework for the direct comparison of these and other mTOR inhibitors in a controlled in vitro setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency and Precision: Wye-687 vs. Torin1 in Dual mTOR Inhibition
In the landscape of cancer research and drug development, the mTOR signaling pathway remains a critical target. As a central regulator of cell growth, proliferation, and metabolism, its dysregulation is a hallmark of many cancers. The development of dual mTOR inhibitors, targeting both mTORC1 and mTORC2 complexes, has been a significant advancement over earlier-generation allosteric inhibitors like rapamycin. Among the potent ATP-competitive inhibitors, Wye-687 and Torin1 have emerged as key research tools. This guide provides an objective, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
At a Glance: Key Pharmacological Parameters
A summary of the key quantitative data for this compound and Torin1 is presented below. These values, collated from multiple studies, offer a snapshot of their relative potency and selectivity. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Parameter | This compound | Torin1 | Reference(s) |
| mTOR IC50 (in vitro) | 7 nM | 2-10 nM | [1][2][3] |
| Cellular EC50 (pS6K-T389) | Not explicitly stated | ~2 nM | [2][4] |
| Selectivity over PI3Kα | >100-fold | ~100-fold | [1][3] |
| Selectivity over PI3Kγ | >500-fold | Not explicitly stated | [1][3] |
| Off-Target Kinases (Notable) | PI3Kα, PI3Kγ, p38 kinases | ATM, ATR, DNA-PK | [3][4] |
Mechanism of Action: A Shared Strategy with Subtle Differences
Both this compound and Torin1 are ATP-competitive inhibitors of the mTOR kinase domain.[1][2] This mechanism allows them to block the activity of both mTORC1 and mTORC2 complexes, a significant advantage over rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 through an allosteric mechanism.
The inhibition of both complexes leads to a more comprehensive blockade of the mTOR signaling pathway. Inhibition of mTORC1, measured by the dephosphorylation of its downstream effectors like S6 kinase (S6K) and 4E-BP1, results in the suppression of protein synthesis and cell growth.[2][5][6] The concurrent inhibition of mTORC2, evidenced by the reduced phosphorylation of Akt at Serine 473, disrupts a critical cell survival signal and can prevent the feedback activation of Akt often seen with rapalog treatment.[2][5][6][7]
While both compounds share this dual inhibitory mechanism, their kinome-wide selectivity profiles reveal differences in their off-target effects. Torin1 has been shown to inhibit other members of the PI3K-related kinase (PIKK) family, namely ATM, ATR, and DNA-PK, at higher concentrations.[4] this compound and its analogs, on the other hand, show some activity against PI3K isoforms and p38 kinases.[4] For most in vitro and in vivo studies, these off-target effects are minimal at the concentrations required for potent mTOR inhibition.
Experimental Data: In Vitro and In Vivo Performance
In Vitro Efficacy
Both this compound and Torin1 demonstrate potent inhibition of mTOR signaling in a variety of cell lines.
This compound has been shown to:
-
Effectively block the phosphorylation of S6K1 (Thr389) and Akt (Ser473) in renal cell carcinoma (RCC) and acute myeloid leukemia (AML) cell lines.[6][8]
-
Induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[1][8]
-
Exhibit greater anti-proliferative effects than rapamycin in RCC cells.[6]
Torin1 has been demonstrated to:
-
Inhibit both mTORC1 and mTORC2 with IC50 values in the 2-10 nM range in in vitro kinase assays.[2]
-
Exhibit a cellular EC50 of approximately 2 nM for the inhibition of S6K phosphorylation, suggesting high cell permeability and target engagement.[2][4]
-
More effectively inhibit 4E-BP1 phosphorylation compared to rapamycin, highlighting its comprehensive inhibition of mTORC1.[2]
-
Induce a G1 cell cycle arrest and inhibit proliferation to a greater extent than rapamycin in various cell lines.[2]
In Vivo Studies
Preclinical in vivo studies have underscored the therapeutic potential of both inhibitors.
-
This compound: Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of renal cell carcinoma and acute myeloid leukemia without significant toxicity.[3][6][8]
-
Torin1: While specific in vivo efficacy data is less detailed in the provided search results, its potent in vitro activity and favorable selectivity profile have made it a widely used tool to probe mTOR signaling in vivo, with studies demonstrating its ability to inhibit tumor growth.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are representative protocols for assays commonly used to evaluate mTOR inhibitors.
In Vitro mTOR Kinase Assay (DELFIA)
This assay quantifies the phosphorylation of a substrate by mTOR in the presence of an inhibitor.
-
Enzyme and Substrate Preparation: Purified, active FLAG-tagged mTOR is diluted in a kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[1] The substrate, His6-tagged S6K1, is also prepared in the kinase assay buffer.[1]
-
Inhibitor Incubation: In a 96-well plate, the diluted mTOR enzyme is mixed with varying concentrations of the test inhibitor (this compound or Torin1) or DMSO as a vehicle control.[1]
-
Kinase Reaction Initiation: The reaction is started by adding ATP and the His6-S6K1 substrate to a final concentration of 100 µM and 1.25 µM, respectively.[1] The plate is incubated for 2 hours at room temperature with gentle shaking.[1]
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing EDTA and EGTA.[1]
-
Detection: The phosphorylated S6K1 is detected using a Europium-labeled anti-phospho-S6K1 (Thr389) antibody in a Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) system.[1]
Western Blot Analysis for mTOR Pathway Activation
This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells.
-
Cell Culture and Treatment: Cells are seeded in culture plates and allowed to adhere. They are then treated with this compound, Torin1, or a vehicle control at desired concentrations for a specified time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5][9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[5][9]
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9][10] The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, Akt (Ser473 and Thr308), S6K1 (Thr389), and S6.[9][11]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][10] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or Torin1 for a specified period (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] The results are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizing the mTOR Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and points of inhibition by this compound and Torin1.
Caption: A typical experimental workflow for comparing mTOR inhibitors like this compound and Torin1.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Torin1 are highly potent and selective dual mTORC1/mTORC2 inhibitors that represent a significant improvement over first-generation mTOR inhibitors. The choice between them may depend on the specific experimental context.
-
Torin1 is exceptionally potent, with a cellular EC50 in the low nanomolar range, and has been extensively characterized in terms of its kinome-wide selectivity. Its off-target effects on other PIKK family members should be considered, especially at higher concentrations.
-
This compound also demonstrates high potency and has proven in vivo efficacy in various cancer models. Its selectivity profile, with some activity against PI3K isoforms, may be a consideration for certain studies.
Ultimately, both compounds are invaluable tools for dissecting the complexities of the mTOR signaling pathway and for the preclinical evaluation of dual mTOR inhibition as a therapeutic strategy. The detailed experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision for their research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.4. Western Blot Analysis [bio-protocol.org]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Wye-687: A Potent and Selective mTOR Inhibitor for Targeted Research
A Comparative Guide to the Selectivity Profile of Wye-687 Against PI3K Isoforms
For researchers in oncology, immunology, and cell signaling, the precise targeting of cellular pathways is paramount. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and other diseases. This compound has emerged as a key tool for investigating this pathway, acting as a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). A crucial aspect of any inhibitor's utility is its selectivity. This guide provides a detailed comparison of this compound's selectivity against phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data and protocols.
This compound is distinguished by its high selectivity for mTOR, concurrently inhibiting both the mTORC1 and mTORC2 complexes.[1] This dual action effectively blocks the phosphorylation of key downstream effectors like S6K and AKT at serine 473, providing a more comprehensive shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin.[1] Critically, this compound demonstrates significant selectivity for mTOR over the closely related Class I PI3K isoforms.
Performance Comparison: this compound vs. Alternative Inhibitors
The inhibitory activity of this compound and other relevant compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes these values against mTOR and the four Class I PI3K isoforms (α, β, γ, δ), providing a clear view of their respective selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | mTOR | 7 | mTOR Selective |
| PI3Kα | >700 (>100-fold vs mTOR) | ||
| PI3Kγ | >3500 (>500-fold vs mTOR) | ||
| PI3Kβ | Not Reported | ||
| PI3Kδ | Not Reported | ||
| AZD8055 | mTOR | 0.8 | mTOR Selective |
| PI3K Isoforms | ~800 (~1000-fold vs mTOR) | ||
| OSI-027 | mTORC1 | 22 | mTOR Selective |
| mTORC2 | 65 | ||
| PI3Kα, β, γ | >2200 (>100-fold vs mTORC1) | ||
| Torin2 | mTOR | 0.25 | mTOR Selective |
| PI3Kα | 200 (800-fold vs mTOR) | ||
| LY294002 | PI3Kα | 500 | Pan-PI3K Inhibitor |
| PI3Kβ | 970 | ||
| PI3Kδ | 570 | ||
| PI3Kγ | Not Reported |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
As the data illustrates, this compound is a highly potent mTOR inhibitor with an IC50 of 7 nM.[1] Its selectivity for mTOR over PI3Kα and PI3Kγ is greater than 100-fold and 500-fold, respectively, making it a valuable tool for specifically interrogating mTOR function without significantly confounding effects from PI3K inhibition.[1] This profile is comparable to other well-characterized mTOR-selective inhibitors like AZD8055 and OSI-027.[3][5][7][8] In contrast, a pan-PI3K inhibitor like LY294002 shows broad activity across PI3K isoforms in the micromolar range.[2][4][6]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling. Growth factor receptor activation leads to the activation of Class I PI3Ks, which phosphorylate PIP2 to PIP3. This recruits and activates AKT, which in turn modulates a variety of cellular processes and activates mTORC1. mTORC1 and mTORC2, the targets of this compound, are central nodes that control protein synthesis, cell growth, and survival.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
The determination of IC50 values for this compound and other kinase inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol based on methods like DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) used for characterizing mTOR inhibitors.[1]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., mTOR, PI3Kα)
-
Kinase-specific substrate (e.g., His-tagged S6K for mTOR)
-
Kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Microtiter plates (e.g., 96-well nickel-coated plates for His-tagged substrates)
-
Phospho-specific antibody conjugated to a detection molecule (e.g., Europium-labeled antibody)
-
Enhancement solution for signal detection
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Enzyme Preparation: Dilute the purified kinase enzyme to the desired working concentration in cold kinase assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 0.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microtiter plate.
-
Kinase Reaction Initiation: Add the diluted enzyme to the wells and mix briefly. To start the kinase reaction, add the substrate and ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Substrate Capture: If using tagged substrates, allow the substrate to bind to the plate surface for a set time (e.g., 2 hours).
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.
-
Antibody Binding: Add the Europium-labeled phospho-specific antibody diluted in an appropriate buffer. Incubate for 1 hour with gentle agitation to allow the antibody to bind to the phosphorylated substrate.
-
Final Wash: Repeat the washing step to remove unbound antibodies.
-
Signal Detection: Add enhancement solution to each well and read the time-resolved fluorescence signal using a compatible plate reader.
-
Data Analysis: Convert the fluorescence signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LY294002 (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wye-687: Validating its Potent and Selective Inhibition of mTORC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Wye-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), with other well-established mTOR inhibitors. We present supporting experimental data to validate its efficacy, particularly concerning its inhibition of the mTORC2 complex, a key player in cell survival and proliferation pathways that is often dysregulated in cancer.
Executive Summary
This compound distinguishes itself as a dual inhibitor of both mTORC1 and mTORC2 complexes with a reported IC50 of 7 nM for mTOR.[1] This contrasts with first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1. The ability of this compound to concurrently block mTORC2-mediated phosphorylation of Akt at Ser473 and mTORC1-downstream signaling offers a more comprehensive blockade of the PI3K/Akt/mTOR pathway. This guide details the experimental validation of this compound's mechanism and provides a comparative analysis of its potency against other mTOR inhibitors.
Data Presentation: this compound vs. Alternative mTOR Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other mTOR inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Type | Target(s) | mTOR IC50 (nM) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Selectivity Notes |
| This compound | ATP-competitive | mTORC1/mTORC2 | 7[1] | - | - | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ[1] |
| Rapamycin | Allosteric | mTORC1 | ~0.1 (in cells) | - | Largely insensitive | Specific for mTORC1[2] |
| Torin 1 | ATP-competitive | mTORC1/mTORC2 | <10[2] | 2-10 | 2-10 | >1,000-fold vs. PI3K[2] |
| AZD8055 | ATP-competitive | mTORC1/mTORC2 | 0.8[3] | - | - | ~1,000-fold vs. Class I PI3Ks[3] |
| OSI-027 | ATP-competitive | mTORC1/mTORC2 | - | 22 | 65 | >100-fold vs. PI3Kα/β/γ and DNA-PK[4] |
Experimental Protocols for Validation of mTORC2 Inhibition
Robust validation of mTORC2 inhibition by this compound involves a multi-faceted approach, including biochemical assays, analysis of downstream signaling in cells, and assessment of cellular phenotypes.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of mTORC1 and mTORC2.
Principle: Immunoprecipitated mTOR complexes are incubated with a specific substrate and ATP. The level of substrate phosphorylation is then quantified to determine kinase activity in the presence and absence of the inhibitor.
Detailed Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK293T or cancer cell lines) in CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.
-
Incubate cell lysates with antibodies specific for mTOR, Rictor (for mTORC2), or Raptor (for mTORC1) overnight at 4°C.
-
Capture the antibody-protein complexes using Protein A/G agarose beads.
-
Wash the immunoprecipitates extensively to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Add the mTORC1-specific substrate (e.g., recombinant inactive S6K1) or mTORC2-specific substrate (e.g., recombinant inactive Akt1).
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (typically 100-200 µM).
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with phospho-specific antibodies against the substrate (e.g., anti-phospho-S6K1 Thr389 for mTORC1 or anti-phospho-Akt Ser473 for mTORC2).
-
Visualize the results using chemiluminescence and quantify the band intensities to determine the IC50 of this compound.
-
Western Blot Analysis of Downstream Signaling
This cellular assay confirms that this compound inhibits the mTORC2 signaling pathway within intact cells.
Principle: Cells are treated with this compound, and the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 is assessed by Western blotting. A decrease in the phosphorylation of the mTORC2-specific substrate Akt at serine 473 is a key indicator of this compound's activity.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-231 breast cancer or U87MG glioblastoma) at an appropriate density.
-
Once the cells are adhered and growing, treat them with a dose-range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473) - for mTORC2 activity
-
Total Akt - as a loading control
-
Phospho-S6K (Thr389) - for mTORC1 activity
-
Total S6K - as a loading control
-
β-actin - as a loading control
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This assay evaluates the functional consequence of mTOR inhibition by this compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and other mTOR inhibitors for comparison. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot validation.
Conclusion
The experimental evidence strongly supports the characterization of this compound as a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2. Its ability to effectively block the mTORC2-Akt signaling axis, a pathway not directly targeted by first-generation inhibitors like rapamycin, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The provided protocols and comparative data serve as a resource for researchers seeking to validate and contextualize the effects of this compound in their own experimental systems. The concurrent inhibition of both mTOR complexes by this compound has been shown to be more effective than mTORC1 inhibition alone in reducing cell survival and proliferation in various cancer models.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Cross-Validation of Wye-687 Effects with siRNA: A Comparative Guide
This guide provides a detailed comparison of the pharmacological inhibitor Wye-687 and siRNA-mediated gene knockdown for targeting the mTOR signaling pathway. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these two methodologies, supported by experimental data and protocols, to facilitate informed decisions in experimental design and target validation.
Introduction: Pharmacological vs. Genetic Inhibition of mTOR
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It forms two distinct protein complexes, mTORC1 and mTORC2, which orchestrate these cellular processes.[1] Dysregulation of the mTOR pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.[2]
This compound is a potent, ATP-competitive small molecule inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[3][4][5] Its rapid and reversible action makes it a valuable tool for studying the acute effects of mTOR inhibition.
siRNA (small interfering RNA) offers a genetic approach to silence mTOR expression. By introducing double-stranded RNA molecules homologous to the mTOR mRNA sequence, the cellular machinery for RNA interference (RNAi) is activated, leading to the degradation of the target mRNA and subsequent reduction in mTOR protein levels.[6] This method provides high specificity for the intended target.
Cross-validation using both a pharmacological inhibitor and a genetic knockdown strategy is a robust approach to confirm that the observed cellular phenotype is a direct consequence of targeting mTOR, thereby minimizing the risk of off-target effects.
Comparative Efficacy: this compound vs. mTOR siRNA
The following tables summarize the quantitative effects of this compound and mTOR siRNA on key cellular processes regulated by the mTOR pathway. Data has been compiled from various studies to provide a comparative overview.
Table 1: Effect on Cell Viability and Proliferation
| Parameter | This compound | mTOR siRNA | Cell Line(s) | Key Findings | Citations |
| IC50 (Cell Viability) | 7 nM (recombinant mTOR) | 25.36 nmol/L (NL-mTOR-siRNA) | Various cancer cell lines | This compound potently inhibits cell survival in a dose-dependent manner. siRNA-mediated knockdown of mTOR also effectively reduces cell viability. | [3][7] |
| Inhibition of Cell Proliferation | Strong G1 arrest | Significant reduction in cell number | MDA361, HCT116, Human Lens Epithelial Cells | Both methods lead to a significant decrease in cell proliferation. This compound induces a G1 cell cycle arrest. mTOR siRNA transfection resulted in a 34.2% decrease in cell number after 72 hours. | [8][9] |
Table 2: Impact on Downstream mTOR Signaling
| Downstream Target | This compound Effect | mTOR siRNA Effect | Key Findings | Citations |
| p-p70S6K (T389) | Inhibition | Reduction in phosphorylation | Both approaches effectively block mTORC1-mediated phosphorylation of its substrate p70S6K. | [4][9] |
| p-Akt (S473) | Inhibition | Reduction in phosphorylation | This compound and mTOR siRNA both inhibit mTORC2 activity, as evidenced by the decreased phosphorylation of Akt at Ser473. | [4][9] |
| HIF-1α Expression | Downregulation | Downregulation | Inhibition of mTOR signaling by both methods leads to a reduction in the expression of the hypoxia-inducible factor 1-alpha. | [8][10] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. SignalSilence® mTOR siRNA I | Cell Signaling Technology [cellsignal.com]
- 7. Therapeutic silencing of mTOR by systemically administered siRNA-loaded neutral liposomal nanoparticles inhibits DMBA-induced mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Wye-687 compared to other pyrazolopyrimidine mTOR inhibitors
A Comparative Guide to Wye-687 and Other Pyrazolopyrimidine mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Dysregulation of the mTOR pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[4][5]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have limited or no direct effect on mTORC2.[2][6] This incomplete inhibition can lead to a feedback activation of pro-survival signaling through the PI3K/Akt pathway, limiting their clinical efficacy.[2][7] This spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6][8]
This compound belongs to a class of pyrazolopyrimidine-based compounds that are potent, selective, and ATP-competitive inhibitors of mTOR.[5][6] This guide provides an objective comparison of this compound with other pyrazolopyrimidine inhibitors and other key second-generation mTOR kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Performance: Potency and Selectivity
This compound demonstrates potent inhibition of mTOR with high selectivity against phosphoinositide 3-kinases (PI3Ks), a family of related kinases. This is a critical feature, as off-target inhibition of PI3K can lead to increased toxicity. The following table summarizes the biochemical potency (IC50) of this compound and other notable mTOR inhibitors.
| Inhibitor | Class | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (µM) | Selectivity (mTOR vs. PI3Kα) |
| This compound | Pyrazolopyrimidine | 7[6][9][10] | 81[10] | 3.11[10] | >100-fold[6][9][11] |
| WAY-600 | Pyrazolopyrimidine | 9[1][6] | >100-fold vs PI3Kα | >500-fold vs PI3Kγ | >100-fold[6] |
| WYE-354 | Pyrazolopyrimidine | 5[6] | >100-fold vs PI3Kα | >500-fold vs PI3Kγ | >100-fold[6] |
| AZD8055 | Morpholino-pyrimidine | 0.8[12] | >1000-fold vs PI3Ks | >1000-fold vs PI3Ks | >1000-fold[6] |
| Torin1 | Quinoline | <10[7] | >1000-fold vs PI3Ks | >1000-fold vs PI3Ks | >1000-fold[7] |
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound and similar ATP-competitive inhibitors bind to the kinase domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[8] This dual inhibition effectively blocks pro-growth signaling and circumvents the feedback activation of Akt that plagues rapalogs. The diagram below illustrates the central role of mTOR and the site of action for these inhibitors.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to drug evaluation. Below are detailed methodologies for key assays used to characterize this compound and its comparators.
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the direct inhibitory effect of a compound on mTOR kinase activity.
-
Enzyme Preparation : Purified FLAG-tagged mTOR enzyme is diluted in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).[9]
-
Reaction Mixture : 12 µL of diluted enzyme is mixed with 0.5 µL of the test inhibitor (e.g., this compound) or DMSO vehicle in a 96-well plate.[9]
-
Initiation : The kinase reaction is started by adding 12.5 µL of assay buffer containing ATP and the mTORC1 substrate His6-S6K. The final reaction volume of 25 µL contains 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[9] A parallel assay using His6-AKT as the substrate can be run to measure mTORC2 inhibition.[9][11]
-
Incubation and Termination : The plate is incubated for 2 hours at room temperature. The reaction is terminated by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[9]
-
Detection : Phosphorylated His6-S6K (at Thr-389) is detected using a Europium-labeled monoclonal antibody. The signal is measured using Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA).[9]
Cellular Western Blot Analysis
This method is used to confirm the inhibition of mTOR signaling within cancer cell lines.
-
Cell Treatment : Cancer cell lines (e.g., U87MG, MDA361) are cultured and treated with varying concentrations of the mTOR inhibitor for a specified time (e.g., 6 hours).[13]
-
Lysis : Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification and Loading : Protein concentration is determined (e.g., BCA assay), and equal amounts of total protein are loaded onto an SDS-PAGE gel.
-
Immunoblotting : Proteins are transferred to a membrane and probed with primary antibodies specific for key pathway proteins, such as phospho-Akt (Ser473), phospho-S6K (Thr389), and total levels of these proteins as loading controls.
-
Visualization : Membranes are incubated with secondary antibodies and visualized using chemiluminescence to detect changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation : Human cancer cells (e.g., U937 leukemia cells) are subcutaneously inoculated into the flanks of immunocompromised mice (e.g., SCID mice).[10][14]
-
Treatment Initiation : When tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into treatment and control groups.[10]
-
Drug Administration : this compound (e.g., 5 or 25 mg/kg) or vehicle control is administered orally, once daily.[10][14]
-
Monitoring : Tumor volume is measured regularly with calipers. Animal weight and general health are monitored to assess toxicity.[10]
-
Endpoint : At the end of the study, tumors are excised and weighed. They may also be processed for biomarker analysis (e.g., Western blot for p-S6K).
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. AZD8055 [openinnovation.astrazeneca.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of Wye-687 over first-generation mTOR inhibitors
A Comparative Guide to Wye-687 and First-Generation mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Dysregulation of the mTOR pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a detailed comparison of this compound, a second-generation mTOR inhibitor, with first-generation inhibitors like rapamycin and its analogs (rapalogs).
Mechanism of Action: A Generational Divide
First-Generation mTOR Inhibitors (Rapalogs):
First-generation mTOR inhibitors, such as rapamycin (sirolimus) and its analogs (e.g., everolimus, temsirolimus), function as allosteric inhibitors of mTORC1.[4][5] They first bind to the intracellular protein FKBP12 (FK506-binding protein 12).[6] This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of mTOR with its substrates and leading to the partial inhibition of mTORC1 activity.[1][6]
A significant limitation of rapalogs is their lack of direct inhibitory activity against mTORC2.[6] While prolonged treatment can affect mTORC2 assembly in some cell types, they do not directly inhibit its kinase activity.[6] Furthermore, the inhibition of mTORC1 by rapalogs can disrupt a negative feedback loop involving S6K1, leading to the upstream activation of the pro-survival PI3K/AKT signaling pathway, which can attenuate the therapeutic effect.[6][7]
This compound: A Second-Generation ATP-Competitive Inhibitor
This compound belongs to the second generation of mTOR inhibitors that were developed to overcome the limitations of rapalogs.[5][6] It is a potent, selective, and ATP-competitive inhibitor that targets the kinase domain of mTOR.[8][9] This direct mode of action allows this compound to inhibit both mTORC1 and mTORC2 complexes.[10][11] By blocking the ATP-binding site, this compound effectively shuts down the catalytic activity of mTOR, leading to a more comprehensive blockade of the mTOR signaling pathway.[9]
Key Advantages of this compound
The distinct mechanism of action of this compound provides several key advantages over first-generation mTOR inhibitors:
-
Dual mTORC1/mTORC2 Inhibition: this compound's primary advantage is its ability to concurrently inhibit both mTORC1 and mTORC2.[11] The inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (S473), a critical step for its full activation.[6][8] This dual inhibition leads to a more potent anti-proliferative and pro-apoptotic effect compared to mTORC1 inhibition alone.[6]
-
Overcoming Feedback Activation of AKT: By directly inhibiting mTORC2 and preventing AKT S473 phosphorylation, this compound circumvents the feedback activation of the PI3K/AKT survival pathway, a common resistance mechanism associated with rapalog treatment.[6][7]
-
More Comprehensive Downstream Signaling Blockade: this compound leads to a more complete inhibition of mTORC1 signaling, affecting downstream targets like S6K and 4E-BP1 more profoundly than the partial, allosteric inhibition by rapalogs.[8]
-
Higher Potency and Efficacy: As an ATP-competitive inhibitor, this compound generally exhibits higher potency in inhibiting mTOR.[5][9] This translates to greater efficacy in blocking cell proliferation, inducing cell cycle arrest (primarily G1 arrest), and promoting apoptosis in various cancer cell lines.[8][11][12]
-
Activity in Rapamycin-Resistant Tumors: The direct targeting of the mTOR kinase domain makes this compound and other second-generation inhibitors effective in tumor models that have developed resistance to first-generation rapalogs.[6]
Data Presentation
Table 1: Comparison of Inhibitor Characteristics
| Feature | First-Generation Inhibitors (e.g., Rapamycin) | This compound |
| Target | Allosteric site (FRB domain) on mTOR[13] | ATP-binding site in the mTOR kinase domain[9] |
| Mechanism | Forms a complex with FKBP12 to inhibit mTORC1[2] | ATP-competitive inhibition of mTOR kinase[9] |
| Effect on mTORC1 | Partial, allosteric inhibition[4] | Direct, catalytic inhibition[11] |
| Effect on mTORC2 | No direct inhibition; may affect long-term assembly[6] | Direct, catalytic inhibition[11] |
| Feedback Loop | Can lead to PI3K/AKT pathway activation[6] | Blocks AKT activation by inhibiting mTORC2[11] |
Table 2: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity |
| This compound | mTOR | 7 [8][9] | >100-fold vs. PI3Kα>500-fold vs. PI3Kγ[8][12] |
| PI3Kα | 81[9] | ||
| PI3Kγ | 3110[9] | ||
| Rapamycin | mTOR | (Functions allosterically, direct IC50 not comparable) | Highly selective for mTORC1 in the presence of FKBP12[6] |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is representative of methods used to determine the IC50 of ATP-competitive inhibitors like this compound.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of mTOR by 50%.
Materials:
-
Purified recombinant FLAG-mTOR enzyme
-
Kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl2, 1 mM DTT)
-
ATP
-
Recombinant substrate (e.g., His6-S6K)[8]
-
Test inhibitor (this compound) at various concentrations
-
96-well plates
-
Detection antibody (e.g., Europium-labeled anti-phospho-S6K(T389))[8]
-
Plate reader
Procedure:
-
Dilute the FLAG-mTOR enzyme in the kinase assay buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.[8]
-
Add 0.5 µL of the test inhibitor (dissolved in DMSO) at various concentrations or DMSO as a vehicle control to the wells. Mix briefly.[8]
-
Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and the His6-S6K substrate. The final reaction may contain approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[8]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.[8]
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using a method like DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), where wells are coated with an antibody to capture the substrate, and a europium-labeled antibody specific to the phosphorylated site is used for detection.[8]
-
Read the plates using a compatible plate reader.
-
Calculate the enzymatic activity and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Western Blot Analysis
Objective: To assess the in-cell inhibition of mTORC1 and mTORC2 downstream signaling.
Materials:
-
Cancer cell line (e.g., MDA-MB-361, U87MG)[8]
-
Cell culture medium and supplements
-
Test inhibitor (this compound or Rapamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-AKT, anti-p-S6K(T389), anti-S6K, anti-Actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, rapamycin, or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against p-S6K (T389) to assess mTORC1 activity and p-AKT (S473) for mTORC2 activity. Total protein and loading controls (e.g., Actin) should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of protein phosphorylation.
Visualizations
Caption: mTOR signaling pathway showing inhibition points for rapalogs and this compound.
Caption: Simplified workflow for an in vitro mTOR kinase inhibition assay.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of mTOR Kinase Inhibitors: Wye-687 and AZD8055
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitors Wye-687 and AZD8055, supported by experimental data. The information is presented to facilitate an informed selection of these compounds for preclinical research.
This compound and AZD8055 are both potent and selective second-generation ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). They target both mTOR complex 1 (mTORC1) and mTORC2, a key advantage over first-generation inhibitors like rapamycin, which primarily inhibit mTORC1. This dual inhibition blocks the feedback activation of Akt signaling often observed with rapamycin treatment, potentially leading to more effective anti-tumor activity.
Mechanism of Action
Both this compound and AZD8055 function by competing with ATP for the binding site in the mTOR kinase domain. This prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of key targets like p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, which is crucial for cell survival and proliferation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and AZD8055 based on available literature. It is important to note that these values are derived from separate studies and experimental conditions may vary.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD8055 |
| Target | mTOR | mTOR |
| IC50 (mTOR) | 7 nM[1][2] | 0.8 nM[3][4] |
| Selectivity vs. PI3Kα | >100-fold[1] | ~1,000-fold[3][4] |
| Selectivity vs. PI3Kγ | >500-fold[1] | ~1,000-fold[4] |
| Mechanism of Action | ATP-competitive inhibitor of mTORC1 and mTORC2[5] | ATP-competitive inhibitor of mTORC1 and mTORC2[4][6] |
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | AZD8055 (IC50) |
| MDA-MB-468 | Breast Cancer | Not widely reported | 0.8 nM[4] |
| U87MG | Glioblastoma | Not widely reported | 53 nM[4][7] |
| A549 | Lung Cancer | Not widely reported | 50 nM[4][7] |
| H838 | Lung Cancer | Not widely reported | 20 nM[4][7] |
| LNCaP | Prostate Cancer | 213 nM[2] | Not widely reported |
| HL-60 | Acute Myeloid Leukemia | Potent inhibition (33-1000 nM)[2] | Potent inhibition[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: mTOR signaling pathway with inhibition points for this compound and AZD8055.
Caption: Experimental workflow for an in vitro mTOR kinase assay.
Caption: Experimental workflow for Western blot analysis of mTOR signaling.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and AZD8055.
In Vitro mTOR Kinase Assay
This protocol is a generalized procedure based on methodologies reported for ATP-competitive mTOR inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and AZD8055 on mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
His-tagged S6K1 (or other suitable substrate)
-
ATP
-
Kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl2, 1 mM DTT)
-
This compound and AZD8055 stock solutions in DMSO
-
96-well plates
-
Detection antibody (e.g., anti-phospho-S6K1 (Thr389))
-
ELISA-based detection reagents
Procedure:
-
Prepare serial dilutions of this compound and AZD8055 in kinase assay buffer. A DMSO control is also prepared.
-
Add the diluted inhibitors or DMSO to the wells of a 96-well plate.
-
Add the mTOR enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., His6-S6K) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA-containing buffer).
-
Detect the level of substrate phosphorylation using an ELISA-based method. This typically involves capturing the substrate on the plate and using a phosphorylation-specific antibody for detection.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of mTOR Signaling
This protocol outlines the steps to assess the effect of this compound and AZD8055 on the phosphorylation of downstream targets of mTOR in cultured cells.
Objective: To evaluate the in-cell inhibition of mTORC1 and mTORC2 signaling by this compound and AZD8055.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and AZD8055 stock solutions in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1 (Thr389), anti-S6K1, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, AZD8055, or DMSO for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of this compound and AZD8055.
Objective: To determine the effect of this compound and AZD8055 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and AZD8055 stock solutions in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, AZD8055, or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value for cell growth inhibition by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and AZD8055 are potent dual mTORC1/mTORC2 inhibitors with significant anti-proliferative effects in various cancer models. Based on the available in vitro data, AZD8055 exhibits a lower IC50 for mTOR, suggesting higher biochemical potency. However, the cellular and in vivo efficacy can be influenced by various factors including cell permeability, metabolic stability, and pharmacokinetic properties. The choice between these two inhibitors for a specific research application should be guided by the specific cell types or tumor models being investigated and a careful consideration of the published data. The provided protocols offer a foundation for conducting direct comparative studies to further elucidate the relative merits of these compounds in specific experimental contexts.
References
- 1. f1000research.s3.amazonaws.com [f1000research.s3.amazonaws.com]
- 2. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (KU-0063794 and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive mTOR kinase inhibitors delay plant growth by triggering early differentiation of meristematic cells but no developmental patterning change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Wye-687: A Potent Dual mTORC1/mTORC2 Inhibitor for Rapamycin-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to rapamycin and its analogs (rapalogs) presents a significant challenge in cancer therapy. This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This guide provides a comparative analysis of Wye-687, a potent ATP-competitive mTOR kinase inhibitor, against other mTOR inhibitors in the context of rapamycin-resistant cancer models.
Superior Efficacy of Dual mTORC1/mTORC2 Inhibition
Rapamycin and its analogs allosterically inhibit mTORC1 but do not directly inhibit mTORC2.[1] This incomplete inhibition can lead to a feedback activation of Akt signaling, a key survival pathway, contributing to drug resistance.[2] this compound, by contrast, is a dual mTORC1/mTORC2 inhibitor, offering a more comprehensive blockade of the mTOR pathway.[1] This dual inhibition not only suppresses mTORC1-mediated protein synthesis but also abrogates the pro-survival signals stemming from mTORC2-dependent Akt phosphorylation.[1][3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other mTOR inhibitors in various cancer cell lines, including those with demonstrated or potential rapamycin resistance.
Table 1: IC50 Values of mTOR Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Recombinant mTOR | - | 7 | |
| 786-O | Renal Cell Carcinoma | ~100 (cytotoxicity) | ||
| Rapamycin | T98G | Glioblastoma | 2 | [4] |
| U87-MG | Glioblastoma | 1000 | [4] | |
| Ca9-22 | Oral Cancer | 15000 | [4] | |
| OSI-027 | mTORC1 (biochemical) | - | 22 | [5] |
| mTORC2 (biochemical) | - | 65 | [5] | |
| SQ20B | Head and Neck Cancer | 1300 | [6] | |
| Caki-1 | Renal Cell Carcinoma | 1900 | [6] | |
| SKHEP1 | Liver Cancer | 3200 | [6] | |
| Torin-2 | Kelly | Neuroblastoma | 11.69 | [2] |
| IMR-32 | Neuroblastoma | 29.67 | [2] |
Note: Direct comparative IC50 values for this compound in a panel of rapamycin-resistant cell lines alongside other second-generation inhibitors are not consistently available in single studies. The data presented is a compilation from various sources to provide a broader perspective.
In Vivo Antitumor Activity
Preclinical xenograft models have demonstrated the in vivo efficacy of dual mTOR inhibitors in suppressing tumor growth, often outperforming rapamycin.
Table 2: In Vivo Efficacy of mTOR Inhibitors in Xenograft Models
| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Wye-354 (analog of this compound) | G-415 xenograft | Gallbladder Cancer | Not specified | 68.6% reduction in tumor size | [7] |
| TGBC-2TKB xenograft | Gallbladder Cancer | Not specified | 52.4% reduction in tumor size | [7] | |
| Rapamycin | G-415 xenograft | Gallbladder Cancer | Prolonged low-dose | 92.7% reduction in tumor size | [7] |
| TGBC-2TKB xenograft | Gallbladder Cancer | Prolonged low-dose | 97.1% reduction in tumor size | [7] | |
| OSI-027 | COLO 205 xenograft | Colon Cancer | 65 mg/kg daily, oral | Superior to rapamycin | [5] |
| GEO xenograft | Colon Cancer | 65 mg/kg daily, oral | Superior to rapamycin | [5] | |
| Torin 1 | U87MG xenograft | Glioblastoma | 20 mg/kg | Good pharmacodynamic inhibition | [8] |
Note: The study on Wye-354 highlights that while it showed significant tumor reduction, a prolonged low-dose rapamycin regimen was more effective in the specific gallbladder cancer models tested.[7] However, in many other contexts, particularly in rapamycin-resistant settings, dual mTORC1/mTORC2 inhibitors are expected to show superiority.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
Caption: mTOR Signaling Pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard procedures to determine the cytotoxic effects of mTOR inhibitors.[9][10]
-
Cell Seeding: Seed rapamycin-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound, rapamycin, and other comparator compounds in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the inhibitors. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound using non-linear regression analysis.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins.[11][12]
-
Cell Lysis: Plate and treat cells with mTOR inhibitors as described for the viability assay. After the desired treatment time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of mTOR inhibitors in vivo.[7]
-
Cell Implantation: Subcutaneously inject a suspension of rapamycin-resistant cancer cells (e.g., 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, rapamycin, other inhibitors).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound and other dual mTORC1/mTORC2 inhibitors represent a promising strategy to overcome rapamycin resistance in cancer. Their ability to comprehensively block mTOR signaling leads to more potent anti-proliferative and pro-apoptotic effects in preclinical models. The provided data and protocols offer a framework for the comparative evaluation of these next-generation mTOR inhibitors, aiding in the identification of the most effective therapeutic candidates for further development. Further head-to-head studies in well-characterized rapamycin-resistant models are warranted to definitively establish the superior efficacy of this compound and its counterparts.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Head-to-Head Comparison of mTOR Kinase Inhibitors: Wye-687 and WYE-354
This guide provides a comprehensive, data-supported comparison of two potent, ATP-competitive mTOR inhibitors, Wye-687 and WYE-354. Both compounds are notable for their dual inhibition of mTORC1 and mTORC2 complexes, offering a distinct advantage over earlier-generation allosteric inhibitors like rapamycin. This analysis is intended for researchers in oncology, cell biology, and drug development to facilitate informed decisions in selecting appropriate chemical probes for mTOR signaling research.
Biochemical and Cellular Activity
This compound and WYE-354 are structurally related pyrazolopyrimidine compounds that exhibit high potency against mTOR kinase. Both were developed as ATP-competitive inhibitors, enabling them to block the catalytic activity of mTOR in both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of key downstream effectors, including S6K1 (a substrate of mTORC1) and Akt at Serine 473 (a substrate of mTORC2).[1][2][3]
Biochemical Activity Comparison
Both compounds demonstrate nanomolar potency against mTOR. WYE-354 is marginally more potent with an IC50 of 5 nM compared to 7 nM for this compound.[2][4] A key aspect of their utility is their selectivity for mTOR over other kinases, particularly within the phosphoinositide 3-kinase (PI3K) family, to which mTOR belongs. Both inhibitors show significant selectivity over PI3Kα and PI3Kγ, generally greater than 100-fold and 500-fold, respectively, minimizing off-target effects on the canonical PI3K pathway at typical working concentrations.[2][3][4][5]
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 | Selectivity vs. mTOR |
|---|---|---|---|
| This compound | mTOR | 7 nM [2][5] | - |
| PI3Kα | 81 nM[5] | >100-fold[2] | |
| PI3Kγ | 3.11 µM[5] | >500-fold[2] | |
| WYE-354 | mTOR | 5 nM [3][4] | - |
| PI3Kα | 1.89 µM[4] | >100-fold[3] |
| | PI3Kγ | 7.37 µM[4] | >500-fold[3] |
Cellular Activity Comparison
In cellular assays, both this compound and WYE-354 effectively inhibit cell proliferation, induce G1 phase cell cycle arrest, and promote apoptosis in a variety of cancer cell lines.[3][6] this compound has been extensively evaluated in acute myeloid leukemia (AML) and renal cell carcinoma (RCC) models.[1][7] It potently inhibits the survival of AML cell lines (HL-60, U937) and primary AML progenitor cells while showing less cytotoxicity towards healthy peripheral blood mononuclear cells (PBMCs).[7] Similarly, WYE-354 shows potent anti-proliferative effects in cell lines from breast, prostate, and colon cancers.[3][8] Notably, WYE-354 has also been shown to induce autophagy and has the unique ability to reverse multidrug resistance in certain cancer cells by acting as a competitive substrate for the ABCB1 transporter.[4][9][10]
Table 2: Cellular Effects and In Vivo Activity
| Feature | This compound | WYE-354 |
|---|---|---|
| Mechanism of Action | ATP-competitive inhibitor of mTORC1/2.[5][11] | ATP-competitive inhibitor of mTORC1/2.[4][9] |
| Cellular Outcomes | G1 cell cycle arrest, apoptosis, downregulation of HIF-1α/VEGF.[6] | G1 cell cycle arrest, apoptosis, autophagy, reversal of ABCB1-mediated drug resistance.[3][9] |
| Tested Cancer Models | Acute Myeloid Leukemia (AML), Renal Cell Carcinoma (RCC), Breast Cancer.[1][6][7] | Gallbladder Cancer, AML (multidrug resistant), Prostate Cancer, Breast Cancer.[4][8][9] |
| In Vivo Efficacy | Suppresses tumor growth in U937 (AML) and 786-O (RCC) xenograft models.[1][5] | Suppresses tumor growth in gallbladder cancer and prostate cancer xenograft models.[4][12] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Inhibition
Both inhibitors target the kinase domain of mTOR, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2. This leads to the inhibition of protein synthesis, cell growth, and proliferation, while promoting apoptosis and, in the case of WYE-354, autophagy.
Caption: Inhibition of mTORC1 and mTORC2 by this compound and WYE-354.
General Experimental Workflow
The evaluation of mTOR kinase inhibitors typically follows a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and phenotypic outcomes.
Caption: A typical workflow for characterizing mTOR kinase inhibitors.
Experimental Protocols
Below are representative protocols for key experiments used to characterize this compound and WYE-354.
1. In Vitro mTOR Kinase Inhibition Assay (DELFIA Format)
This assay quantifies the ability of a compound to inhibit mTOR-mediated phosphorylation of a substrate, such as S6K1. The protocol is based on the Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) method.[2][3]
-
Materials:
-
Purified, active FLAG-tagged mTOR enzyme.
-
Recombinant His6-tagged S6K1 substrate.
-
Kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT, 100 µg/mL BSA).
-
ATP solution.
-
This compound or WYE-354, serially diluted in DMSO.
-
96-well assay plates (e.g., streptavidin-coated).
-
Europium-labeled anti-phospho-S6K1 (Thr389) antibody.
-
DELFIA Enhancement solution.
-
Plate reader capable of time-resolved fluorescence.
-
-
Procedure:
-
Prepare the enzyme solution by diluting purified FLAG-TOR in kinase assay buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 0.5 µL of the test inhibitor (this compound/WYE-354) or DMSO vehicle control to the wells and mix briefly.
-
Initiate the kinase reaction by adding 12.5 µL of a substrate solution containing ATP and His6-S6K1. Final concentrations are typically ~100 µM ATP and ~1.25 µM His6-S6K1.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Stop the reaction and wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of Europium-labeled anti-phospho-S6K1 (Thr389) antibody diluted in an appropriate assay buffer.
-
Incubate for 1 hour with gentle agitation.
-
Wash the wells four times with wash buffer to remove unbound antibody.
-
Add 100 µL of DELFIA Enhancement solution to each well.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to confirm that the compounds inhibit the phosphorylation of mTORC1 and mTORC2 substrates in a cellular context.[1][13]
-
Materials:
-
Cancer cell line of interest (e.g., 786-O, U87MG).
-
Cell culture medium and supplements.
-
This compound or WYE-354.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or WYE-354 (e.g., 10 nM - 1 µM) or DMSO control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x SDS sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt S473) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped of antibodies and re-probed, starting from the blocking step. Always probe for a loading control like GAPDH to ensure equal protein loading.
-
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. WYE-354 restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WYE-354 restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Validating Wye-687 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Wye-687, a potent mTOR kinase inhibitor, with alternative compounds for validating target engagement in cellular assays. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid researchers in making informed decisions for their studies.
Introduction to this compound and Target Engagement
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] this compound distinguishes itself by inhibiting both mTOR complex 1 (mTORC1) and mTORC2.[1][2] Validating that a compound like this compound effectively engages its intended target within a complex cellular environment is a critical step in drug discovery. It confirms the mechanism of action and ensures that observed phenotypic effects are a direct result of on-target activity. This guide will explore various methods to validate this compound target engagement and compare its performance with other well-characterized mTOR inhibitors.
Quantitative Comparison of mTOR Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and selected alternative mTOR inhibitors. This data is essential for designing experiments and interpreting results.
| Compound | Type | Target(s) | In Vitro IC50 (mTOR) | Cellular Potency (IC50) | Key References |
| This compound | 2nd Gen. mTOR Inhibitor | mTORC1/mTORC2 | 7 nM | ~4.6 nM (HEK293) | [2][3] |
| Torin1 | 2nd Gen. mTOR Inhibitor | mTORC1/mTORC2 | 2-10 nM | 2-10 nM (MEFs) | [4][5] |
| AZD8055 | 2nd Gen. mTOR Inhibitor | mTORC1/mTORC2 | 0.8 nM | 18-24 nM (Breast Cancer Cells) | [1][6][7] |
| Rapamycin | 1st Gen. mTOR Inhibitor | mTORC1 (allosteric) | ~0.1 nM (HEK293) | Varies (e.g., <1 nM to 100 nM) | [8][9] |
| Everolimus | 1st Gen. mTOR Inhibitor | mTORC1 (allosteric) | 1.6-2.4 nM | Varies (e.g., 23-66 nM in NSCLC) | [10][11] |
Experimental Protocols for Target Engagement Validation
Validating this compound target engagement in cells can be achieved through various robust methods. Below are detailed protocols for commonly used assays.
Western Blotting for Downstream mTOR Signaling
This is the most direct method to assess the functional consequences of mTOR inhibition.
Objective: To measure the phosphorylation status of key downstream effectors of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-AKT Ser473) following treatment with this compound or other inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other mTOR inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), S6K, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[13]
Objective: To determine if this compound binding to mTOR increases its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the levels of soluble mTOR by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
LanthaScreen™ TR-FRET Cellular Assay
This is a high-throughput, homogeneous assay to quantify the phosphorylation of specific substrates in a cellular context.[14]
Objective: To measure the phosphorylation of a GFP-tagged mTOR substrate (e.g., AKT) in a time-resolved Förster resonance energy transfer (TR-FRET) format.
Protocol:
-
Cell Line: Use a cell line stably expressing a GFP-fusion of the mTOR substrate.
-
Cell Treatment: Plate the cells in a multi-well plate and treat with this compound or other inhibitors.
-
Pathway Stimulation: Stimulate the mTOR pathway with an appropriate agonist (e.g., insulin or growth factors) to induce substrate phosphorylation.
-
Cell Lysis and Antibody Addition: Lyse the cells and add a terbium-labeled antibody specific for the phosphorylated substrate in a single step.
-
TR-FRET Measurement: After incubation, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing Key Concepts
To further clarify the experimental designs and biological context, the following diagrams are provided.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the cellular target engagement of this compound is paramount for the accurate interpretation of its biological effects. This guide has provided a comparative overview of this compound and alternative mTOR inhibitors, along with detailed protocols for robust target validation assays. Western blotting offers a direct readout of the functional consequences of mTOR inhibition, while CETSA provides evidence of direct target binding. For higher throughput applications, TR-FRET assays like LanthaScreen are an excellent choice. By employing these methods, researchers can confidently establish the on-target activity of this compound and advance their drug discovery efforts.
References
- 1. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8055 [openinnovation.astrazeneca.com]
- 7. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Wye-687 in the Landscape of mTOR Kinase Domain Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR kinase domain inhibitor Wye-687 with other prominent alternatives. The following sections detail quantitative performance data, experimental methodologies, and visual representations of key biological pathways and research workflows.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound is a potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5][6] This dual inhibition offers a potential advantage over first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1.[1][7]
This guide will compare this compound with other second-generation mTOR kinase domain inhibitors, providing a framework for informed decisions in research and drug development.
Quantitative Comparison of mTOR Kinase Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable mTOR inhibitors. The data presented are IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Type | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity for mTOR over PI3Kα | Selectivity for mTOR over PI3Kγ |
| This compound | mTORC1/2 | 7[5][6][8] | 810 (>100-fold)[5][8] | >3500 (>500-fold)[5][8] | >100-fold[5][8] | >500-fold[5][8] |
| WAY-600 | mTORC1/2 | 9[8] | >100-fold selective | >500-fold selective | >100-fold | >500-fold |
| WYE-354 | mTORC1/2 | 5[8] | >100-fold selective | >500-fold selective | >100-fold | >500-fold |
| Ku-0063794 | mTORC1/2 | ~10[8] | Not specified | Not specified | Highly selective | Highly selective |
| AZD8055 | mTORC1/2 | 0.8[8] | >1000-fold selective | Not specified | >1000-fold | Not specified |
| OSI-027 | mTORC1/2 | 22 (mTORC1), 65 (mTORC2)[8] | >100-fold selective | >100-fold selective | >100-fold | >100-fold |
| Torin-1 | mTORC1/2 | <10[9] | >1000-fold selective | Not specified | >1000-fold | Not specified |
| NVP-BEZ235 | Dual PI3K/mTOR | ~5[9] | ~5 | Not specified | N/A | Not specified |
| GDC-0980 | Dual PI3K/mTOR | Similar to PI3K | Similar to mTOR | Not specified | N/A | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the mTOR signaling cascade and the experimental processes for evaluating inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: The mTOR signaling pathway with points of inhibition.
Caption: A typical experimental workflow for evaluating mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly employed assays in the study of mTOR inhibitors.
In Vitro mTOR Kinase Assay (DELFIA)
This assay is used to determine the IC50 of inhibitors against the mTOR kinase.
-
Enzyme Preparation: Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[8]
-
Inhibitor Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and the mTORC1 substrate His6-S6K to achieve a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[8]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the phosphorylation of the substrate.
-
Detection:
-
Coat a separate 96-well plate with an antibody that captures the His6-S6K substrate.
-
Transfer the reaction mixture to the coated plate and incubate for 2 hours to allow the substrate to bind.
-
Wash the wells with PBS.
-
Add a Europium-labeled anti-phospho-S6K (T389) antibody and incubate for 1 hour.[8]
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).[8]
-
Add DELFIA Enhancement solution and measure the time-resolved fluorescence using a plate reader.[8]
-
-
Data Analysis: Calculate the enzymatic activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Western Blot Analysis of mTOR Signaling
This method is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells treated with inhibitors.
-
Cell Culture and Treatment: Culture cancer cells (e.g., HL-60, U937) in appropriate media. Treat the cells with the mTOR inhibitor (e.g., this compound) at various concentrations and for different time points.[10][11][12][13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.[11][12][13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12][13]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of mTOR inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., U937) into the flank of immunodeficient mice (e.g., SCID or nude mice).[10][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).[10][15]
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses). Administer the inhibitor via a clinically relevant route, such as oral gavage, on a predetermined schedule (e.g., daily).[10]
-
Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days) to assess efficacy and toxicity.[10][15]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Analyze the excised tumors for pharmacodynamic markers by performing Western blotting for mTOR pathway proteins.[15]
-
Perform histological analysis of the tumors and major organs to assess for anti-tumor effects and toxicity.
-
Conclusion
This compound is a potent and selective second-generation mTOR kinase inhibitor that demonstrates robust inhibition of both mTORC1 and mTORC2. Its high selectivity for mTOR over PI3K kinases distinguishes it from dual PI3K/mTOR inhibitors. The provided experimental data and protocols offer a basis for the comparative evaluation of this compound against other mTOR inhibitors in preclinical research. The choice of an appropriate inhibitor will depend on the specific research question, the cancer type being studied, and the desired signaling pathway modulation. This guide serves as a foundational resource to aid in the rational selection and application of mTOR kinase domain inhibitors in cancer research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the mTOR Kinase Inhibitor Wye-687
This guide provides a comprehensive comparison of Wye-687, a second-generation ATP-competitive mTOR inhibitor, with other alternatives. It synthesizes data from preclinical studies to evaluate its efficacy, selectivity, and mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound is a pyrazolopyrimidine compound that acts as a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] Unlike first-generation inhibitors (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2.[1][2] This dual inhibition prevents the feedback activation of AKT signaling often observed with rapalogs, leading to more comprehensive pathway suppression.[2] this compound blocks the phosphorylation of downstream substrates of both complexes, including S6K1 (mTORC1) and AKT at the Ser473 site (mTORC2).[2][3][4]
Comparative Performance Data
Enzymatic Activity and Selectivity
This compound demonstrates high potency against the mTOR enzyme and significant selectivity over other related kinases, particularly within the PI3K family. This selectivity is crucial for minimizing off-target effects.
Table 1: IC50 Values and Kinase Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. mTOR | Reference |
|---|---|---|---|
| mTOR | 7 | - | [3][5] |
| PI3Kα | 81 | >100-fold | [3][5] |
| PI3Kγ | 3,110 | >500-fold | [3][5] |
| Other Pyrazolopyrimidines | |||
| WAY-600 | 9 | - | [6] |
| WYE-354 | 5 | - |[6] |
In Vitro Performance in Cancer Cell Lines
Studies across various cancer types highlight this compound's superior anti-proliferative and cytotoxic effects compared to rapalogs and its selectivity for cancer cells over non-malignant cells.
Table 2: Comparative In Vitro Efficacy of this compound in Renal Cell Carcinoma (RCC) Cells
| Cell Line | Treatment | Concentration (nM) | Effect | Reference |
|---|---|---|---|---|
| 786-O (RCC) | This compound | < 50 | IC50 for cytotoxicity | [7] |
| Rapamycin | 100 | Less potent inhibition of survival vs. This compound | [7][8] | |
| RAD001 | 100 | Less potent inhibition of survival vs. This compound | [7][8] | |
| A498 (RCC) | This compound | < 50 | IC50 for cytotoxicity | [7] |
| Primary RCC Cells | This compound | < 50 | IC50 for cytotoxicity | [7] |
| HK-2 (Normal) | This compound | 100 | Non-cytotoxic |[7] |
Table 3: Efficacy of this compound in Acute Myeloid Leukemia (AML) Cells
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| HL-60, U937, AML-193, THP-1 | This compound | Potent inhibition of survival and proliferation | [4] |
| Human AML Progenitor Cells | This compound | Induced caspase-dependent apoptosis | [4] |
| Normal PBMCs | This compound | Non-cytotoxic |[4] |
In Vivo Antitumor Activity
Preclinical xenograft models demonstrate that oral administration of this compound leads to significant tumor growth inhibition without causing noticeable toxicity.
Table 4: Comparative In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Findings (vs. Vehicle Control) | Reference |
|---|---|---|---|---|
| U937 (AML) | SCID | 5 mg/kg, daily, oral | 50% reduction in tumor size at Day 15 | [5] |
| 25 mg/kg, daily, oral | 75% reduction in tumor size at Day 15 | [4][5] | ||
| 786-O (RCC) | Nude | 25 mg/kg, daily, oral | Potent suppression of tumor growth | [7] |
| | | | No significant change in mice body weight |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
mTOR Kinase Assay (DELFIA)
This assay quantifies the enzymatic activity of mTOR and its inhibition by compounds like this compound.
-
Enzyme Preparation : Recombinant FLAG-TOR enzyme is diluted in a kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[3]
-
Inhibitor Incubation : The diluted enzyme is mixed with this compound or a DMSO vehicle control in a 96-well plate.[3]
-
Kinase Reaction : The reaction is initiated by adding a buffer containing ATP and the mTORC1 substrate His6-S6K.[3]
-
Detection : The plate is washed, and a Europium-labeled antibody specific for phosphorylated S6K at Threonine 389 (Eu-P(T389)-S6K) is added.[3]
-
Quantification : After incubation and washing, a DELFIA Enhancement solution is added, and time-resolved fluorescence is measured to calculate enzymatic activity and inhibition.[3]
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
MTT Assay : Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance is measured to determine cell viability.[5][7]
-
Colony Formation Assay : Cells are treated with the inhibitor (e.g., 100 nM this compound) for an extended period (e.g., 10 days). Surviving cells that form colonies are stained and counted to assess long-term anti-proliferative effects.[8]
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the antitumor efficacy of this compound in a living organism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Wye-687
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of Wye-687, a potent and selective ATP-competitive mTOR inhibitor. Given that this compound is a biologically active and cytotoxic compound, it must be treated as hazardous waste.
This compound: Key Data for Disposal Considerations
The following table summarizes key quantitative data for this compound, which informs its classification as a hazardous substance requiring special disposal procedures.
| Property | Value | Citation |
| Molecular Weight | 601.53 g/mol (dihydrochloride) | [1][2] |
| Chemical Formula | C₂₈H₃₂N₈O₃·2HCl | [1] |
| Biological Activity | Potent ATP-competitive inhibitor of mTOR with an IC₅₀ of 7 nM. It exhibits antiproliferative effects and induces apoptosis in cancer cell lines. | [1][3][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble in DMSO and water (up to 100 mM for the dihydrochloride salt). Insoluble in water for the free base. | [1][5] |
Experimental Protocols: Safe Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general principles for the disposal of potent, cytotoxic, and hazardous chemical waste. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. If available, the Safety Data Sheet (SDS) from the supplier should be the primary source of disposal information.
1. Waste Classification and Segregation:
-
Classification: this compound should be classified as a hazardous chemical waste due to its biological activity and cytotoxicity.
-
Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Secondary containment should be used to prevent spills.
3. Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a high pH solution or a chemical treatment recommended by your EHS department) before standard washing. The rinsate from this initial cleaning must be collected as hazardous liquid waste.
-
Surfaces: Decontaminate work surfaces with a suitable cleaning agent. All cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of this compound waste through your institution's licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 2. tocris.com [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
Personal protective equipment for handling Wye-687
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Wye-687. The following procedures are designed to ensure the safe handling, use, and disposal of this potent mTOR inhibitor, thereby fostering a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₈O₃ | [1] |
| Molecular Weight | 528.6 g/mol | [1] |
| IC₅₀ for mTOR | 7 nM | [1][2][3] |
| Solubility in DMSO | 0.5 mg/mL (0.94 mM) | [2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Note: The dihydrochloride salt of this compound is soluble in water up to 100 mM.[4]
Personal Protective Equipment (PPE)
Due to its potent, anti-proliferative, and cytotoxic properties, this compound must be handled with appropriate personal protective equipment to minimize exposure.[5][6] The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated, torn, or after a maximum of one to two hours of use.
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Body Protection: A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs is required. This should be worn over personal clothing and removed before leaving the designated handling area.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to ensure safety and prevent contamination.
1. Designated Handling Area:
-
All work with this compound, especially the handling of the solid compound, should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a powder containment hood.
-
The designated area should be clearly marked with warning signs indicating the presence of a potent compound.
2. Preparation of Stock Solutions:
-
Before weighing the powdered compound, ensure all necessary PPE is correctly worn.
-
Weigh the solid this compound in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing papers.
-
Slowly add the solvent (e.g., DMSO) to the vial containing the powdered this compound to avoid aerosol generation.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3. Use in Experiments:
-
When diluting stock solutions or adding this compound to experimental setups, always work within a chemical fume hood.
-
Use positive displacement pipettes or pipette tips with filters to prevent contamination of pipetting devices.
-
Avoid creating aerosols.
4. Spill Management:
-
A spill kit specifically for cytotoxic compounds should be readily available in the laboratory.
-
In case of a small spill, decontaminate the area using a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a thorough cleaning with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing papers, pipette tips, and vials, must be disposed of as hazardous chemical waste. These items should be collected in a clearly labeled, leak-proof container designated for cytotoxic waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, must be decontaminated immediately after use. This can be achieved by soaking in a deactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite) followed by thorough rinsing.
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on mTOR, based on published methodologies.[2]
Materials:
-
Purified mTOR enzyme
-
His6-tagged S6K protein (substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 1 mM DTT)
-
ATP solution
-
96-well assay plates
-
Phospho-specific antibody for S6K (e.g., anti-phospho-p70 S6 Kinase (Thr389))
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the purified mTOR enzyme and the His6-S6K substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat a separate high-binding 96-well plate with an anti-His6 antibody.
-
Transfer the reaction mixture to the coated plate and incubate to allow the His6-S6K to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific S6K antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the mTOR signaling pathway. This compound is an ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
